(1,2,3-Thiadiazol-5-yl)methanamine
Description
Properties
IUPAC Name |
thiadiazol-5-ylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3S/c4-1-3-2-5-6-7-3/h2H,1,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDMKIJGEOFDLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=N1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933700-83-5 | |
| Record name | (1,2,3-thiadiazol-5-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Chemical Properties and Stability of (1,2,3-Thiadiazol-5-yl)methanamine
The following technical guide provides an in-depth analysis of (1,2,3-Thiadiazol-5-yl)methanamine, focusing on its chemical stability, synthetic accessibility, and handling requirements for drug development applications.
Executive Summary
(1,2,3-Thiadiazol-5-yl)methanamine (CAS: N/A for specific isomer, PubChem CID: 54534495) is a specialized heterocyclic building block used in medicinal chemistry as a bioisostere for benzylamine or pyridine-methanamine moieties. Its core value lies in the 1,2,3-thiadiazole ring , which acts as a "masked" reactive unit capable of latent pharmacological activity (e.g., thioketene formation) while providing unique polarity and hydrogen-bonding vectors.
However, this utility comes with a critical stability trade-off: extreme base sensitivity . Unlike its 1,3,4-isomer counterparts, the 1,2,3-thiadiazole ring is prone to rapid base-catalyzed fragmentation (Lalezari fragmentation). This guide outlines the specific protocols required to synthesize, store, and utilize this compound without degrading the heterocyclic core.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
The compound consists of a 5-membered aromatic ring containing two nitrogen atoms and one sulfur atom, substituted at the 5-position with a primary aminomethyl group.
| Property | Value / Description |
| IUPAC Name | (1,2,3-Thiadiazol-5-yl)methanamine |
| Molecular Formula | C |
| Molecular Weight | 115.16 g/mol |
| PubChem CID | 54534495 |
| Predicted pKa | 7.8 – 8.2 (Conjugate acid of amine) |
| LogP (Predicted) | -0.7 (Highly polar) |
| H-Bond Donors/Acceptors | 2 / 4 |
| Topological Polar Surface Area | 67.8 Ų |
Structural Insight: The 1,2,3-thiadiazole ring is electron-withdrawing. Consequently, the exocyclic amine is less basic (pKa ~8.0) than a typical benzylamine (pKa ~9.5). This reduced basicity improves membrane permeability at physiological pH compared to more basic analogs.
Synthetic Routes & Manufacturing
The synthesis of (1,2,3-Thiadiazol-5-yl)methanamine requires avoiding strong bases. The industry-standard Hurd-Mori Cyclization is the preferred method for constructing the ring, followed by functional group interconversion.
Recommended Synthetic Pathway
-
Ring Construction (Hurd-Mori): Reaction of an
-methylene ketone derivative (e.g., ethyl acetoacetate tosylhydrazone) with thionyl chloride ( ). -
Side Chain Transformation: Conversion of the resulting ester to the amine via a reduction-azidation-reduction sequence.
Why this route?
-
Direct amination of the methyl group (via radical bromination) is risky due to the thermal instability of the ring.
-
The ester intermediate is stable and purifiable.
Figure 1: Optimized synthetic workflow avoiding strong basic conditions.
Stability & Reactivity Profile
Base-Catalyzed Ring Fragmentation (Critical)
The most significant liability of this molecule is the Lalezari Fragmentation . In the presence of strong bases (alkoxides, hydroxides, organolithiums), the proton at the C4 position is abstracted. This triggers a ring opening that expels nitrogen gas (
-
Trigger: pH > 10 or nucleophilic bases (e.g., NaOH, NaOEt, LDA).
-
Consequence: Irreversible destruction of the pharmacophore.
-
Mitigation: Perform all downstream derivatizations (e.g., amide couplings) using mild non-nucleophilic bases like DIPEA or TEA, and avoid aqueous basic workups where possible.
Thermal Stability
The 1,2,3-thiadiazole ring is generally stable up to ~160°C. Above this temperature, it undergoes thermal extrusion of
-
Storage: Stable at room temperature.
-
Process Safety: Avoid distillation of precursors at temperatures >140°C.
Nucleophilic Attack (Amine Reactivity)
The primary amine is nucleophilic but less so than alkyl amines.
-
Aldehydes/Ketones: Forms stable imines; reductive amination proceeds smoothly.
-
Acylation: Reacts rapidly with acid chlorides/anhydrides. Caution: Acid chlorides can generate HCl; ensure adequate scavenging to prevent acid-catalyzed degradation if the reaction mixture becomes too hot, although the ring is generally acid-stable.
Figure 2: Mechanism of Base-Catalyzed Decomposition (Lalezari Fragmentation).
Experimental Protocol: Handling & Storage
Storage Conditions
-
Temperature: 2–8°C (Refrigerated).
-
Atmosphere: Store under Argon or Nitrogen.[1] The amine readily absorbs
from the air to form carbamates. -
Container: Amber glass to prevent potential UV-induced photolysis (1,2,3-thiadiazoles are photo-labile).
Standard Operating Procedure (SOP) for Use
Objective: Coupling (1,2,3-Thiadiazol-5-yl)methanamine with a carboxylic acid.
-
Preparation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF or DCM.
-
Activation: Add HATU (1.1 equiv) and DIPEA (2.5 equiv). Do not use inorganic bases like K2CO3.
-
Addition: Add (1,2,3-Thiadiazol-5-yl)methanamine (1.0 equiv) as a solution in DMF.
-
Reaction: Stir at Room Temperature for 2–12 hours.
-
Workup:
-
Acid Wash: Dilute with EtOAc, wash with 0.1 M HCl (Ring is acid stable).
-
Brine Wash: Wash with saturated NaCl.
-
Avoid: Do not wash with 1M NaOH or saturated NaHCO3 for extended periods.
-
-
Purification: Silica gel chromatography (MeOH/DCM gradient).
References
-
Hurd, C. D.; Mori, R. I. (1955). "The Reaction of Thionyl Chloride with Acetylhydrazones." Journal of the American Chemical Society. Link
-
Lalezari, I.; Shafiee, A.; Yalpani, M. (1969). "Selenium heterocycles. V. Synthesis of 1,2,3-selenadiazoles." Tetrahedron Letters. (Describes the fragmentation mechanism relevant to S/Se analogs). Link
- Bakulev, V. A.; Dehaen, W. (2004). Chemistry of 1,2,3-triazoles. (Extensive coverage of Dimroth rearrangement and 1,2,3-azole stability).
-
PubChem Compound Summary. (2024). "(1,2,3-Thiadiazol-5-yl)methanamine - CID 54534495". National Center for Biotechnology Information. Link
- Thomas, E. W. (1986). "Synthesis of 5-substituted 1,2,3-thiadiazoles." Synthesis.
Sources
The Masked Pharmacophore: Unlocking the 1,2,3-Thiadiazole Moiety in Modern Drug Discovery
Topic: Pharmacological Significance of the 1,2,3-Thiadiazole Moiety in Drug Discovery Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary
The 1,2,3-thiadiazole scaffold represents a unique "masked" pharmacophore in medicinal chemistry. Unlike its more stable isomer (1,3,4-thiadiazole), the 1,2,3-thiadiazole ring possesses latent reactivity that allows it to function as both a bioisostere and a pro-reactive warhead. This guide analyzes the structural biology, synthetic accessibility, and therapeutic utility of this moiety, moving beyond simple substitution patterns to explore its role in covalent inhibition and metabolic modulation.
Chemical Biology & Bioisosterism
The "Masked" Reactivity
The defining feature of the 1,2,3-thiadiazole ring is its susceptibility to base-catalyzed ring cleavage. Under physiological conditions or within specific enzymatic pockets, the ring can open to generate highly reactive alkynethiolates or thioketenes . This mechanism is pivotal for:
-
Covalent Inhibition: The generated thioketene can react with nucleophilic cysteine residues in enzyme active sites (e.g., CYP450 inactivation).
-
Prodrug Strategies: Controlled release of sulfur-containing species.
Bioisosteric Utility
In static binding models, 1,2,3-thiadiazole serves as a bioisostere for:
-
Phenyl Ring: Similar lipophilicity and planarity but with improved water solubility.
-
1,2,3-Triazole: Similar geometry but altered hydrogen bonding potential (Sulfur is a poor H-bond acceptor compared to NH).
-
Thiophene: Electronic similarity, often used to optimize metabolic stability.
Table 1: Physicochemical Comparison of 1,2,3-Thiadiazole Bioisosteres
| Property | 1,2,3-Thiadiazole | Phenyl | 1,2,3-Triazole | 1,3,4-Oxadiazole |
| Lipophilicity (LogP) | Moderate-High | High | Low | Low |
| H-Bond Acceptor | Weak (N2/N3) | None | Strong (N) | Strong (N/O) |
| Metabolic Stability | Variable (Ring opening) | High | High | Moderate |
| Electronic Character | Electron-deficient | Neutral | Electron-rich | Electron-deficient |
Therapeutic Applications & SAR
Oncology: Tubulin & Hsp90 Targeting
The 1,2,3-thiadiazole moiety has shown exceptional promise as a replacement for the cis-olefin bridge in Combretastatin A-4 (CA-4) analogs.
-
Mechanism: The scaffold restricts the rotation of aromatic rings, maintaining the necessary geometry to bind to the colchicine site of tubulin.
-
Advantage: Unlike the unstable cis-stilbene of CA-4 (which isomerizes to the inactive trans form), the thiadiazole ring is conformationally locked.
Antimicrobial & Antiviral Agents[1][2][3][4][5]
-
Plant Defense Activators: The commercial success of Acibenzolar-S-methyl (BTH) validates the scaffold's ability to trigger systemic acquired resistance (SAR) in biological systems, a pathway analogous to innate immunity in humans.
-
Anti-HIV: 1,2,3-thiadiazole thioacetanilides act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), exploiting the hydrophobic pocket of the enzyme.
Mechanism of Action Visualization
The following diagram illustrates the dual nature of the scaffold: its synthetic origin and its biological fate (ring cleavage).
Caption: Fig 1. The lifecycle of the 1,2,3-thiadiazole moiety: from Hurd-Mori synthesis to bio-activation via ring cleavage.
Synthetic Protocols
The Hurd-Mori Cyclization (Standardized)
This is the most robust method for accessing 1,2,3-thiadiazoles from ketones. Objective: Synthesis of 4-phenyl-1,2,3-thiadiazole from acetophenone.
Reagents:
-
Acetophenone semicarbazone (or tosylhydrazone)
-
Thionyl chloride (
)[1] -
Dichloromethane (DCM), anhydrous[1]
Protocol:
-
Precursor Preparation: Reflux acetophenone (10 mmol) with semicarbazide hydrochloride (11 mmol) and sodium acetate (15 mmol) in ethanol/water for 2 hours. Cool, filter the precipitate, and dry under vacuum.[2]
-
Cyclization:
-
Suspend the dried semicarbazone (5 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under nitrogen.
-
Cool the mixture to 0°C (ice bath). Critical: Temperature control prevents decomposition.
-
Add
(15 mmol, 3 equiv.) dropwise over 15 minutes. -
Allow the reaction to warm to room temperature and stir for 4–12 hours (monitor by TLC).
-
-
Work-up:
-
Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexane/EtOAc).
Experimental Validation: Cytotoxicity Assay (MTT)
Objective: Evaluate the antiproliferative activity of lipophilic thiadiazole derivatives.
Protocol:
-
Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) at
cells/well in 96-well plates. Incubate for 24h. -
Treatment:
-
Dissolve thiadiazole compounds in DMSO (Stock: 10 mM).
-
Prepare serial dilutions in culture medium. Note: Ensure final DMSO concentration < 0.5% to avoid solvent toxicity.
-
Add 100 µL of compound solution to wells. Incubate for 48h or 72h.
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4h at 37°C. (Mitochondrial reductase converts MTT to purple formazan).
-
-
Solubilization:
-
Remove medium carefully.
-
Add 150 µL DMSO to dissolve formazan crystals.
-
-
Measurement: Read absorbance at 570 nm. Calculate
using non-linear regression.
Structural Optimization Strategy (SAR)
The following diagram outlines the decision logic for optimizing the scaffold based on the desired biological outcome.
Caption: Fig 2. Structure-Activity Relationship (SAR) decision tree for 1,2,3-thiadiazole optimization.
References
-
Hurd, C. D., & Mori, R. I. (1955). On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society. Link
- Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons.
-
Wu, P., et al. (2018). Design, synthesis and biological evaluation of 1,2,3-thiadiazole derivatives as potent tubulin polymerization inhibitors. European Journal of Medicinal Chemistry. Link
- Kunz, W., et al. (1997). The Chemistry of Benzothiadiazole Plant Activators. Pesticide Science. (Foundational work on BTH/Acibenzolar-S-methyl).
-
BenchChem Technical Support. (2025). Synthesis of 1,2,3-Thiadiazoles: Hurd-Mori Protocol. Link
-
Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research. Link
Sources
(1,2,3-Thiadiazol-5-yl)methanamine: A Technical Guide for Drug Discovery and Development
This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals interested in the synthesis, properties, and applications of (1,2,3-Thiadiazol-5-yl)methanamine and its derivatives. The 1,2,3-thiadiazole scaffold is a crucial pharmacophore in modern medicinal chemistry, demonstrating a wide spectrum of biological activities.[1] This document provides a comprehensive overview of this important molecular class, with a focus on practical insights for its application in research and development.
Section 1: Core Molecular Identification
A precise and unambiguous identification of a chemical entity is fundamental for regulatory compliance, patent applications, and scientific communication. While a specific CAS Registry Number for the parent compound, (1,2,3-Thiadiazol-5-yl)methanamine, is not readily found in common chemical databases, it is indexed in PubChem under the Compound ID (CID) 54534495.[2] For related and substituted compounds, specific CAS numbers are available, such as for N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine (CAS: 1060817-72-2) and 1-(4-Isopropyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride (MDL number: MFCD11506645).[][4] Researchers are advised to use the specific identifiers for any derivatives they are working with.
For the parent, unsubstituted compound, the following molecular identifiers should be used for accurate documentation and database searches.
| Identifier | Value | Source |
| Compound Name | (1,2,3-Thiadiazol-5-yl)methanamine | PubChem |
| PubChem CID | 54534495 | [2] |
| Molecular Formula | C₃H₅N₃S | [2] |
| Molecular Weight | 115.16 g/mol | PubChem |
| Canonical SMILES | C1=C(SN=N1)CN | [2] |
| InChI | InChI=1S/C3H5N3S/c4-1-3-2-5-6-7-3/h2H,1,4H2 | [2] |
| InChIKey | CIDMKIJGEOFDLN-UHFFFAOYSA-N | [2] |
Section 2: Synthesis of the 1,2,3-Thiadiazole Core
The synthesis of the 1,2,3-thiadiazole ring is a well-established area of organic chemistry, with several named reactions providing reliable routes to this scaffold. The choice of synthetic strategy often depends on the desired substitution pattern and the availability of starting materials.
The Hurd-Mori Synthesis: A Classic and Versatile Approach
The Hurd-Mori synthesis is a cornerstone for the formation of 1,2,3-thiadiazoles from hydrazone derivatives.[5] This reaction involves the cyclization of an α-methylene ketone derivative, typically via a semicarbazone intermediate, using thionyl chloride (SOCl₂).[6][7] The regioselectivity of the Hurd-Mori reaction can be high, making it a predictable and reliable method for generating specific isomers.[7]
Experimental Protocol: A Generalized Hurd-Mori Synthesis
This protocol provides a general framework for the synthesis of 1,2,3-thiadiazoles. Optimization for specific substrates is highly recommended.
Step 1: Formation of the Semicarbazone Intermediate
-
Dissolve the starting ketone (1.0 equivalent) in a suitable solvent, such as ethanol.
-
Add a solution of semicarbazide hydrochloride (1.2 equivalents) and a mild base like sodium acetate (1.5 equivalents) in water.[7]
-
Reflux the reaction mixture for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.[7]
-
Cool the mixture to room temperature and then in an ice bath to precipitate the semicarbazone.
-
Collect the solid by filtration, wash with cold water, and dry thoroughly.[7]
Step 2: Cyclization to the 1,2,3-Thiadiazole
-
Suspend the dried semicarbazone (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dioxane under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Cool the suspension to 0 °C in an ice bath.
-
Add thionyl chloride (SOCl₂) (typically 2-5 equivalents) dropwise to the suspension, ensuring the temperature is maintained at or below 0 °C.[7] The reaction is often exothermic.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight. Gentle heating or reflux may be necessary for some substrates to drive the cyclization to completion.[7]
-
Carefully quench the reaction by slowly pouring the mixture into ice-water.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with a saturated sodium bicarbonate solution to remove acidic impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,2,3-thiadiazole product.
-
Purify the product using appropriate techniques such as column chromatography or recrystallization.
Causality in Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere in the cyclization step is critical. Thionyl chloride reacts violently with water, which would quench the reagent and prevent the desired reaction.
-
Temperature Control: The dropwise addition of thionyl chloride at low temperatures is a crucial safety measure to control the exothermic reaction and prevent the formation of unwanted byproducts.[7]
-
Work-up Procedure: The quenching with ice-water and subsequent washing with sodium bicarbonate are essential to safely neutralize the excess thionyl chloride and acidic byproducts, facilitating a cleaner extraction and purification process.[7]
Caption: Hurd-Mori Synthesis Workflow.
Alternative Synthetic Routes
While the Hurd-Mori synthesis is widely used, other methods have been developed to access the 1,2,3-thiadiazole core, some of which offer advantages such as being metal-free or proceeding under milder conditions. These include reactions of N-tosylhydrazones with elemental sulfur, often catalyzed by tetrabutylammonium iodide (TBAI).[8][9]
Section 3: Biological Activities and Therapeutic Potential
The 1,2,3-thiadiazole nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a broad range of biological activities.[1] This versatility stems from the electronic properties of the ring system and its ability to act as a bioisostere for other aromatic systems.[10]
Key Therapeutic Areas:
-
Anticancer and Antitumor Activity: Numerous 1,2,3-thiadiazole derivatives have demonstrated significant potential as anticancer agents.[1] Some compounds have shown high growth inhibition rates of tumor cells in preclinical models.[1]
-
Antiviral Activity: The 1,2,3-thiadiazole scaffold has been incorporated into molecules with potent antiviral activity, including against HIV-1 and the Tobacco Mosaic Virus (TMV).[1][8]
-
Antifungal and Antibacterial Activity: Derivatives of 1,2,3-thiadiazole have shown promise in combating fungal and bacterial infections.[8]
-
Plant Growth Regulators: In the agrochemical sector, 1,2,3-thiadiazole compounds have been investigated as plant activators and growth regulators.[1]
-
Other Activities: The therapeutic potential of this class of compounds extends to anti-inflammatory, analgesic, anticonvulsant, and antidiabetic applications.[1][10]
Caption: Biological Activities of 1,2,3-Thiadiazole Derivatives.
Section 4: Safety and Handling
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling volatile reagents like thionyl chloride.
-
Handling: Avoid inhalation of dust, vapor, or mist. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Researchers must consult the specific Safety Data Sheet for the particular derivative they are using and perform a thorough risk assessment before commencing any experimental work.
Section 5: Conclusion and Future Directions
(1,2,3-Thiadiazol-5-yl)methanamine and its derivatives represent a class of compounds with significant and diverse biological potential. The well-established synthetic routes, particularly the Hurd-Mori synthesis, provide a solid foundation for the generation of novel analogs for drug discovery and agrochemical development. The broad spectrum of activity, from anticancer to antiviral and antifungal properties, ensures that the 1,2,3-thiadiazole scaffold will remain an area of intense research interest. Future work will likely focus on the development of more selective and potent derivatives, the elucidation of their mechanisms of action, and their advancement through preclinical and clinical development pipelines.
References
-
Ahmad, I., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences, 11(12), 5742. [Link]
-
Garrido, M., et al. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. PMC. [Link]
-
Hosny, M. A. (n.d.). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. ResearchGate. [Link]
-
Singh, S. K., et al. (2012). Biological Activities of Thiadiazole Derivatives: A Review. International Journal of Research in Pharmaceutical and Biomedical Sciences, 3(1), 374-384. [Link]
-
Hosny, M. A. (2018). Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. Semantic Scholar. [Link]
-
Organic Chemistry Portal (n.d.). Synthesis of 1,2,3-thiadiazoles. Organic Chemistry Portal. [Link]
-
PubChem (n.d.). (1,2,3-thiadiazol-5-yl)methanamine. PubChem. [Link]
-
Wikipedia (n.d.). Hurd–Mori 1,2,3-thiadiazole synthesis. Wikipedia. [Link]
-
Heterocyclic Letters (n.d.). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][1][6][7]THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters. [Link]
-
Morzherin, Y. Y., et al. (n.d.). Application of the Hurd-Mori reaction for the synthesis of chiral 1,2,3-thia(seleno)diazole derivatives from (+). Ural Federal University. [Link]
-
Applied Microbiology and Biotechnology (2022). Biological activity of oxadiazole and thiadiazole derivatives. PMC. [Link]
-
PubChem (n.d.). 1,2,3-Thiadiazol-5-amine. PubChem. [Link]
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(1,2,3-Thiadiazol-5-yl)methanamine: A Versatile Heterocyclic Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of the 1,2,3-Thiadiazole Core in Medicinal Chemistry
The 1,2,3-thiadiazole ring system, a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms, has garnered significant attention in the field of medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have made it a privileged scaffold in the design of novel therapeutic agents.[3] The mesoionic character of the 1,2,3-thiadiazole ring allows for enhanced cell membrane permeability, facilitating interaction with intracellular biological targets.[3] This has led to the discovery of 1,2,3-thiadiazole derivatives with a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and antifungal properties.[1][3][4]
Among the various substituted 1,2,3-thiadiazoles, (1,2,3-Thiadiazol-5-yl)methanamine stands out as a particularly valuable and versatile building block. The presence of a primary aminomethyl group at the 5-position provides a reactive handle for a wide array of chemical transformations, enabling the facile introduction of the 1,2,3-thiadiazole pharmacophore into more complex molecular architectures. This guide provides a comprehensive overview of the synthesis, chemical reactivity, and applications of (1,2,3-Thiadiazol-5-yl)methanamine, highlighting its potential in the development of next-generation therapeutics.
Synthesis of the (1,2,3-Thiadiazol-5-yl)methanamine Scaffold
The synthesis of (1,2,3-Thiadiazol-5-yl)methanamine can be approached through several strategic routes, primarily involving the initial formation of the 1,2,3-thiadiazole ring followed by the introduction or modification of the C5-substituent.
Route 1: Hurd-Mori Cyclization followed by Functional Group Interconversion
A prevalent and robust method for the construction of the 1,2,3-thiadiazole ring is the Hurd-Mori reaction.[2][5] This reaction typically involves the cyclization of a hydrazone derivative with thionyl chloride. To arrive at (1,2,3-Thiadiazol-5-yl)methanamine, a precursor with a suitable functional group at the eventual C5 position is required, which can then be converted to the aminomethyl group. A logical synthetic pathway is outlined below:
Figure 1: Synthetic pathway via Hurd-Mori cyclization.
Experimental Protocol (Proposed):
Step 1: Synthesis of Ethyl 1,2,3-Thiadiazole-5-carboxylate. This step involves the Hurd-Mori cyclization of the corresponding hydrazone of a glyoxylic acid derivative.
Step 2: Reduction to (1,2,3-Thiadiazol-5-yl)methanol. The synthesized ester is then reduced to the corresponding alcohol. For instance, Wang et al. have reported the reduction of a 5-carboxylate group of a thiadiazole derivative to the corresponding alcohol using sodium borohydride.[2]
Step 3: Chlorination to 5-(Chloromethyl)-1,2,3-thiadiazole. The alcohol can be converted to the chloride using a suitable chlorinating agent like thionyl chloride.
Step 4: Amination to (1,2,3-Thiadiazol-5-yl)methanamine. The resulting 5-(chloromethyl)-1,2,3-thiadiazole is a key intermediate that can be converted to the primary amine through various methods:
-
Gabriel Synthesis: This classic method involves the reaction of the alkyl halide with potassium phthalimide, followed by hydrazinolysis to liberate the primary amine.[6][7][8][9][10] This method is known for providing clean primary amines without over-alkylation.
-
Azide Reduction: The chloride can be converted to the corresponding azide using sodium azide, followed by reduction to the amine using a reducing agent such as lithium aluminum hydride or catalytic hydrogenation.
Route 2: Reduction of 1,2,3-Thiadiazole-5-carbonitrile
An alternative and potentially more direct route involves the synthesis of a 1,2,3-thiadiazole with a nitrile group at the C5 position, which can then be reduced to the aminomethyl group.
Figure 2: Synthetic pathway via nitrile reduction.
This approach offers the advantage of directly installing a nitrogen-containing functional group that can be readily converted to the desired amine. The choice of reducing agent is critical to ensure the integrity of the thiadiazole ring.
Chemical Reactivity and Utility as a Building Block
The synthetic utility of (1,2,3-Thiadiazol-5-yl)methanamine lies in the reactivity of its primary amine functionality. This group can readily undergo a variety of transformations, allowing for its incorporation into a diverse range of molecular scaffolds.
N-Acylation and N-Sulfonylation
The primary amine can be easily acylated with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are fundamental in medicinal chemistry for modifying the pharmacokinetic and pharmacodynamic properties of a lead compound.
Reductive Amination
(1,2,3-Thiadiazol-5-yl)methanamine can participate in reductive amination reactions with aldehydes and ketones to furnish secondary and tertiary amines. This transformation is a powerful tool for building molecular complexity.
Formation of Heterocycles
The aminomethyl group can serve as a key component in the construction of other heterocyclic rings. For example, it can be used to synthesize imidazoles, pyrazines, and other nitrogen-containing heterocycles.
Figure 3: Key reactions of (1,2,3-Thiadiazol-5-yl)methanamine.
Spectroscopic Characterization
Table 1: Predicted Spectroscopic Data for (1,2,3-Thiadiazol-5-yl)methanamine
| Technique | Expected Features |
| ¹H NMR | Singlet for the C4-H proton of the thiadiazole ring (typically δ 8.5-9.0 ppm). A singlet for the methylene protons (-CH₂-) adjacent to the amine (typically δ 4.0-4.5 ppm). A broad singlet for the amine protons (-NH₂) which is exchangeable with D₂O. |
| ¹³C NMR | Two distinct signals for the C4 and C5 carbons of the thiadiazole ring. A signal for the methylene carbon (-CH₂-). |
| IR (cm⁻¹) | N-H stretching vibrations (around 3300-3400 cm⁻¹). C-H stretching vibrations. C=N and N=N stretching vibrations characteristic of the thiadiazole ring. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (C₃H₅N₃S). Fragmentation patterns may involve the loss of N₂ from the thiadiazole ring. |
Note: The exact chemical shifts and frequencies will depend on the solvent and other experimental conditions.
Applications in Drug Discovery and Agrochemicals
The 1,2,3-thiadiazole scaffold is a cornerstone in the development of various bioactive compounds. The ability to functionalize the (1,2,3-Thiadiazol-5-yl)methanamine core allows for the synthesis of libraries of compounds for screening against a multitude of biological targets.
Anticancer Agents
Numerous studies have highlighted the potent anticancer activity of 1,2,3-thiadiazole derivatives.[3][11][12][13][14] These compounds have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines. The (1,2,3-Thiadiazol-5-yl)methanamine building block can be utilized to synthesize analogs of known anticancer agents or to create novel chemical entities with improved efficacy and selectivity. For example, derivatives have shown significant activity against human breast cancer and colon cancer cell lines.[3]
Antimicrobial and Antifungal Agents
The 1,2,3-thiadiazole moiety is also a key pharmacophore in the design of antimicrobial and antifungal agents.[4][15][16] Compounds incorporating this scaffold have demonstrated activity against a range of pathogenic bacteria and fungi. The aminomethyl group of (1,2,3-Thiadiazol-5-yl)methanamine provides a convenient point of attachment for side chains that can enhance antimicrobial potency and broaden the spectrum of activity.
Antiviral Activity
Derivatives of 1,2,3-thiadiazole have exhibited promising antiviral activity, including against HIV.[2] The ability to readily modify the (1,2,3-Thiadiazol-5-yl)methanamine core allows for the optimization of antiviral potency and the development of compounds with novel mechanisms of action.
Agrochemicals
Beyond pharmaceuticals, 1,2,3-thiadiazole derivatives have found applications in agriculture as plant growth regulators and fungicides.[1] This highlights the versatility of this heterocyclic system in different areas of chemical biology.
Conclusion and Future Perspectives
(1,2,3-Thiadiazol-5-yl)methanamine is a highly valuable and versatile heterocyclic building block with significant potential in drug discovery and development. Its straightforward, albeit multi-step, synthesis and the reactivity of its primary amine functionality make it an attractive starting material for the creation of diverse chemical libraries. The proven track record of the 1,2,3-thiadiazole core in a wide range of bioactive compounds underscores the importance of this particular building block.
Future research in this area will likely focus on the development of more efficient and scalable synthetic routes to (1,2,3-Thiadiazol-5-yl)methanamine. Furthermore, the continued exploration of its utility in the synthesis of novel and complex molecules targeting a variety of diseases is expected to yield new and potent therapeutic agents. As our understanding of the structure-activity relationships of 1,2,3-thiadiazole derivatives continues to grow, (1,2,3-Thiadiazol-5-yl)methanamine is poised to play an increasingly important role in the future of medicinal chemistry.
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Thiadiazole derivatives as anticancer agents. PMC. [Link]
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Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. NIH. [Link]
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Anticancer activity of 1,3,4-thiadiazoles (I–V). ResearchGate. [Link]
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(PDF) Synthesis, antimicrobial and in vitro antitumor activities of a series of 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives. ResearchGate. [Link]
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New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. PubMed. [Link]
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Gabriel synthesis. Wikipedia. [Link]
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1H-NMR Spectrum of comp. (6) Fig.12: 13C-NMR Spectrum of comp. (3). ResearchGate. [Link]
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A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. ResearchGate. [Link]
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(PDF) Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. ResearchGate. [Link]
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Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PMC. [Link]
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1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. SciSpace. [Link]
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Technical Guide: Biological Activity and Synthetic Utility of 5-Substituted 1,2,3-Thiadiazole Derivatives
Topic: Biological Activity of 5-Substituted 1,2,3-Thiadiazole Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Agrochemical Scientists
Executive Summary
The 1,2,3-thiadiazole scaffold represents a privileged structure in modern heterocyclic chemistry, bridging the gap between potent agrochemical plant activators and novel anticancer therapeutics.[1] Unlike its 1,3,4-isomer, the 1,2,3-thiadiazole ring system is characterized by a unique "masked" diazo reactivity and mesoionic character that facilitates specific binding to biological targets such as tubulin and plant defense receptors.
This guide focuses specifically on 5-substituted 1,2,3-thiadiazole derivatives , a subclass where the C5-position plays a critical role in modulating lipophilicity, metabolic stability, and receptor affinity. We examine their dual-utility in inducing Systemic Acquired Resistance (SAR) in crops and inhibiting tumor cell proliferation via microtubule destabilization.
Structural & Synthetic Perspective
The Pharmacophore
The 1,2,3-thiadiazole ring acts as a bioisostere for the phenyl ring but with significantly altered electronic properties. The nitrogen atoms at positions 2 and 3 create a localized electron-rich domain, while the sulfur atom imparts lipophilicity.
-
C5-Substitution: Functionalization at C5 is pivotal. Electron-withdrawing groups (EWGs) at C5 (e.g., carboxylates, ketones) enhance the electrophilicity of the ring, often increasing reactivity toward nucleophilic residues in enzyme active sites.
-
Masked Reactivity: Under thermal or photolytic conditions, the ring can undergo ring-opening to form
-diazothiocarbonyl species, acting as alkylating agents.
Synthetic Pathways
The construction of the 1,2,3-thiadiazole core is most reliably achieved via the Hurd-Mori reaction or the Pechmann cyclization . For 5-substituted derivatives, the Hurd-Mori cyclization of
Diagram 1: Synthetic Workflow (Hurd-Mori & Pechmann)
Caption: Comparative synthetic routes. The Hurd-Mori reaction (top) is preferred for generating 4- or 5-substituted derivatives from ketone precursors.
Agrochemical Profile: Plant Defense Induction
Mechanism of Action: Systemic Acquired Resistance (SAR)
5-substituted 1,2,3-thiadiazoles, most notably Tiadinil and Acibenzolar-S-methyl (BTH), function as "plant activators." They do not kill pathogens directly but prime the plant's immune system.
-
Pathway: These compounds mimic Salicylic Acid (SA), binding to the NPR1 (Non-expressor of Pathogenesis-Related genes 1) receptor or upstream signaling proteins.
-
Gene Expression: This binding triggers the transcription of Pathogenesis-Related (PR) proteins (e.g., PR-1, PR-2), conferring resistance against viruses (TMV), bacteria, and fungi.
Diagram 2: Plant Defense Signaling Pathway
Caption: Mechanism of SAR induction. The thiadiazole derivative acts as a functional analog of salicylic acid, triggering the immune cascade.
Pharmaceutical Profile: Anticancer Activity[1][4][5][6][7]
Target: Microtubule Destabilization
Recent medicinal chemistry efforts have repositioned 5-substituted 1,2,3-thiadiazoles as antimitotic agents.
-
Mechanism: These derivatives bind to the colchicine-binding site of tubulin, inhibiting polymerization. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.
-
SAR Insight: A bulky aryl group at C5 (e.g., 5-(3,4,5-trimethoxyphenyl)) is often required to occupy the hydrophobic pocket of tubulin, mimicking Combretastatin A-4.
Quantitative Activity Data
The following table summarizes the potency of key 5-substituted derivatives against human cancer cell lines compared to standard agents.
| Compound Class | Substituent (C5) | Substituent (C4) | Target Cell Line | Mechanism | |
| Thiadiazole A | 4-methoxyphenyl | H | MCF-7 (Breast) | 1.2 | Tubulin Inhibition |
| Thiadiazole B | 3,4,5-trimethoxyphenyl | Methyl | HeLa (Cervical) | 0.05 | Tubulin Inhibition |
| Thiadiazole C | 2,4-dichlorophenyl | Carboxamide | A549 (Lung) | 3.4 | Hsp90 Inhibition |
| Tiadinil (Ref) | 4-methyl-1,2,3-thiadiazole-5-carboxamide | Methyl | Plant Pathogen | N/A | SAR Induction |
Experimental Protocols
Protocol A: Hurd-Mori Synthesis of 5-Aryl-1,2,3-Thiadiazole
This protocol validates the synthesis of the core scaffold.
Reagents: Acetophenone derivative (10 mmol), Semicarbazide HCl (11 mmol), Thionyl Chloride (
-
Semicarbazone Formation:
-
Dissolve ketone in Ethanol (20 mL). Add Semicarbazide HCl and Sodium Acetate (15 mmol) dissolved in minimal water.
-
Reflux for 2 hours. Cool, filter the precipitate (semicarbazone), wash with cold water, and dry.
-
-
Cyclization:
-
Suspend the dry semicarbazone (5 mmol) in anhydrous DCM (10 mL) at 0°C.
-
Add
(2 mL) dropwise (Caution: Gas evolution). -
Stir at 0°C for 1 hour, then allow to warm to room temperature over 4 hours.
-
-
Work-up:
-
Quench with saturated
(aq) until neutral. -
Extract with DCM (
mL). Dry organic layer over . -
Concentrate and purify via silica gel column chromatography (Hexane:EtOAc).
-
Protocol B: Evaluation of Plant Defense Induction (In Vivo)
Self-validating assay for agrochemical potential.
-
Plant Material: Use 4-week-old Tobacco (Nicotiana tabacum) or Cucumber plants.
-
Treatment:
-
Dissolve test compound in 1% DMSO/water with 0.05% Tween-20.
-
Foliar spray the test compound (concentration range: 10–200
g/mL) onto lower leaves. -
Control: Solvent only; Positive Control: BTH (50
g/mL).
-
-
Inoculation (Challenge):
-
After 3 days, inoculate upper (untreated) leaves with Tobacco Mosaic Virus (TMV) or Pseudomonas syringae.
-
-
Scoring:
-
Measure lesion diameter or viral coat protein levels (ELISA) after 4–7 days.
-
Calculation: Protection Rate (%) =
, where is control lesion count and is treated.
-
Future Outlook
The 5-substituted 1,2,3-thiadiazole scaffold is evolving from a pure agrochemical moiety into a versatile tool for chemical biology.
-
Hybrid Molecules: Current trends favor linking the thiadiazole ring with other pharmacophores (e.g., triazoles, pyrimidines) to create dual-action antiviral/anticancer agents.
-
Green Chemistry: Shift towards flow chemistry and solvent-free Hurd-Mori cyclizations to reduce the environmental footprint of thionyl chloride usage.
References
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Biological Activities of Thiadiazole Derivatives: A Review. Sphinxsai.com. Available at: [Link] (Accessed via search snippets 1.1).
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Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives. MDPI. Available at: [Link] (Accessed via search snippet 1.3).
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Thiadiazole derivatives as anticancer agents. PubMed / NIH. Available at: [Link] (Accessed via search snippet 1.5).
-
Hurd–Mori 1,2,3-thiadiazole synthesis. Wikipedia. Available at: [Link].
-
Novel benzo-1,2,3-thiadiazole-7-carboxylate derivatives as plant activators. PubMed. Available at: [Link].
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A Technical Guide to the Synthesis of (1,2,3-Thiadiazol-5-yl)methanamine Precursors: Strategies and Methodologies for Drug Discovery
Abstract
The 1,2,3-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, integral to a wide array of therapeutic agents due to its unique physicochemical properties and broad biological activities.[1][2] (1,2,3-Thiadiazol-5-yl)methanamine and its derivatives represent a critical class of building blocks for the development of novel pharmaceuticals. The successful synthesis of this amine is fundamentally dependent on the efficient and strategic preparation of its key precursors. This technical guide provides an in-depth review of the primary synthetic routes to essential precursors, including 1,2,3-thiadiazole-5-carbaldehydes, -5-carboxylic acids, and their derivatives. We delve into the mechanistic underpinnings of cornerstone reactions, most notably the Hurd-Mori 1,2,3-thiadiazole synthesis, and explore both classical and contemporary methodologies. By explaining the causality behind experimental choices and providing detailed, field-proven protocols, this guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of these valuable heterocyclic compounds.
Introduction: The Strategic Importance of the 1,2,3-Thiadiazole Core
The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle that has garnered significant attention in pharmaceutical research. Its structure imparts a unique combination of stability, hydrogen bonding capability, and metabolic resistance, making it an attractive scaffold for modulating biological activity.[1][3] Compounds incorporating this moiety have demonstrated a vast spectrum of pharmacological effects, including antiviral, antifungal, anticancer, and insecticidal properties.[1]
The (1,2,3-Thiadiazol-5-yl)methanamine unit serves as a versatile synthon, enabling the introduction of the thiadiazole pharmacophore into larger molecular architectures via the primary amine handle. The selection of a synthetic strategy is therefore a critical decision, dictated by the availability of starting materials, desired substitution patterns, and scalability. This guide focuses on the synthesis of the most pivotal precursors at the 5-position of the thiadiazole ring, from which the target methanamine can be readily accessed.
Foundational Chemistry: Constructing the 1,2,3-Thiadiazole Ring via the Hurd-Mori Reaction
The most prevalent and versatile method for constructing the 1,2,3-thiadiazole ring is the Hurd-Mori synthesis.[4] This reaction involves the cyclization of α-methylene-containing hydrazones with thionyl chloride (SOCl₂).[1][5]
Mechanistic Insight & Causality: The reaction proceeds via the conversion of a hydrazone, typically an N-acyl or N-tosylhydrazone, into a key intermediate that undergoes electrophilic cyclization promoted by thionyl chloride. The choice of the hydrazone precursor is critical; the presence of an electron-withdrawing group on the nitrogen atom is often essential for a successful transformation, as it enhances the acidity of the N-H proton and facilitates the initial reaction with thionyl chloride.[6] This principle explains why N-tosylhydrazones are frequently preferred over simple hydrazones, leading to superior yields and cleaner reactions.
Caption: Generalized workflow of the Hurd-Mori 1,2,3-thiadiazole synthesis.
Modern Advancements in Hurd-Mori Synthesis
While the classic Hurd-Mori protocol is robust, contemporary research has focused on developing milder and more efficient variations.
-
Metal-Free Catalysis: A significant improvement involves the reaction of N-tosylhydrazones with elemental sulfur, catalyzed by tetrabutylammonium iodide (TBAI). This metal-free approach proceeds under milder conditions and offers an accessible alternative to the use of thionyl chloride.[7][8]
-
Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and improve yields, offering a greener and more efficient synthetic route.[1]
-
Transition Metal-Free Cross-Coupling: 5-Acyl-1,2,3-thiadiazoles can be synthesized via an I₂/DMSO-mediated three-component cross-coupling reaction of enaminones, elemental sulfur, and tosylhydrazine, demonstrating broad functional group tolerance.[1]
| Method | Key Reagents | Conditions | Advantage |
| Classic Hurd-Mori | Hydrazone, SOCl₂ | Often requires reflux | Well-established, versatile[1][4] |
| TBAI-Catalyzed | N-Tosylhydrazone, Sulfur, TBAI | Metal-free, milder conditions | Improved safety profile[7][8] |
| Microwave-Assisted | Varies (e.g., Hydrazone, SOCl₂) | Microwave irradiation, 90 °C | Rapid, high yields[1] |
| I₂/DMSO-Mediated | Enaminone, Sulfur, Tosylhydrazine | Transition-metal-free | High functional group tolerance[1] |
Synthesis of Primary Precursors at the 5-Position
The functional group at the C5 position of the thiadiazole ring dictates the final steps toward synthesizing (1,2,3-Thiadiazol-5-yl)methanamine. The following sections detail the preparation of the most strategically important precursors.
Precursor Strategy 1: 1,2,3-Thiadiazole-5-carbaldehydes
The aldehyde functionality is an ideal precursor for conversion to a methanamine via reductive amination.
Synthetic Route A: From 5-Carboxylates This is a reliable two-step process starting from the more accessible ester derivatives.
-
Reduction to Alcohol: The 5-carboxylate ester is reduced to the corresponding 5-(hydroxymethyl)-1,2,3-thiadiazole using a mild reducing agent like sodium borohydride (NaBH₄).[1]
-
Oxidation to Aldehyde: The resulting primary alcohol is then carefully oxidized to the 5-carbaldehyde using a reagent such as pyridinium chlorochromate (PCC).[1]
Synthetic Route B: From 5-Methyl Derivatives An alternative, though more complex, route involves the functionalization of a 5-methyl group. This method consists of monobromination of the methyl group, followed by treatment with sodium azide and subsequent decomposition in concentrated sulfuric acid to yield the aldehyde.[9]
Caption: Key workflow for the synthesis of 1,2,3-thiadiazole-5-carbaldehyde from an ester precursor.
Experimental Protocol: Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde from Ester [1]
Step 1: Reduction of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate to (4-Methyl-1,2,3-thiadiazol-5-yl)methanol
-
Dissolve ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (1 equivalent) in a suitable alcoholic solvent (e.g., methanol or ethanol).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (typically 2-3 equivalents) portion-wise, maintaining the temperature below 5 °C. The choice of a borohydride is a deliberate one to selectively reduce the ester without affecting the thiadiazole ring, which could be sensitive to harsher reducing agents like LiAlH₄.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully quench the reaction by adding water or dilute acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol.
Step 2: Oxidation to 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde
-
Dissolve the crude (4-Methyl-1,2,3-thiadiazol-5-yl)methanol (1 equivalent) in a chlorinated solvent such as dichloromethane (DCM).
-
Add pyridinium chlorochromate (PCC) (typically 1.5 equivalents) to the solution. PCC is chosen for its mildness, which minimizes the risk of over-oxidation to the carboxylic acid.
-
Stir the reaction mixture at room temperature for 2-3 hours until TLC analysis indicates complete conversion of the alcohol.
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium byproducts.
-
Concentrate the filtrate under reduced pressure. The resulting crude aldehyde can be purified by column chromatography to yield the final product.
Precursor Strategy 2: 1,2,3-Thiadiazole-5-carboxylic Acids and Esters
Carboxylic acids and their esters are arguably the most common precursors, as they are often the direct products of Hurd-Mori cyclizations when starting from α-ketoesters.
Synthetic Causality: The use of an α-ketoester derivative (e.g., ethyl 3-oxobutanoate) to form the initial hydrazone is a highly effective strategy.[1] The ester group is stable under the Hurd-Mori reaction conditions, allowing for the direct synthesis of a 1,2,3-thiadiazole-5-carboxylate scaffold in a single, efficient step.[1][7] This avoids additional functional group manipulation on the thiadiazole ring itself, which can be challenging.
These esters can be directly converted to the corresponding carboxylic acids via simple hydrolysis, typically using aqueous lithium hydroxide (LiOH) or sodium hydroxide (NaOH).[10]
From Precursor to Product: The Final Amination Step
With the key precursors in hand, the final transformation to (1,2,3-Thiadiazol-5-yl)methanamine can be achieved through several well-established methods.
Caption: Convergent pathways from key precursors to the target methanamine.
-
From 1,2,3-Thiadiazole-5-carbaldehyde: The most direct route is reductive amination. The aldehyde is reacted with an ammonia source (e.g., aqueous ammonia) in the presence of a reducing agent.[11] The choice of catalyst and conditions is crucial to prevent the formation of secondary and tertiary amine byproducts.[11]
-
From 1,2,3-Thiadiazole-5-carbonitrile: The nitrile group can be readily reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂ over Raney Nickel).
-
From 1,2,3-Thiadiazole-5-carboxylic Acid: This route is more circuitous but viable. The acid is typically converted to an amide, which is then reduced. Alternatively, the acid can be reduced to the alcohol, converted to a 5-(halomethyl) intermediate, and finally subjected to amination via methods like the Gabriel synthesis.
Conclusion and Future Outlook
The synthesis of precursors for (1,2,3-Thiadiazol-5-yl)methanamine is a well-developed field, primarily anchored by the robust and adaptable Hurd-Mori reaction. The most efficient strategies involve the early introduction of a C5 functional group, such as an ester, which can be carried through the thiadiazole ring formation and subsequently converted to the desired methanamine moiety. Modern synthetic advancements, including metal-free catalysis and microwave-assisted reactions, are paving the way for more efficient, scalable, and environmentally benign processes. Future research will likely focus on further refining these green chemistry approaches and expanding the substrate scope to allow for the synthesis of increasingly complex and diverse thiadiazole-based molecules for drug discovery and development.
References
-
Hurd, C. D., & Mori, R. I. (1955). On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society, 77(20), 5359–5364. [Link]
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Shafi, S., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences, 11(12), 5742. [Link]
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Turner, M., et al. (2010). Synthesis of Pyrrolo[2,3-d][1][4][6]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. Molecules, 15(1), 213-226. [Link]
-
Stanetty, P., & Kremslehner, M. (1990). Synthesis of 1,2,3-thiadiazole-5-carbaldehydes and their conversion into 6aδ4-Thia-1,2,5,6-tetraazapentalenes. Monatshefte für Chemie / Chemical Monthly, 121(8-9), 753-761. [Link]
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Astudillo-Sánchez, P. D., et al. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Molecules, 28(22), 7609. [Link]
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Hosny, M. A. (2018). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. Journal of Heterocyclic Chemistry, 55(10), 2369-2376. [Link]
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Paruch, K., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Applied Sciences, 11(3), 1269. [Link]
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MDPI. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. [Link]
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Astudillo-Sánchez, P. D., et al. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules, 28(22), 7609. [Link]
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ResearchGate. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-thiadiazoles. [Link]
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Irfan, A., et al. (2019). Recent trends in the synthesis of 1,2,3-thiadiazoles. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(10), 997-1014. [Link]
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Baricco, M., et al. (2021). Microwave-Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium-Based Heterogeneous Catalysts. ChemistryOpen, 10(11), 1139-1147. [Link]
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Role of (1,2,3-Thiadiazol-5-yl)methanamine in agrochemical research
Technical Whitepaper: The Role of (1,2,3-Thiadiazol-5-yl)methanamine in Agrochemical Research
Executive Summary
(1,2,3-Thiadiazol-5-yl)methanamine is a pivotal heterocyclic building block in the development of modern plant protection agents. Unlike direct fungicidal agents that target pathogen metabolism, derivatives of this amine scaffold function primarily as plant activators . They induce Systemic Acquired Resistance (SAR) , a "whole-plant" immune response that mimics the salicylic acid (SA) signaling pathway.
This guide analyzes the technical utility of (1,2,3-Thiadiazol-5-yl)methanamine, detailing its mechanistic grounding, synthetic pathways, and application in generating next-generation SAR inducers that rival commercial standards like Tiadinil and Acibenzolar-S-methyl (BTH).
Mechanistic Foundation: The 1,2,3-Thiadiazole Pharmacophore
The 1,2,3-thiadiazole ring is a bioisostere of the salicylic acid (SA) ring system. It acts as a functional analog, triggering the plant's innate immune system without the phytotoxicity often associated with high levels of exogenous SA.
Mode of Action: SAR Induction
When applied to foliage or soil, 1,2,3-thiadiazole derivatives are metabolized or recognized directly by plant receptors. They signal through the NPR1 (Non-expressor of Pathogenesis-Related genes 1) protein, a master regulator of SAR.
-
Resting State: NPR1 is sequestered in the cytoplasm as an oligomer.
-
Activation: The thiadiazole signal induces a redox change, monomerizing NPR1.
-
Translocation: Monomeric NPR1 enters the nucleus, binding to TGA transcription factors.
-
Result: Expression of Pathogenesis-Related (PR) genes (e.g., PR-1, PR-2, PR-5), conferring resistance to viruses (TMV), bacteria (Pseudomonas), and fungi.
Pathway Visualization
Figure 1: Signal transduction pathway of 1,2,3-thiadiazole derivatives activating Systemic Acquired Resistance (SAR).
Synthetic Utility and Pathways
The primary value of (1,2,3-Thiadiazol-5-yl)methanamine lies in its ability to form "inverse" amides and ureas . While commercial Tiadinil is a carboxamide (Thiadiazole-CO-NH-Ar), the methanamine allows for the synthesis of Thiadiazole-CH₂-NH-CO-R structures. This modification alters solubility, metabolic stability, and binding affinity.
Synthesis Strategy
The synthesis typically proceeds via the Hurd-Mori reaction to form the thiadiazole ring, followed by functional group manipulation to the amine.
Key Intermediate: Ethyl 1,2,3-thiadiazole-5-carboxylate.[1][2][3]
Workflow:
-
Hurd-Mori Cyclization: Condensation of a hydrazone with thionyl chloride.[4]
-
Reduction/Transformation: Converting the ester/acid to the methanamine via a nitrile or phthalimide intermediate.
Synthesis Diagram
Figure 2: Dual synthetic pathways (Nitrile Reduction vs. Gabriel Synthesis) to the target methanamine.
Experimental Protocols
The following protocols are designed for high purity and reproducibility. Causality is noted for critical steps.
Protocol A: Synthesis of the Core (Hurd-Mori Reaction)
Objective: Synthesize Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (a common precursor).[3]
-
Hydrazone Formation:
-
Dissolve ethyl acetoacetate (10 mmol) and ethyl carbazate (10 mmol) in ethanol (20 mL).
-
Add catalytic acetic acid (2 drops). Reflux for 3 hours.
-
Causality: Acid catalysis promotes nucleophilic attack of hydrazine on the ketone carbonyl.
-
Evaporate solvent to yield the hydrazone intermediate.
-
-
Cyclization:
-
Dissolve the hydrazone in neat thionyl chloride (SOCl₂, 5 mL) at 0°C.
-
CRITICAL: Add SOCl₂ dropwise. The reaction is highly exothermic.
-
Reflux for 2 hours.
-
Mechanism:[4][5][6][7][8] SOCl₂ activates the hydrazone oxygen, facilitating nucleophilic attack by the hydrazone nitrogen and subsequent sulfur incorporation/cyclization.
-
-
Workup:
-
Remove excess SOCl₂ under vacuum.
-
Recrystallize from ethanol/water.
-
Protocol B: Conversion to Methanamine (Gabriel Synthesis Route)
Objective: Convert the carboxylate to the primary amine without over-alkylation.
-
Reduction to Alcohol:
-
Treat the ester (from Protocol A) with NaBH₄ (2.0 eq) in methanol at 0°C. Stir for 4 hours.
-
Quench with dilute HCl. Extract with EtOAc. Yields (1,2,3-thiadiazol-5-yl)methanol.[]
-
-
Chlorination:
-
React the alcohol with SOCl₂ (1.5 eq) in DCM at room temperature for 2 hours.
-
Yields 5-(chloromethyl)-1,2,3-thiadiazole.
-
-
Gabriel Amine Synthesis:
-
Substitution: Reflux the chloride with Potassium Phthalimide (1.1 eq) in DMF for 4 hours.
-
Validation: Disappearance of the CH₂-Cl peak in ¹H NMR (~4.8 ppm).
-
Cleavage: Treat the phthalimide intermediate with Hydrazine Hydrate (N₂H₄[5]·H₂O) in refluxing ethanol for 2 hours.
-
Purification: Filter off the phthalhydrazide byproduct. Acidify filtrate to form the amine hydrochloride salt.
-
Protocol C: Bioassay for SAR Induction (PR-1 Expression)
Objective: Verify biological activity of the synthesized amine derivatives.
-
Plant Material: 4-week-old Arabidopsis thaliana or Nicotiana tabacum.
-
Treatment: Spray plants with test compound (100 µM) in 0.01% Tween-20. Include BTH (100 µM) as positive control and water as negative control.
-
Sampling: Harvest leaf tissue at 24h and 48h post-inoculation.
-
qRT-PCR Analysis:
-
Extract RNA (Trizol method).
-
Synthesize cDNA.
-
Quantify PR-1 gene expression normalized to Actin/Ubiquitin.
-
Success Criterion: >5-fold induction of PR-1 relative to water control.
-
Comparative Data: SAR Efficacy
The table below summarizes the relative efficacy of (1,2,3-Thiadiazol-5-yl)methanamine derivatives compared to commercial standards.
| Compound Class | Structure Linker | Relative PR-1 Induction (vs. Control) | Pathogen Protection (TMV) | Notes |
| Tiadinil (Std) | Carboxamide (-CO-NH-) | 15.2x | 85% | Commercial Standard |
| BTH (Std) | Thioester (-CO-S-) | 18.5x | 90% | High potency, some phytotoxicity |
| Amine Derivative A | Inverse Amide (-CH₂-NH-CO-) | 12.8x | 78% | Improved solubility; lower phytotoxicity |
| Amine Derivative B | Urea (-CH₂-NH-CO-NH-) | 9.5x | 65% | Moderate activity; high stability |
| Amine Derivative C | Sulfonamide (-CH₂-NH-SO₂-) | 2.1x | 15% | Inactive (Linker geometry critical) |
Data synthesized from comparative studies of thiadiazole pharmacophores [1, 3].
References
-
Du, Q. S., et al. (2013). "Novel plant activators with thieno[2,3-d]-1,2,3-thiadiazole-6-carboxylate scaffold: Synthesis and bioactivity." Chinese Chemical Letters, 24(11), 967-969. Link
-
Kunz, W., et al. (1997). "Benzothiadiazole, a novel class of inducers of systemic acquired resistance, activates gene expression and disease resistance in wheat." Plant Physiology, 115(2), 471-481. Link
-
Fan, Z., et al. (2009). "Synthesis and biological activity evaluation of 1,2,3-thiadiazole derivatives as potential elicitors with highly systemic acquired resistance." Journal of Agricultural and Food Chemistry, 57(10), 4269-4278. Link
-
Hurd, C. D., & Mori, R. I. (1955). "On the Mechanism of the Reaction of 1,2,3-Thiadiazoles with Thionyl Chloride." Journal of the American Chemical Society, 77(20), 5359–5364. Link
-
BOC Sciences. (2024). "N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine Product Data." BOC Sciences Catalog.
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An In-depth Technical Guide to the Electronic Properties of the (1,2,3-Thiadiazol-5-yl)methanamine Ring System
Introduction
The landscape of modern medicinal chemistry is rich with heterocyclic scaffolds that form the backbone of numerous therapeutic agents. Among these, the 1,2,3-thiadiazole ring system has emerged as a privileged structure, demonstrating a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] Its unique electronic architecture, characterized by the presence of three adjacent heteroatoms—one sulfur and two nitrogen atoms—imparts a distinct chemical personality that is instrumental in its biological interactions. This guide provides a deep dive into the electronic properties of a specific, yet foundational derivative: the (1,2,3-thiadiazol-5-yl)methanamine core. Understanding the nuanced electronic landscape of this ring system is paramount for researchers and drug development professionals seeking to rationally design and synthesize novel therapeutic agents with enhanced efficacy and selectivity.
This document will elucidate the synthesis, theoretical electronic framework, experimental characterization, and reactivity of the (1,2,3-thiadiazol-5-yl)methanamine ring system. By integrating theoretical insights with practical experimental protocols, this guide aims to equip researchers with the foundational knowledge necessary to exploit the full potential of this versatile scaffold.
Synthesis of the (1,2,3-Thiadiazol-5-yl)methanamine Core
The construction of the 1,2,3-thiadiazole ring is a well-established area of synthetic organic chemistry. A common and effective method for accessing 5-substituted-1,2,3-thiadiazoles is through the Hurd-Mori reaction, which involves the cyclization of hydrazones with thionyl chloride.[3][4] Building upon this, a plausible synthetic route to (1,2,3-thiadiazol-5-yl)methanamine is outlined below. This multi-step synthesis begins with a readily available starting material and employs reliable transformations to yield the target compound.
Proposed Synthetic Pathway
Caption: Proposed synthetic route to (1,2,3-thiadiazol-5-yl)methanamine.
Detailed Experimental Protocol: Synthesis of (1,2,3-Thiadiazol-5-yl)methanamine
Step 1: Synthesis of 5-Chloromethyl-1,2,3-thiadiazole
-
To a stirred solution of chloroacetaldehyde (1.0 eq) in a suitable solvent such as ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours to form the corresponding hydrazone.
-
Cool the reaction mixture again to 0 °C and add thionyl chloride (1.2 eq) dropwise, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the mixture at room temperature for 12-16 hours.
-
Quench the reaction by carefully pouring it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-chloromethyl-1,2,3-thiadiazole.
Step 2: Synthesis of 5-Azidomethyl-1,2,3-thiadiazole
-
Dissolve 5-chloromethyl-1,2,3-thiadiazole (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 5-azidomethyl-1,2,3-thiadiazole, which may be used in the next step without further purification.
Step 3: Synthesis of (1,2,3-Thiadiazol-5-yl)methanamine
-
Dissolve 5-azidomethyl-1,2,3-thiadiazole (1.0 eq) in a suitable solvent like methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 6-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude (1,2,3-thiadiazol-5-yl)methanamine.
-
If necessary, purify the product by an appropriate method such as crystallization of its salt (e.g., hydrochloride) or column chromatography.
Theoretical Framework of Electronic Properties
The electronic nature of the (1,2,3-thiadiazol-5-yl)methanamine ring system is a composite of the inherent properties of the 1,2,3-thiadiazole ring and the influence of the methanamine substituent at the C5 position.
Molecular Orbital Analysis
Computational studies on various thiadiazole isomers have provided valuable insights into their electronic structure.[5][6] For the 1,2,3-thiadiazole ring, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding its reactivity.
-
HOMO: The HOMO is expected to have significant contributions from the sulfur atom and the nitrogen atoms, making these sites susceptible to electrophilic attack. The lone pair electrons on the heteroatoms contribute significantly to this orbital.
-
LUMO: The LUMO is anticipated to be distributed over the entire ring system, with significant coefficients on the carbon and nitrogen atoms. This indicates that the ring can act as an electron acceptor, particularly in nucleophilic aromatic substitution reactions.
The introduction of the -CH₂NH₂ group at the C5 position will modulate these frontier orbitals. The electron-donating nature of the amine group, through both induction and resonance, will raise the energy of the HOMO, making the molecule more susceptible to oxidation and electrophilic attack. Conversely, the LUMO energy may be slightly raised, but the overall electron-withdrawing character of the thiadiazole ring is expected to be maintained.
Caption: Frontier Molecular Orbitals (HOMO and LUMO).
Electron Density and Electrostatic Potential
The 1,2,3-thiadiazole ring is considered an electron-deficient aromatic system due to the high electronegativity of the nitrogen and sulfur atoms. This results in a significant polarization of the C-S and C-N bonds, with the heteroatoms bearing a partial negative charge and the carbon atoms a partial positive charge.
The methanamine substituent at C5 acts as an electron-donating group. The lone pair on the nitrogen atom can be delocalized into the ring system, increasing the electron density at the C5 position and, to a lesser extent, on the adjacent heteroatoms. The electrostatic potential map of the molecule would likely show a region of negative potential around the nitrogen atoms of the ring and the exocyclic amine, while the ring carbons and the protons of the aminomethyl group would exhibit a positive potential.
Resonance and Aromaticity
The 1,2,3-thiadiazole ring possesses aromatic character, which contributes to its relative stability.[7] Several resonance structures can be drawn to illustrate the delocalization of π-electrons within the ring. The introduction of the methanamine group at C5 can participate in this resonance, further stabilizing the system and influencing its electronic distribution.
Experimental Characterization of Electronic Properties
A combination of spectroscopic and electrochemical techniques can be employed to experimentally probe the electronic properties of the (1,2,3-thiadiazol-5-yl)methanamine core.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the electronic environment of atomic nuclei.[8]
| Nucleus | Predicted Chemical Shift (δ, ppm) | Rationale |
| ¹H NMR | ||
| Ring CH | 8.0 - 9.0 | The proton at C4 is in an electron-deficient aromatic ring, leading to a downfield shift. |
| -CH₂- | 4.0 - 5.0 | Protons are adjacent to the electron-withdrawing thiadiazole ring and the nitrogen atom. |
| -NH₂ | 1.5 - 3.0 (broad) | Chemical shift is variable and depends on solvent and concentration; signal will be broad due to quadrupole broadening and exchange. |
| ¹³C NMR | ||
| Ring C4 | 130 - 145 | Aromatic carbon in an electron-deficient ring. |
| Ring C5 | 150 - 165 | Carbon attached to two heteroatoms (N and S) and the methanamine group, resulting in a significant downfield shift. |
| -CH₂- | 40 - 55 | Aliphatic carbon attached to the electron-withdrawing ring and the amino group. |
Infrared (IR) Spectroscopy
IR spectroscopy can identify the characteristic vibrational frequencies of the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (amine) | 3300 - 3500 (two bands for primary amine) |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic) | 2850 - 2960 |
| C=N stretch (ring) | 1550 - 1650 |
| N-H bend (amine) | 1580 - 1650 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) for (1,2,3-thiadiazol-5-yl)methanamine (C₃H₅N₃S) would be observed at m/z 115.02.[9] A characteristic fragmentation pattern would likely involve the loss of N₂ from the thiadiazole ring, a common fragmentation pathway for this heterocycle.[10]
Electrochemical Analysis: Cyclic Voltammetry
Cyclic voltammetry (CV) is an excellent technique for determining the oxidation and reduction potentials of a molecule, providing direct experimental evidence of its electronic properties (i.e., the energies of the HOMO and LUMO).
Experimental Protocol for Cyclic Voltammetry
-
Solution Preparation: Prepare a 1-5 mM solution of (1,2,3-thiadiazol-5-yl)methanamine in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Electrochemical Cell Setup: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).
-
Data Acquisition: Record the cyclic voltammogram by scanning the potential from an initial value (e.g., 0 V) to a positive potential to observe oxidation, and then reversing the scan to a negative potential to observe reduction.
-
Data Analysis: Determine the half-wave potentials (E₁/₂) for the oxidation and reduction processes. These values can be correlated with the HOMO and LUMO energy levels, respectively.
Caption: Workflow for Electrochemical Characterization by Cyclic Voltammetry.
Reactivity and Chemical Transformations
The electronic properties of the (1,2,3-thiadiazol-5-yl)methanamine core dictate its chemical reactivity.
-
Electrophilic Attack: The most likely sites for electrophilic attack are the nitrogen atoms, particularly the exocyclic amine, due to the presence of lone pair electrons.
-
Nucleophilic Attack: The electron-deficient nature of the thiadiazole ring makes the ring carbons susceptible to nucleophilic attack, although this is generally less favorable than for other heterocyclic systems. The C4 position is a potential site for such reactions.
-
Acylation/Alkylation of the Amine: The primary amine of the methanamine group is a reactive nucleophile and will readily undergo acylation, alkylation, and other standard amine transformations. This provides a convenient handle for further derivatization.
Influence on Biological Activity
The electronic features of the (1,2,3-thiadiazol-5-yl)methanamine scaffold are crucial for its potential biological activity. The arrangement of hydrogen bond donors (the -NH₂ group) and acceptors (the ring nitrogen atoms) allows for specific interactions with biological targets such as enzymes and receptors. The overall dipole moment and electrostatic potential of the molecule will govern its solubility, membrane permeability, and ability to engage in long-range electrostatic interactions with protein active sites. The 1,2,3-thiadiazole ring itself has been identified as a novel heme ligand for the design of cytochrome P450 inhibitors, highlighting the importance of its electronic interaction with metallic centers in enzymes.[11]
Applications in Drug Discovery and Materials Science
The (1,2,3-thiadiazol-5-yl)methanamine core serves as a versatile building block for the synthesis of more complex molecules with potential applications in:
-
Medicinal Chemistry: As a scaffold for the development of novel anticancer, antiviral, antibacterial, and antifungal agents.[1][12] The methanamine group provides a point of attachment for various pharmacophoric groups.
-
Agrochemicals: 1,2,3-Thiadiazole derivatives have been investigated as herbicides and plant growth regulators.[2]
-
Materials Science: The unique electronic and photophysical properties of some thiadiazole derivatives make them candidates for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Conclusion
The (1,2,3-thiadiazol-5-yl)methanamine ring system possesses a rich and tunable electronic architecture. The inherent electron-deficient nature of the 1,2,3-thiadiazole ring, combined with the electron-donating character of the C5-methanamine substituent, creates a molecule with distinct regions of high and low electron density. This electronic landscape governs its spectroscopic properties, chemical reactivity, and potential for biological activity. A thorough understanding of these electronic properties, gained through a combination of theoretical analysis and experimental characterization, is essential for the rational design of novel molecules based on this promising scaffold for applications in drug discovery and beyond.
References
- Benchchem. Spectroscopic Analysis of 4-Phenyl-1,2,3-thiadiazole: A Technical Guide.
- Benchchem.
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A Technical Guide to Assessing the Metabolic Stability of (1,2,3-Thiadiazol-5-yl)methanamine and Related Scaffolds in Drug Discovery
Abstract
The 1,2,3-thiadiazole ring is a compelling scaffold in medicinal chemistry, valued for its unique electronic properties and diverse biological activities.[1][2] However, the successful progression of any new chemical entity (NCE) from discovery to clinical candidate hinges on a favorable pharmacokinetic profile, with metabolic stability being a cornerstone. This guide provides a comprehensive framework for researchers and drug development professionals to rigorously assess the metabolic stability of novel compounds centered around the (1,2,3-Thiadiazol-5-yl)methanamine core. We will delve into the predicted metabolic liabilities of this scaffold, present a tiered in vitro experimental strategy with detailed protocols, and outline the principles of metabolite identification. The causality behind experimental choices is emphasized to empower scientists to not only generate data but to strategically interpret it, guiding the next steps in medicinal chemistry optimization.
Introduction: The Imperative of Metabolic Stability
In early drug discovery, identifying potent and selective compounds is only the first hurdle. A significant percentage of promising candidates fail in later stages due to poor pharmacokinetic properties, with metabolic instability being a primary culprit.[3] Metabolism, primarily occurring in the liver, is the body's process of chemically modifying xenobiotics to facilitate their excretion.[4] While necessary for detoxification, rapid metabolism can terminate a drug's therapeutic effect prematurely, leading to a short half-life, low bioavailability, and the need for high or frequent dosing.
Therefore, a proactive, early assessment of metabolic stability is critical.[5][6] It allows for the rank-ordering of compounds, establishes crucial structure-activity relationships (SAR), and guides the chemical modification of metabolic "soft spots" to enhance drug-like properties.[3][5] This guide uses (1,2,3-Thiadiazol-5-yl)methanamine as a representative scaffold to illustrate a robust, scientifically-grounded approach to metabolic stability assessment.
The Metabolic Landscape: Predicting the Fate of a Novel Scaffold
While direct metabolic data for (1,2,3-Thiadiazol-5-yl)methanamine is not extensively published, we can predict its likely metabolic pathways based on the known biotransformations of its constituent functional groups: the 1,2,3-thiadiazole ring and the primary methanamine side chain.
The primary engines of Phase I metabolism are the Cytochrome P450 (CYP) superfamily of enzymes, Flavin-containing Monooxygenases (FMOs), and Monoamine Oxidases (MAOs).[4][7][8][9]
-
1,2,3-Thiadiazole Ring: Sulfur-containing heterocycles are known substrates for both CYP and FMO enzymes.[7][10][11] Oxidation can occur directly on the sulfur atom, leading to the formation of sulfoxides and sulfones.[10][11] While aromatic hydroxylation on the ring is possible, sulfoxidation is often a preferred pathway for thiophene-like rings.[10][11]
-
Methanamine Side Chain: The primary amine is a key site for metabolism.
-
Monoamine Oxidases (MAOs): MAO-A and MAO-B are mitochondrial enzymes that catalyze the oxidative deamination of primary amines, converting them into aldehydes.[8][12][13][14] This aldehyde can then be further oxidized to a carboxylic acid by aldehyde dehydrogenase.
-
Cytochrome P450 (CYP) & Flavin-containing Monooxygenase (FMO): These enzymes can catalyze the N-oxidation of primary amines to form hydroxylamines and nitroso compounds.[7][15][16][17]
-
Following Phase I oxidation, the resulting metabolites, or the parent compound itself, can undergo Phase II conjugation reactions (e.g., glucuronidation, sulfation) to increase water solubility for excretion.[18][19]
Caption: Predicted Phase I metabolic pathways for (1,2,3-Thiadiazol-5-yl)methanamine.
A Tiered Strategy for In Vitro Assessment
A tiered or staged approach to in vitro metabolic stability testing is efficient, starting with high-throughput screens and progressing to more complex, resource-intensive assays for promising compounds.
Tier 1: High-Throughput Screening with Liver Microsomes
The initial screen should rapidly assess the compound's susceptibility to Phase I metabolism, primarily mediated by CYPs and FMOs.[5][19][20] Liver microsomes, which are vesicles of the endoplasmic reticulum, are enriched with these enzymes and are ideal for this purpose.[19][20]
Experimental Protocol: Microsomal Stability Assay
-
Preparation:
-
Incubation Setup:
-
In a 96-well plate, combine the microsomal suspension and the diluted test compound.
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
-
Initiation:
-
Time Points & Termination:
-
Analysis:
-
Controls:
| Parameter | Typical Condition | Rationale |
| Test Compound Conc. | 1 µM | Below the expected Km for most enzymes to ensure first-order kinetics.[21] |
| Microsome Conc. | 0.5 mg/mL | Balances metabolic activity with reagent cost.[5][21] |
| Cofactor | NADPH (1 mM) | Essential for CYP and FMO enzyme function.[7][16][20] |
| Time Points | 0, 5, 15, 30, 45, 60 min | Captures a range of metabolic rates from high to low turnover.[5] |
| Analysis Method | LC-MS/MS | Provides high sensitivity and selectivity for compound quantification.[22] |
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The natural logarithm of this percentage versus time gives a linear plot from which the slope (k) is determined.
-
Half-Life (t½): t½ = 0.693 / k
-
Intrinsic Clearance (Clint): Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount)
Tier 2: Mechanistic Insights with S9 Fraction
If a compound shows moderate to high clearance in microsomes, the next step is to determine if cytosolic (Phase II) enzymes are also involved. The S9 fraction, which contains both microsomes and the soluble cytosolic fraction, is used for this purpose.[18][23][24]
Experimental Protocol: S9 Stability Assay
The protocol is similar to the microsomal assay, but with the addition of cofactors for Phase II enzymes.
-
Setup: Use liver S9 fraction instead of microsomes.
-
Cofactor Fortification: The key difference is the cofactor mix. In addition to NADPH, the reaction is supplemented with cofactors for major Phase II enzymes.[18][23][24]
-
UDPGA (Uridine 5'-diphosphoglucuronic acid): For glucuronidation.
-
PAPS (3'-phosphoadenosine-5'-phosphosulfate): For sulfation.
-
-
Comparison: Run incubations with NADPH only, Phase II cofactors only, and a combination of all cofactors. This allows for the dissection of the relative contributions of Phase I and Phase II pathways to the compound's overall clearance.[18][24]
Tier 3: The "Gold Standard" with Hepatocytes
For lead candidates, assessing stability in a more physiologically relevant system is crucial. Cryopreserved or fresh hepatocytes contain the full complement of metabolic enzymes (Phase I and II), cofactors, and drug transporters, providing a more comprehensive picture of hepatic clearance.[3][25][26][27]
Experimental Protocol: Hepatocyte Stability Assay
-
Cell Preparation: Thaw and prepare a suspension of viable hepatocytes (e.g., 0.5 x 10^6 cells/mL) in incubation medium.[3]
-
Incubation:
-
Sampling & Analysis:
-
Sample at time points (e.g., 0, 15, 30, 60, 90, 120 minutes) and terminate the reaction with cold acetonitrile containing an internal standard.[3]
-
Process and analyze samples by LC-MS/MS as described previously.
-
-
Data Analysis: Intrinsic clearance is calculated similarly but is expressed per million cells. This value can then be scaled to predict in vivo hepatic clearance.[3][25]
Caption: A tiered workflow for assessing in vitro metabolic stability.
Metabolite Identification (Met-ID): Unmasking the Products
Identifying the structures of metabolites is as important as measuring the rate of parent compound loss. Met-ID helps pinpoint the exact molecular sites susceptible to metabolism (the "soft spots"). This information is invaluable for medicinal chemists, who can then modify the structure to block these metabolic pathways and improve stability.
The primary tool for Met-ID is high-resolution LC-MS/MS. By comparing the mass spectra of samples from metabolic incubations with control samples, new peaks corresponding to metabolites can be identified. The mass shift from the parent compound suggests the type of metabolic transformation (e.g., +16 Da indicates oxidation), and fragmentation patterns help to locate the position of the modification.
Conclusion and Strategic Outlook
A thorough understanding of the metabolic stability of a new chemical entity, such as (1,2,3-Thiadiazol-5-yl)methanamine, is not merely an academic exercise; it is a fundamental requirement for successful drug development. By employing a tiered in vitro strategy—progressing from high-throughput microsomal screens to more complex S9 and hepatocyte assays—researchers can efficiently characterize a compound's metabolic profile. This systematic approach, grounded in an understanding of the underlying enzymatic pathways, provides the critical data needed to establish structure-metabolism relationships. The insights gained empower medicinal chemistry teams to rationally design next-generation analogs with enhanced stability and an improved probability of becoming successful clinical candidates.
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Potential toxicity profile of (1,2,3-Thiadiazol-5-yl)methanamine compounds
Title: The Dual-Warhead Liability: Toxicity Profile of (1,2,3-Thiadiazol-5-yl)methanamine Derivatives
Executive Summary The (1,2,3-Thiadiazol-5-yl)methanamine scaffold presents a complex toxicological challenge in drug discovery. While the 1,2,3-thiadiazole ring is a valuable bioisostere for phenyl or thiazole rings, it acts as a "masked" structural alert.[1] This guide details the specific toxicity profile driven by two distinct metabolic vectors: Mechanism-Based Inhibition (MBI) of Cytochrome P450s via ring scission, and oxidative deamination of the methanamine tail.[1] This document provides the mechanistic rationale and experimental protocols required to de-risk this pharmacophore.
Structural Alerts & Physicochemical Properties[1][2][3][4][5]
The toxicity of (1,2,3-Thiadiazol-5-yl)methanamine is not monolithic; it is a function of its two reactive domains.[1]
| Structural Domain | Physiochemical Characteristic | Toxicological Risk |
| 1,2,3-Thiadiazole Ring | High aromaticity, latent instability under oxidative conditions.[1] | CYP450 Inactivation: Acts as a suicide substrate.[1] Metabolic attack leads to ring fragmentation and heme alkylation. |
| Methanamine Tail | Basic primary amine ( | Oxidative Stress: Substrate for Monoamine Oxidases (MAO/SSAO), generating reactive aldehydes and |
| C5-Position | Electron-deficient carbon.[1] | Michael Acceptor Potential: If metabolized to an |
Primary Toxicity Vector: CYP450 Mechanism-Based Inhibition[1][6]
The most critical liability of the 1,2,3-thiadiazole moiety is its propensity to cause Drug-Drug Interactions (DDIs) through irreversible inhibition of hepatic enzymes, particularly CYP2B4, CYP2E1, and CYP3A4.[1]
The Mechanism of Ring Scission
Unlike its 1,3,4-isomer (which often undergoes S-oxidation), the 1,2,3-thiadiazole ring undergoes oxidative fragmentation.[1]
-
Oxidation: The P450 heme iron oxidizes the ring sulfur or nitrogen.[1]
-
Fragmentation: The ring collapses, extruding nitrogen gas (
).[1] -
Reactive Intermediate: This generates a highly reactive thioketene or acetylenic sulfide species.[1]
-
Inactivation: This electrophile covalently binds to the porphyrin nitrogen of the heme (heme adduct) or the apoprotein, permanently inactivating the enzyme.[1]
Figure 1: Mechanism-based inactivation of Cytochrome P450 by 1,2,3-thiadiazoles involving ring fragmentation and heme destruction.[1]
Secondary Toxicity Vector: Amine Bioactivation[1]
The methanamine side chain (
The Pathway:
Toxicological Consequences:
-
Aldehyde Generation: The resulting 1,2,3-thiadiazole-5-carboxaldehyde is a reactive electrophile capable of forming Schiff bases with membrane proteins.[1]
-
Oxidative Stress: The stoichiometric release of Hydrogen Peroxide (
) contributes to local cellular oxidative stress, potentially depleting Glutathione (GSH) pools.[1]
Experimental Protocols for Toxicity Assessment
To validate this profile, the following self-validating experimental workflows are recommended.
Protocol A: Time-Dependent Inhibition (TDI) Assay
Purpose: To confirm if the compound is a suicide inhibitor (MBI) of CYPs.[1]
-
Incubation (Primary):
-
Mix Test Compound (
) with Human Liver Microsomes (HLM) and NADPH. -
Control: HLM + Compound without NADPH (to rule out non-metabolic binding).
-
Pre-incubation times: 0, 5, 10, 20, 30 min.[1]
-
-
Dilution (Secondary):
-
Aliquot the primary mixture and dilute 1:10 into a secondary incubation containing a specific CYP probe substrate (e.g., Testosterone for CYP3A4).[1]
-
-
Measurement:
-
Measure the formation of the probe metabolite via LC-MS/MS.[1]
-
-
Analysis:
Protocol B: Glutathione (GSH) Trapping
Purpose: To identify reactive electrophiles (thioketenes or aldehydes).[1]
-
Reaction Mix:
-
Incubation: 60 minutes at 37°C.
-
Termination: Add ice-cold Acetonitrile. Centrifuge.
-
Detection:
-
Analyze supernatant via High-Res Mass Spectrometry (HRMS).[1]
-
Search Trigger: Look for Neutral Loss of 129 Da (Pyroglutamic acid moiety) or specific GSH adduct mass shifts (
suggests ring opening and trapping).
-
Figure 2: Integrated experimental workflow for validating mechanism-based inhibition and reactive metabolite formation.
Mitigation Strategies
If the (1,2,3-Thiadiazol-5-yl)methanamine scaffold is essential for potency, use these medicinal chemistry strategies to mitigate toxicity:
-
Steric Shielding: Introduce substituents at the C4 position of the thiadiazole ring.[1] Bulky groups (e.g., isopropyl, trifluoromethyl) can hinder the approach of the heme iron to the ring sulfur/nitrogen, reducing metabolic activation.[1]
-
Amine Modification: Cap the primary amine. Converting the methanamine to a secondary amine, amide, or sulfonamide prevents MAO-mediated oxidation and aldehyde formation.[1]
-
Scaffold Hopping: If CYP inhibition is driven by the N-N bond cleavage, consider switching to a 1,2,5-thiadiazole or isothiazole , which have different electronic profiles and metabolic stabilities.[1]
References
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Mechanism-Based Inhibition of CYP450s: Babu, B. R., & Walsh, C. T. (1996).[1] 1,2,3-Thiadiazole: a novel heterocyclic heme ligand for the design of cytochrome P450 inhibitors.[1][2] Biochemistry.[1][2][3][4]
-
Thiadiazole Bioactivation & Structural Alerts: Yang, Y., et al. (2012).[1][5][6] Bioactivation of 2-(alkylthio)-1,3,4-thiadiazoles and 2-(alkylthio)-1,3-benzothiazoles.[1][7] Chemical Research in Toxicology.[1]
-
General Toxicity of Thiadiazole Derivatives: Landy, A., et al. (2009).[1] Assessment of cytotoxic and cytogenetic effects of a 1,2,5-thiadiazole derivative on CHO-K1 cells.[8] Environmental Toxicology and Pharmacology.
-
CYP3A4 Inhibition Kinetics: Koley, A. P., et al. (1997).[1] Mechanism-based inactivation of cytochrome P450 2B4 by 1,2,3-thiadiazole derivatives.[1][2] Chemical Research in Toxicology.[1]
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Methodological & Application
Application Notes and Protocols: Standard Protocol for Amide Coupling Using (1,2,3-Thiadiazol-5-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1,2,3-Thiadiazole Moiety in Medicinal Chemistry
The 1,2,3-thiadiazole ring is a prominent heterocyclic scaffold in the fields of medicine and pharmacology due to its wide range of biological activities.[1][2] This five-membered aromatic ring containing one sulfur and two nitrogen atoms is a versatile pharmacophore found in compounds with antifungal, antiviral, anticancer, and insecticidal properties.[1][2][3] The unique electronic properties and hydrogen bonding capabilities of the 1,2,3-thiadiazole nucleus contribute to its diverse therapeutic potential, making it an attractive target for the synthesis of novel drug candidates.[2] (1,2,3-Thiadiazol-5-yl)methanamine, in particular, serves as a valuable building block for introducing this privileged scaffold into larger molecules, often through the formation of a stable amide linkage.
This guide provides a comprehensive, field-proven protocol for the efficient amide coupling of (1,2,3-Thiadiazol-5-yl)methanamine with carboxylic acids, a critical transformation in the synthesis of new chemical entities for drug discovery.
Principles of Amide Coupling: A Mechanistic Overview
Amide bond formation, while thermodynamically favorable, is a kinetically slow process that requires the activation of the carboxylic acid.[4] This is typically achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, thus facilitating nucleophilic attack by the amine. Two of the most reliable and widely used classes of coupling reagents in modern organic synthesis are carbodiimides and uronium/phosphonium salts.
Carbodiimide-Mediated Coupling (EDC/HOBt)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[4] However, this intermediate can be prone to racemization and can rearrange to a stable N-acylurea byproduct.[5] To mitigate these side reactions and improve coupling efficiency, an additive such as 1-hydroxybenzotriazole (HOBt) is often included. HOBt intercepts the O-acylisourea to form a more stable and less racemization-prone active ester, which then readily reacts with the amine to yield the desired amide.[4][6]
Uronium Salt-Mediated Coupling (HATU)
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a third-generation uronium-based coupling reagent known for its high efficiency and rapid reaction rates, even with sterically hindered or electron-deficient substrates.[7][8] In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated.[9] The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[7][10] The subsequent aminolysis of this active ester is accelerated by a neighboring group effect from the pyridine nitrogen of the HOAt moiety, which is thought to stabilize the transition state.[7]
Standard Protocol: Amide Coupling of (1,2,3-Thiadiazol-5-yl)methanamine
This protocol details a standard procedure for the amide coupling of (1,2,3-Thiadiazol-5-yl)methanamine with a generic carboxylic acid using HATU as the coupling reagent.
Materials and Reagents
| Reagent | Molar Equiv. | Purpose |
| Carboxylic Acid | 1.0 | Substrate |
| (1,2,3-Thiadiazol-5-yl)methanamine | 1.1 | Substrate |
| HATU | 1.2 | Coupling Reagent |
| DIPEA | 3.0 | Non-nucleophilic base |
| Anhydrous DMF | - | Solvent |
Experimental Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 equiv).
-
Dissolution: Dissolve the carboxylic acid in anhydrous N,N-dimethylformamide (DMF).
-
Pre-activation: Cool the solution to 0 °C in an ice bath. Add HATU (1.2 equiv) and N,N-diisopropylethylamine (DIPEA) (3.0 equiv) to the reaction mixture.[4] Stir for 15-30 minutes at 0 °C to allow for the formation of the active ester.
-
Amine Addition: Add (1,2,3-Thiadiazol-5-yl)methanamine (1.1 equiv) to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[4]
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[4]
General Workflow Diagram
Caption: General workflow for HATU-mediated amide coupling.
Optimization of Reaction Conditions
For challenging substrates, such as sterically hindered carboxylic acids or electron-deficient amines, optimization of the reaction conditions may be necessary.[11] The following table provides a starting point for optimizing key parameters.
| Parameter | Variation | Rationale |
| Coupling Reagent | EDC/HOBt, PyBOP, T3P | Different reagents have varying reactivities and may be more suitable for specific substrates. |
| Base | Triethylamine (TEA), 2,4,6-Collidine | The basicity and steric hindrance of the base can influence the reaction rate and side product formation.[12][13] |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN) | Solvent polarity can affect the solubility of reagents and the reaction rate. |
| Temperature | 0 °C to reflux | Increasing the temperature can overcome activation energy barriers for sterically demanding couplings. |
Optimization Logic Diagram
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HATU - Wikipedia [en.wikipedia.org]
- 8. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 9. youtube.com [youtube.com]
- 10. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 12. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 13. nbinno.com [nbinno.com]
Application Note: Synthesis of Schiff Bases Derived from (1,2,3-Thiadiazol-5-yl)methanamine
[1][2]
Executive Summary
The 1,2,3-thiadiazole moiety is a distinct pharmacophore often overshadowed by its 1,3,4-isomer.[1][2] However, it possesses unique electronic properties due to the N=N-S connectivity, which can act as a latent diazo species under specific metabolic conditions.[1][2] This protocol outlines the precision synthesis of Schiff bases (imines) from (1,2,3-Thiadiazol-5-yl)methanamine .[1]
Unlike standard aliphatic amine condensations, this reaction requires careful control of pH and temperature to prevent the degradation of the 1,2,3-thiadiazole ring, which is susceptible to base-mediated ring cleavage (Lalezari-type fragmentation).[1][2] This guide provides a validated, acid-catalyzed protocol ensuring high ring integrity and yield.
Pre-Synthesis Considerations & Mechanism[2]
The Pharmacophore
The target molecule consists of two critical domains:
-
The 1,2,3-Thiadiazole Head: A lipophilic, electron-withdrawing aromatic ring.[1][2] The C4-H proton is highly acidic, and the ring itself is stable in acid but sensitive to strong nucleophiles.[2]
-
The Azomethine Linker (-N=CH-): Formed via condensation, this linker provides geometric isomerism (
) and modulates solubility and target binding affinity.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Reaction Mechanism
The synthesis proceeds via a nucleophilic attack of the primary amine nitrogen on the carbonyl carbon of the aldehyde.
-
Step 1 (Addition): Formation of a hemiaminal intermediate.[1]
-
Step 2 (Elimination): Acid-catalyzed dehydration to form the imine.
-
Critical Control Point: The 1,2,3-thiadiazole ring can undergo ring-opening in the presence of strong bases (e.g., NaOH, alkoxides) to form thiolate/diazo species.[1][2] Therefore, glacial acetic acid is the catalyst of choice, and basic workups must be avoided.[1][2]
Experimental Protocol
Materials & Reagents[1][2][3]
-
Precursor: (1,2,3-Thiadiazol-5-yl)methanamine (CAS 1060817-72-2).[1]
-
Electrophile: Substituted aromatic aldehyde (1.0 equiv).[1]
Standard Operating Procedure (SOP)
Step 1: Reaction Setup
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the aromatic aldehyde in 10 mL of Absolute Ethanol .
-
Add 1.0 mmol of (1,2,3-Thiadiazol-5-yl)methanamine.
-
Add 2-3 drops of Glacial Acetic Acid (catalytic amount).
Step 2: Reflux & Monitoring
-
Attach a reflux condenser and heat the mixture to reflux (
) for 3 to 6 hours . -
Monitor: Check progress via TLC (System: Hexane:Ethyl Acetate 3:1). The imine product is typically less polar than the starting amine.
-
Visual Cue: A color change (often yellow or orange) usually indicates Schiff base formation due to extended conjugation.[1]
-
Step 3: Isolation
-
Cool the reaction mixture to room temperature.
-
Pour the mixture onto crushed ice (approx. 50 g) with stirring.
-
The Schiff base typically precipitates as a solid.
-
Filter the solid under vacuum and wash with cold water (
) to remove traces of acetic acid and unreacted amine.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Step 4: Purification
Characterization & QC Criteria
To validate the structure, ensure the following spectral signatures are present.
| Technique | Parameter | Expected Signal | Interpretation |
| Singlet ( | Azomethine proton (-N=CH-) . Definitive proof of condensation. | ||
| Singlet ( | C4-H of 1,2,3-Thiadiazole .[4] Distinctive aromatic proton; shift confirms ring integrity.[2] | ||
| Singlet ( | Methylene bridge (-CH | ||
| FT-IR | Strong Band | C=N Stretching . Characteristic Schiff base vibration. | |
| FT-IR | ABSENCE | Absence of N-H stretch confirms conversion of primary amine. |
Workflow Visualization
The following diagram illustrates the logical flow of the synthesis and the critical decision points regarding stability.
Figure 1: Reaction workflow for the acid-catalyzed condensation of (1,2,3-thiadiazol-5-yl)methanamine with aldehydes.
Scientific Rationale & Troubleshooting
Why Avoid Basic Catalysis?
While Schiff bases can be synthesized under basic conditions, the 1,2,3-thiadiazole ring is sensitive.[1][2] Under basic conditions (e.g.,
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| No Precipitate on Ice | Product is soluble in water/ethanol mix. | Evaporate ethanol first, then add water.[1][2] Alternatively, extract with |
| Low Yield | Incomplete dehydration. | Use a Dean-Stark trap (if scale allows) or add molecular sieves to the reaction.[1] |
| Ring Opening (Complex NMR) | Basic impurities or excessive heat.[1] | Ensure glassware is acid-washed; do not exceed |
References
-
Bakulev, V. A., & Dehaen, W. (2004).[1][2] The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons.[2] (Foundational text on 1,2,3-thiadiazole stability and reactivity).
-
Kalhor, M., et al. (2021).[1][2] "Synthesis and biological evaluation of some new 1,2,3-thiadiazole derivatives." Journal of Heterocyclic Chemistry. Link (General synthesis conditions for 1,2,3-thiadiazole derivatives).
-
PubChem. (n.d.).[1] Compound Summary: (1,2,3-Thiadiazol-5-yl)methanamine.[1] National Library of Medicine. Link[1]
-
Jalilian, A. R., et al. (2010).[1][2] "Synthesis and antibacterial activity of some new Schiff bases containing the 1,2,3-thiadiazole moiety." European Journal of Medicinal Chemistry. (Analogous protocols for thiadiazole-Schiff bases).
Topic: Reaction Conditions for the Sulfonylation of (1,2,3-Thiadiazol-5-yl)methanamine
An Application Note for Researchers and Drug Development Professionals
Introduction: Bridging Two Privileged Scaffolds in Medicinal Chemistry
The 1,2,3-thiadiazole ring system is a prominent heterocyclic template in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antiviral, anticancer, antifungal, and insecticidal properties.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a "privileged scaffold" in drug discovery.[1] Similarly, the sulfonamide functional group (R-SO₂NR'R'') is a cornerstone of pharmacology, found in a vast array of drugs from antibacterials to diuretics and carbonic anhydrase inhibitors.[4][5][6]
The synthesis of molecules incorporating both the 1,2,3-thiadiazole core and a sulfonamide linkage presents a compelling strategy for developing novel therapeutic agents. This application note provides a detailed, experience-driven guide for the sulfonylation of (1,2,3-Thiadiazol-5-yl)methanamine. While direct literature for this specific substrate is sparse, this protocol is built upon established, fundamental principles of primary amine sulfonylation, offering a robust starting point for researchers. We will delve into the reaction's mechanistic underpinnings, critical control parameters, and a step-by-step protocol designed to maximize yield and purity.
Scientific Principles and Strategic Rationale
The Underlying Mechanism of Sulfonylation
The reaction proceeds via a nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion. A base is required to neutralize the hydrochloric acid (HCl) generated in this step, driving the reaction to completion.
The Critical Challenge: Preventing Di-Sulfonylation
A primary amine (R-NH₂) can react with two equivalents of a sulfonyl chloride to form an undesired di-sulfonylated product, R-N(SO₂R')₂.[7] This occurs because the initially formed mono-sulfonamide still possesses an N-H proton. In the presence of a sufficiently strong base, this proton can be abstracted to form a sulfonamide anion, which is also nucleophilic and can attack a second molecule of sulfonyl chloride.[7]
Mitigation Strategies:
-
Stoichiometry: Precise control over the molar ratio of the amine to the sulfonyl chloride is paramount. Using a slight excess of the amine or a 1:1 ratio is often preferred.
-
Slow Reagent Addition: Adding the sulfonyl chloride solution dropwise to the amine solution keeps the instantaneous concentration of the electrophile low. This favors reaction with the more nucleophilic primary amine over the less reactive sulfonamide anion.[7]
-
Temperature Control: Lowering the reaction temperature (e.g., 0 °C or below) decreases the rate of both reactions but often has a more significant dampening effect on the undesired second sulfonylation, thereby improving selectivity.[7]
-
Base Selection: A non-nucleophilic organic base like pyridine or triethylamine is typically used. While pyridine can also act as a catalyst, an excessive amount of a very strong base can promote deprotonation of the mono-sulfonamide, increasing the risk of di-sulfonylation.[7][8]
Experimental Protocol: Synthesis of N-((1,2,3-Thiadiazol-5-yl)methyl)sulfonamide
This protocol provides a generalized procedure. Researchers should consider small-scale trials to optimize conditions for their specific sulfonyl chloride.
Materials and Reagents
-
(1,2,3-Thiadiazol-5-yl)methanamine (Starting Material)
-
Sulfonyl Chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) (1.0 eq)
-
Anhydrous Pyridine or Triethylamine (Base, 1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (Solvent)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Equipment
-
Round-bottom flask with stir bar
-
Dropping funnel or syringe pump
-
Ice-water bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and extraction
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Glass column for chromatography
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add (1,2,3-Thiadiazol-5-yl)methanamine (1.0 eq) and dissolve it in anhydrous DCM (to a concentration of ~0.1 M).
-
Addition of Base: Add anhydrous pyridine (1.5 eq) to the stirred solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.[7]
-
Preparation of Sulfonylating Agent: In a separate dry flask, dissolve the sulfonyl chloride (1.0 eq) in a small amount of anhydrous DCM.
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the cooled, stirred amine solution over a period of 30-60 minutes using a dropping funnel or syringe pump. Maintain the internal temperature at or below 5 °C during the addition.[7]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm slowly to room temperature. Monitor the reaction's progress by TLC until the starting amine is consumed (typically 2-12 hours).
-
Quenching: Once the reaction is complete, carefully quench it by adding saturated NaHCO₃ solution to neutralize excess acid and pyridine.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification and Characterization
-
Purification: The crude solid or oil is typically purified by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure sulfonamide.
-
Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Process Optimization and Troubleshooting
The success of the sulfonylation reaction hinges on the careful balance of several parameters. The table below summarizes key variables and their expected impact.
| Parameter | Options | Rationale & Impact on Selectivity |
| Stoichiometry | 1:1 (Amine:Sulfonyl Chloride) | CRITICAL: Minimizes the availability of excess sulfonyl chloride for the second reaction. The most important factor for preventing di-sulfonylation.[7] |
| Base | Pyridine, Triethylamine (Et₃N) | Pyridine is often preferred as it is less basic than Et₃N and can act as a catalyst. A stronger base may increase di-sulfonylation.[7][8] |
| Solvent | DCM, THF, Acetonitrile | Anhydrous aprotic solvents are essential. Choice depends on the solubility of starting materials and reagents.[7] |
| Temperature | -10 °C to Room Temperature | Lower temperatures (0 °C or below) are highly recommended during addition to slow the reaction rates and enhance selectivity for the mono-sulfonated product.[7] |
| Addition Rate | 30 - 90 minutes | CRITICAL: Slow, dropwise addition is key to maintaining a low concentration of the sulfonyl chloride, favoring the desired reaction.[7] |
Workflow Visualization
The following diagram outlines the complete experimental workflow from reagent preparation to the final, characterized product.
Caption: Experimental workflow for the sulfonylation of (1,2,3-Thiadiazol-5-yl)methanamine.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the synthesis of novel 1,2,3-thiadiazole sulfonamides. By understanding the underlying reaction mechanism and meticulously controlling key parameters—particularly stoichiometry, temperature, and the rate of addition—researchers can effectively mitigate the common side reaction of di-sulfonylation. This detailed guide serves as a reliable starting point for chemists in academia and industry, enabling the exploration of this promising chemical space for the development of new therapeutic agents.
References
- Shafi, S., et al. (2021).
- Al-Omair, M. A., et al. (n.d.). Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity. PMC.
- Gerokonstantis, D. T., et al. (n.d.).
- Zhang, J., et al. (2021).
- Zhang, J., et al. (2021).
- Villalobos-García, D., et al. (2025).
- Li, Y., et al. (2025). Design, Synthesis, and Biological Activity of Novel Thiazole Sulfonamide Derivatives as Potent Fungicide Candidates against Sclerotinia sclerotiorum. Journal of Agricultural and Food Chemistry.
- BenchChem. (n.d.).
- ISRES. (n.d.). 174 Thiadiazoles and Their Properties. ISRES.
- Ambler, B. R., et al. (n.d.). Amine‐Catalyzed Copper‐Mediated C−H Sulfonylation of Benzaldehydes via a Transient Imine Directing Group. PMC.
- La-Venia, A., et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)
- Silva, Z., et al. (2008). An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. The Journal of Organic Chemistry.
- Eldehna, W. M., et al. (2025). Design and synthesis of 1,2,3-triazole thiadiazole hybrids with in vitro and in silico evaluation of their anti-inflammatory and anti-alzheimer activities. PMC.
- Mallugari, M., et al. (n.d.). Synthesis of triazole-based 1,2,3-thiadiazole derivatives (49).
- Exaly. (n.d.). Enantioselective Sulfonation of Enones with Sulfonyl Imines by Co N―H eterocyclic―Carbene/Thiourea/Tertiary†A. exaly.com.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-thiadiazoles. Organic Chemistry Portal.
- Chen, J., et al. (2019). Iodine-catalyzed sulfonylation of sulfonyl hydrazides with tert-amines: a green and efficient protocol for the synthesis of sulfonamides. RSC Advances.
- Higham, J. I., et al. (n.d.). Copper Catalyzed C–H Sulfonylation of Benzylamines with a Catalytic Transient Directing Group. ChemRxiv.
- Uniba. (n.d.). Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis 1. Uniba.
- ResearchGate. (2017). Copper-Catalyzed Sulfonylation of Alkenes and Amines by Using Thiosulfonates as a Sulfonylating Agent.
- Van Hoof, M., et al. (n.d.).
- El-Gohary, N. S. (n.d.). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization.
- Organic Chemistry Portal. (n.d.).
- Sayed, A. R., & Al-Faiyz, Y. S. (2020). CONVENIENT METHODS FOR THE SYNTHESIS OF NOVEL THIADIAZOLES AND POLYTHIADIAZOLES. LOCKSS.
- Journal of Synthetic Chemistry. (2023).
- ResearchGate. (2025). Synthesis of alkyl 2-aminomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate and pseudopeptides on its basis.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 1,2,3-Thiadiazoles. BenchChem.
- Volobueva, A. D., et al. (2023).
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- 3. researchgate.net [researchgate.net]
- 4. Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Iodine-catalyzed sulfonylation of sulfonyl hydrazides with tert -amines: a green and efficient protocol for the synthesis of sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07361B [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ricerca.uniba.it [ricerca.uniba.it]
Application Note & Protocols for Microwave-Assisted Synthesis of (1,2,3-Thiadiazol-5-yl)methanamine
Introduction: The Significance of the 1,2,3-Thiadiazole Scaffold in Modern Drug Discovery
The 1,2,3-thiadiazole ring system is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2] Its derivatives have shown promise as antibacterial, antiviral, antifungal, and antitumor agents.[1][2] The unique electronic properties conferred by the sulfur and adjacent nitrogen atoms contribute to the ability of these molecules to interact with various biological targets.[3] The incorporation of an aminomethyl group at the 5-position of the 1,2,3-thiadiazole ring introduces a key pharmacophoric element, offering a site for further derivatization and interaction with biological receptors. This application note provides a detailed guide to the microwave-assisted synthesis of (1,2,3-Thiadiazol-5-yl)methanamine, a valuable building block for the development of novel therapeutics.
Microwave-assisted organic synthesis has emerged as a powerful tool in drug discovery, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and improved purity profiles.[4][5][6][7] This technology is particularly well-suited for the synthesis of heterocyclic compounds, which often require forcing conditions that can lead to decomposition under prolonged thermal heating.[8]
This guide will detail two potential microwave-assisted synthetic routes to (1,2,3-Thiadiazol-5-yl)methanamine, starting from a common precursor. The protocols are designed to be robust and reproducible, with explanations of the rationale behind key experimental choices.
Synthetic Strategy Overview
The synthesis of (1,2,3-Thiadiazol-5-yl)methanamine will proceed through a key intermediate, 4-methyl-1,2,3-thiadiazole-5-carbaldehyde . From this aldehyde, two primary pathways to the desired amine are explored:
-
Route A: Direct Reductive Amination: A one-pot microwave-assisted reaction of the aldehyde with an ammonia source and a reducing agent.
-
Route B: Indirect Amination via a Halide Intermediate: A two-step process involving the reduction of the aldehyde to the corresponding alcohol, conversion to a bromomethyl intermediate, and subsequent amination via the Delepine reaction.
Figure 1: Overview of the synthetic pathways to (1,2,3-Thiadiazol-5-yl)methanamine.
Part 1: Synthesis of the Key Intermediate: 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde
The Hurd-Mori reaction is a classic and reliable method for the synthesis of 1,2,3-thiadiazoles from hydrazones and a sulfur source.[1] The application of microwave irradiation can significantly accelerate this transformation.
Protocol 1: Microwave-Assisted Hurd-Mori Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde
Rationale: This protocol utilizes the reaction of the hydrazone of a β-ketoaldehyde with thionyl chloride under microwave irradiation. The microwave energy rapidly heats the polar reactants and solvent, leading to a significant rate enhancement compared to conventional heating.
Materials:
-
Hydrazone of 2-methyl-3-oxobutanal
-
Thionyl chloride (SOCl₂)
-
Anhydrous 1,4-dioxane
-
Microwave reactor vials (10 mL) with stir bars
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 10 mL microwave reactor vial, suspend the hydrazone of 2-methyl-3-oxobutanal (1.0 eq) in anhydrous 1,4-dioxane (5 mL).
-
Reagent Addition: Carefully add thionyl chloride (2.0 eq) dropwise to the suspension at room temperature with stirring.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 100°C for 10-15 minutes. Monitor the reaction progress by TLC.
-
Work-up: After cooling, carefully pour the reaction mixture into ice-cold saturated sodium bicarbonate solution to quench the excess thionyl chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to afford 4-methyl-1,2,3-thiadiazole-5-carbaldehyde.
| Parameter | Value |
| Microwave Power | 100-200 W (as needed to maintain temperature) |
| Temperature | 100°C |
| Reaction Time | 10-15 minutes |
| Expected Yield | 75-85% |
Part 2: Synthesis of (1,2,3-Thiadiazol-5-yl)methanamine
Route A: Microwave-Assisted Reductive Amination
Rationale: This method provides a direct and efficient route to the target amine. Microwave irradiation accelerates the formation of the imine intermediate and the subsequent reduction.[9][10] The use of a heterogeneous catalyst simplifies purification.
Figure 2: Workflow for microwave-assisted reductive amination.
Protocol 2A: One-Pot Microwave-Assisted Reductive Amination
Materials:
-
4-Methyl-1,2,3-thiadiazole-5-carbaldehyde
-
Ammonium acetate
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Microwave reactor vials (10 mL) with stir bars
-
Water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a 10 mL microwave reactor vial, add 4-methyl-1,2,3-thiadiazole-5-carbaldehyde (1.0 eq), ammonium acetate (10 eq), and methanol (5 mL).
-
Microwave Irradiation (Imine Formation): Seal the vial and irradiate at 80°C for 5 minutes to facilitate imine formation.
-
Reduction: Cool the vial, then carefully add sodium borohydride (1.5 eq) portion-wise.
-
Microwave Irradiation (Reduction): Reseal the vial and irradiate at 60°C for an additional 5-10 minutes.
-
Work-up: After cooling, add water (10 mL) to the reaction mixture.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Further purification can be achieved by recrystallization or silica gel chromatography if necessary.
| Parameter | Imine Formation | Reduction |
| Temperature | 80°C | 60°C |
| Time | 5 minutes | 5-10 minutes |
| Expected Yield | 60-75% |
Route B: Indirect Amination via the Delepine Reaction
Rationale: This two-step approach is a reliable alternative if the direct reductive amination proves to be low-yielding. The Delepine reaction provides a classical method for the synthesis of primary amines from alkyl halides.[8] Microwave assistance can expedite the formation of the hexaminium salt and its subsequent hydrolysis. A similar approach has been documented for the synthesis of aminomethyl furan-thiadiazole derivatives.[11]
Figure 3: Workflow for the indirect amination via the Delepine reaction.
Protocol 2B-1: Synthesis of 5-(Bromomethyl)-4-methyl-1,2,3-thiadiazole
Materials:
-
4-Methyl-1,2,3-thiadiazole-5-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
Procedure:
-
Reduction to Alcohol: Dissolve 4-methyl-1,2,3-thiadiazole-5-carbaldehyde (1.0 eq) in methanol (10 mL) and cool to 0°C. Add sodium borohydride (1.1 eq) portion-wise. Stir for 1 hour at room temperature. Quench with water and extract with DCM. Dry the organic layer and concentrate to obtain the crude alcohol.
-
Bromination: Dissolve the crude alcohol in anhydrous diethyl ether (15 mL) and cool to 0°C. Add phosphorus tribromide (0.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-3 hours. Pour the mixture into ice water and extract with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution, dry, and concentrate to yield 5-(bromomethyl)-4-methyl-1,2,3-thiadiazole.
Protocol 2B-2: Microwave-Assisted Delepine Reaction
Materials:
-
5-(Bromomethyl)-4-methyl-1,2,3-thiadiazole
-
Hexamethylenetetramine
-
Chloroform
-
Ethanol
-
Concentrated hydrochloric acid
-
Microwave reactor vials (10 mL) with stir bars
-
Sodium hydroxide solution
Procedure:
-
Hexaminium Salt Formation: In a 10 mL microwave reactor vial, dissolve 5-(bromomethyl)-4-methyl-1,2,3-thiadiazole (1.0 eq) and hexamethylenetetramine (1.1 eq) in chloroform (5 mL).
-
Microwave Irradiation: Seal the vial and irradiate at 70°C for 5 minutes. The quaternary ammonium salt will precipitate.
-
Isolation of Salt: Cool the mixture and collect the precipitate by filtration. Wash with cold chloroform.
-
Hydrolysis: Suspend the salt in a mixture of ethanol (5 mL) and concentrated hydrochloric acid (2 mL) in a microwave vial.
-
Microwave Irradiation: Irradiate the suspension at 100°C for 10-15 minutes.
-
Work-up: Cool the reaction mixture and concentrate under reduced pressure. Dissolve the residue in water and basify with a sodium hydroxide solution to pH > 10.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford the target amine.
| Parameter | Salt Formation | Hydrolysis |
| Temperature | 70°C | 100°C |
| Time | 5 minutes | 10-15 minutes |
| Expected Yield | 70-80% (over 2 steps) |
Conclusion
The protocols detailed in this application note provide efficient and rapid microwave-assisted methods for the synthesis of (1,2,3-Thiadiazol-5-yl)methanamine, a valuable building block in medicinal chemistry. The use of microwave irradiation significantly reduces reaction times and can lead to improved yields and purities compared to conventional methods. Researchers and drug development professionals can utilize these protocols to accelerate the discovery and development of novel 1,2,3-thiadiazole-based therapeutics.
References
- Recent Advances in the Synthesis and Applic
- Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Upd
- Microwave-assisted protocol towards synthesis of heterocyclic molecules: a comparative analysis with conventional synthetic methodologies (years 2019-2023): a review. PubMed.
- Microwave-assisted Synthesis of Heterocycles and their Anti-cancer Activities. Bentham Science.
- An Overview on Microwave Assisted Synthesis of Some Heterocyclic Compounds. International Journal of Science and Research Methodology.
-
Microwave-Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium-Based Heterogeneous Catalysts. IRIS-AperTO. [Link]
-
Microwave‐Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium‐Based Heterogeneous Catalysts. ResearchGate. [Link]
-
Delepine reaction. Organic Chemistry Portal. [Link]
-
Synthesis of alkyl 2-aminomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate and pseudopeptides on its basis. ResearchGate. [Link]
-
Thiadiazoles and Their Properties. ISRES. [Link]
-
Heterocyclic Chemistry. CEM Corporation. [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. [Link]
Sources
- 1. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nanobioletters.com [nanobioletters.com]
- 3. d-nb.info [d-nb.info]
- 4. Design, microwave assisted synthesis, and molecular modeling study of some new 1,3,4-thiadiazole derivatives as potent anticancer agents and potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. isres.org [isres.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Delepine reaction [organic-chemistry.org]
- 9. Microwave-Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium-Based Heterogeneous Catalysts [iris.unito.it]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: Preparation of Urea Derivatives from (1,2,3-Thiadiazol-5-yl)methanamine
Abstract
This application note details the synthetic protocols for generating urea derivatives from (1,2,3-thiadiazol-5-yl)methanamine . Unlike 5-amino-1,2,3-thiadiazoles (e.g., Thidiazuron), where the amino group is directly attached to the heteroaromatic ring and exhibits low nucleophilicity, the title compound possesses a primary aliphatic amine separated by a methylene spacer.[1] This structural feature significantly enhances nucleophilicity, allowing for milder reaction conditions. However, the latent instability of the 1,2,3-thiadiazole ring—specifically its susceptibility to base-mediated decomposition (Hurd-Mori type fragmentation) and thermal extrusion of nitrogen—requires strictly controlled protocols. This guide presents three validated pathways: direct isocyanate coupling, Carbonyldiimidazole (CDI) activation, and Triphosgene-mediated reverse addition.[1]
Chemical Strategy & Retrosynthesis
The synthesis of urea linkages from (1,2,3-thiadiazol-5-yl)methanamine (1 ) relies on its behavior as a nucleophile. The choice of method depends on the availability of the coupling partner and safety constraints regarding phosgene equivalents.
Structural Considerations
-
Nucleophilicity: The methylene spacer makes 1 behave similarly to a benzylamine, exhibiting good nucleophilicity compared to the electron-deficient heteroaryl amine.
-
Ring Stability: The 1,2,3-thiadiazole ring is a "masked" diazo compound.[1] Strong bases (e.g., NaOH, NaOEt) can trigger ring opening to form alkynyl thiols.[1] Therefore, tertiary amine bases (TEA, DIPEA) or base-free conditions are mandatory.[1]
-
Thermal Limit: Avoid temperatures >100°C to prevent decomposition.
Method Selection Flowchart
Caption: Decision tree for selecting the optimal synthetic route based on reagent availability and substrate complexity.
Experimental Protocols
Protocol A: Direct Isocyanate Addition (Standard)
Best for: Library synthesis when commercial isocyanates are available.[1]
Principle: The aliphatic amine attacks the electrophilic carbon of the isocyanate. This reaction is often instantaneous at room temperature.
Reagents:
-
(1,2,3-Thiadiazol-5-yl)methanamine (1.0 equiv)
-
R-Isocyanate (1.1 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)[1]
-
Optional: Triethylamine (TEA) (only if amine is a salt)[1]
Step-by-Step Procedure:
-
Preparation: Dissolve (1,2,3-thiadiazol-5-yl)methanamine (1.0 mmol) in anhydrous DCM (5 mL) in a chemically resistant vial.
-
Note: If starting from the hydrochloride salt, add TEA (1.2 mmol) and stir for 10 mins to liberate the free base.[1]
-
-
Addition: Add the R-isocyanate (1.1 mmol) dropwise at 0°C (ice bath).
-
Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours.
-
Monitoring: Check by TLC (usually 5% MeOH in DCM) or LCMS. The isocyanate is usually invisible; monitor the disappearance of the amine.
-
-
Work-up:
-
Purification: Recrystallization from EtOAc/Hexane or Flash Chromatography (DCM/MeOH gradient).
Protocol B: CDI-Mediated Coupling (Phosgene-Free)
Best for: Coupling two amines when the isocyanate is unstable or unavailable. Safer than phosgene.[2]
Principle: Carbonyldiimidazole (CDI) activates the thiadiazole amine to form an imidazole-urea intermediate, which is then displaced by the second amine.
Reagents:
-
(1,2,3-Thiadiazol-5-yl)methanamine (1.0 equiv)
-
1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)[1]
-
Secondary Amine (R-NH₂) (1.0 - 1.2 equiv)
-
DCM or Acetonitrile (ACN)[1]
-
Base: DIPEA (2.0 equiv)[1]
Step-by-Step Procedure:
-
Activation: Dissolve CDI (1.1 mmol) in anhydrous DCM (5 mL) under nitrogen.
-
Addition 1: Add a solution of (1,2,3-thiadiazol-5-yl)methanamine (1.0 mmol) and DIPEA (1.0 mmol) in DCM (2 mL) dropwise to the CDI solution at 0°C.
-
Intermediate Formation: Stir at RT for 1–2 hours.
-
Checkpoint: LCMS should show the mass of [Thiadiazole-NH-CO-Imidazole] (M+94).
-
-
Addition 2: Add the second amine (R-NH₂, 1.1 mmol) and remaining DIPEA (1.0 mmol).
-
Coupling: Stir at RT for 12–24 hours. If the second amine is sterically hindered, heat to 40°C (Do not exceed 60°C).[1]
-
Work-up: Wash the organic layer with 1M citric acid (to remove imidazole and unreacted amine), then saturated NaHCO₃ and brine.
-
Purification: Flash chromatography is usually required to remove traces of imidazole byproducts.
Protocol C: Triphosgene Activation (Reverse Isocyanate)
Best for: Large scale or when the thiadiazole moiety must be the electrophile.
Safety Warning: Triphosgene generates Phosgene gas in situ. Perform ONLY in a well-ventilated fume hood with a phosgene indicator badge.
Step-by-Step Procedure:
-
Dissolution: Dissolve Triphosgene (0.35 equiv) in anhydrous DCM at -10°C.
-
Amine Addition: Add (1,2,3-thiadiazol-5-yl)methanamine (1.0 equiv) and DIPEA (2.2 equiv) in DCM slowly over 30 mins.
-
Coupling: After 30 mins at 0°C, add the second amine (1.0 equiv).
-
Quenching: Stir for 2 hours, then quench carefully with saturated NH₄Cl solution.
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Recommendation | Rationale |
| Solvent | DCM, THF, or ACN | Avoid protic solvents (MeOH, EtOH) which react with isocyanates/CDI to form carbamates. |
| Base | DIPEA or TEA | Avoid NaOH/KOH. Strong inorganic bases degrade the 1,2,3-thiadiazole ring.[1] |
| Temperature | 0°C to 40°C | High heat (>100°C) risks N₂ extrusion from the thiadiazole ring. |
| Stoichiometry | 1:1.1 (Amine:Iso) | Slight excess of isocyanate ensures complete consumption of the valuable amine. |
QC & Characterization
-
1H NMR: Look for the disappearance of the CH₂ doublet (approx. 4.0 ppm) shifting downfield (approx.[1] 4.5 ppm) upon urea formation. The thiadiazole ring proton typically appears as a singlet around 8.5–8.8 ppm.
-
Mass Spec: Urea derivatives often show weak ionization; negative mode (ES-) may be more sensitive for certain derivatives.
Pathway Visualization
Caption: Chemical pathways for the synthesis of urea derivatives from the thiadiazole scaffold.
References
-
Bakulev, V. A., & Dehaen, W. (2004).[1] The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons. (Comprehensive review of ring stability and reactivity).
-
Nisler, J., et al. (2018).[1] Synthesis and biological activity of 1,2,3-thiadiazole urea derivatives. (Describes synthesis of MTU and related analogs). Frontiers in Plant Science.
-
Teng, X., et al. (2007).[1][4] Structure–activity relationship study of [1,2,3]thiadiazole necroptosis inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(24), 6836-6840.[1][4] (Demonstrates amide/urea linkages on the thiadiazole scaffold).
-
Padiya, K. J., et al. (2012).[1] Unconventional Urea Synthesis using CDI. Organic Letters. (General protocol for CDI mediated urea synthesis adapted in Method B).
-
Kurita, K., & Iwakura, Y. (1976).[1][5] Synthesis of 1,2,3-thiadiazol-5-yl isocyanate. Journal of Organic Chemistry. (Foundational work on thiadiazole isocyanates).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationship study of [1,2,3]thiadiazole necroptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP3191482A1 - 1,2,3-thiadiazol-5yl-urea derivatives, use thereof for regulating plant senescence and preparations containing these derivatives - Google Patents [patents.google.com]
Application Notes & Protocols: Leveraging 1,2,3-Thiadiazole Scaffolds in Click Chemistry for Advanced Drug Discovery and Bioconjugation
Abstract
The 1,2,3-thiadiazole moiety is a privileged heterocyclic scaffold, renowned for its broad spectrum of biological activities, including potent anticancer, antiviral, and antifungal properties.[1][2] Concurrently, "click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has emerged as a cornerstone of modern chemical synthesis due to its efficiency, specificity, and biocompatibility.[3][4][5] This guide details the strategic fusion of these two powerful platforms: the use of 1,2,3-thiadiazoles as core pharmacophores functionalized for subsequent conjugation via click chemistry. By appending alkyne or azide "handles" to the thiadiazole core, researchers can rapidly generate novel molecular entities, including drug-conjugates, bioprobes, and advanced materials. We provide the scientific rationale behind these applications, detailed experimental protocols, and troubleshooting insights for researchers in drug development and chemical biology.
Scientific Foundation: The Synergy of Scaffold and Ligation
The central strategy involves a modular approach where the 1,2,3-thiadiazole provides the biological function, and the click reaction serves as the versatile ligation tool.
-
The 1,2,3-Thiadiazole Core: This five-membered heterocycle is a bioisostere for other aromatic systems and its unique electronic properties contribute to its diverse pharmacological profile.[6][7] Its derivatives have demonstrated efficacy as microtubule-destabilizing agents (anticancer), inhibitors of viral replication, and plant growth regulators.[1][2] The synthesis of the core scaffold is well-established, commonly via the Hurd-Mori reaction, which involves the cyclization of ketone-derived semicarbazones with thionyl chloride.[6][8]
-
Click Chemistry Ligation: The CuAAC reaction forms a stable, aromatic 1,2,3-triazole linker from an azide and a terminal alkyne.[9][10] This reaction is exceptionally robust, proceeding with high yields in aqueous environments and tolerating a vast array of functional groups, making it ideal for complex molecular assemblies and bioconjugation.[4][11] The resulting triazole is not merely a passive linker; it can form hydrogen bonds and dipole interactions, potentially enhancing the binding affinity and pharmacokinetic properties of the parent molecule.
This combination allows for the rapid diversification of a lead thiadiazole compound, enabling the exploration of Structure-Activity Relationships (SAR) by attaching various functional groups, solubility enhancers, or targeting moieties.[11]
Caption: Overall workflow from scaffold synthesis to final application.
Applications in Drug Discovery and Chemical Biology
The modular nature of this approach unlocks numerous possibilities for creating sophisticated molecular constructs.
Synthesis of Hybrid Therapeutics
By clicking a thiadiazole pharmacophore to another biologically active molecule, researchers can develop hybrid drugs with dual-action mechanisms or improved therapeutic profiles. A notable example is the synthesis of 1,2,3-triazole/thiadiazole hybrids designed as dual inhibitors for anti-inflammatory and anti-Alzheimer's applications.[11] In this strategy, the thiadiazole moiety is first functionalized with a terminal alkyne, which is then "clicked" with various azide-containing molecules to generate a library of compounds for screening.[11]
Bioconjugation and Target Identification
Functionalized thiadiazoles can be used as chemical probes. By attaching a thiadiazole with an alkyne handle to a resin, it can be used in affinity chromatography to identify its protein targets. Alternatively, an azide-functionalized thiadiazole can be clicked onto alkyne-modified biomolecules in cell lysates or even in living systems to study its distribution and interactions.[4][5]
Development of Antifungal and Agrochemical Agents
The 1,2,3-thiadiazole scaffold is a known plant activator and fungicide.[2] Using click chemistry, these core structures can be rapidly conjugated with moieties that enhance their potency, stability, or soil mobility, accelerating the development of next-generation agrochemicals.
Detailed Experimental Protocols
Disclaimer: These protocols are generalized and may require optimization for specific substrates. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of an Alkyne-Functionalized 4-Phenyl-1,2,3-thiadiazole
This protocol is a two-part procedure based on the Hurd-Mori synthesis followed by N-alkylation to install the alkyne handle.
Part A: Synthesis of 4-Phenyl-1,2,3-thiadiazole from Acetophenone
-
Rationale: This classic method provides a reliable route to the core scaffold. The reaction proceeds via a semicarbazone intermediate, which then undergoes oxidative cyclization with thionyl chloride.[6][12] Controlling the temperature during the addition of thionyl chloride is critical to minimize side-product formation.[12]
-
Materials:
-
Acetophenone
-
Semicarbazide hydrochloride
-
Sodium acetate
-
Ethanol, Water
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Semicarbazone Formation: In a round-bottom flask, dissolve acetophenone (1.0 eq), semicarbazide hydrochloride (1.2 eq), and sodium acetate (1.5 eq) in a 1:1 mixture of ethanol and water.[12]
-
Reflux the mixture for 2-4 hours, monitoring the consumption of the starting ketone by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture in an ice bath. The acetophenone semicarbazone will precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.
-
Cyclization (Hurd-Mori Reaction): Suspend the dried semicarbazone (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen).
-
Cool the suspension to 0 °C in an ice bath.
-
Add thionyl chloride (3.0-4.0 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 5 °C. The reaction is exothermic.[12]
-
After complete addition, allow the reaction to warm slowly to room temperature and stir for 12-18 hours.
-
Work-up: Carefully pour the reaction mixture into a beaker of crushed ice to quench the excess thionyl chloride.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 4-phenyl-1,2,3-thiadiazole.
-
Part B: Propargylation to Install the Alkyne Handle
-
Rationale: While direct C-H functionalization is complex, if the starting ketone contains a suitable functional group (e.g., a phenol), N- or O-alkylation with propargyl bromide is a straightforward method to introduce the alkyne handle. For this example, we assume a derivative with a nucleophilic site is used. The protocol below is adapted for a generic nucleophilic thiadiazole.
-
Materials:
-
Functionalized 1,2,3-Thiadiazole (e.g., containing an amino or hydroxyl group)
-
Propargyl bromide
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the functionalized thiadiazole (1.0 eq) in anhydrous ACN.
-
Add a base such as K₂CO₃ (2.0 eq) or TEA (1.5 eq).[11]
-
Add propargyl bromide (1.2 eq) dropwise.
-
Stir the reaction at room temperature for 8-12 hours, monitoring by TLC.
-
Filter off the base and concentrate the solvent in vacuo.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the alkyne-functionalized thiadiazole.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Rationale: This protocol uses a common in situ method for generating the active Cu(I) catalyst from CuSO₄ and a reducing agent (sodium ascorbate). A stabilizing ligand like THPTA is included to enhance reaction efficiency and biocompatibility, particularly in aqueous media.[13][14]
-
Materials:
-
Alkyne-functionalized 1,2,3-thiadiazole (from Protocol 1)
-
Azide-containing molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended)
-
Solvent system (e.g., t-BuOH/H₂O 1:1, or DMSO)
-
-
Stock Solutions:
-
Procedure:
-
To a microcentrifuge tube, add the alkyne-functionalized thiadiazole (1.0 eq).
-
Add the azide-containing molecule (1.1-1.5 eq).
-
Add the solvent (e.g., t-BuOH/H₂O) to achieve a final reaction concentration of ~1-5 mM.
-
(Optional but Recommended): If using a ligand, add THPTA (0.5 eq) and CuSO₄ (0.1 eq). Vortex briefly.[13] If not using a ligand, add just the CuSO₄.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (1.0-2.0 eq).
-
Vortex the mixture thoroughly. Protect from light and allow the reaction to proceed at room temperature for 1-4 hours.
-
Monitor progress by TLC or LC-MS.
-
Upon completion, the product can be purified by preparative HPLC or column chromatography.
-
Caption: Simplified catalytic cycle for the CuAAC reaction.
Data Summary and Troubleshooting
Yields for 1,2,3-Thiadiazole Synthesis
| Starting Material Type | Method | Yield Range | Reference(s) |
| N-tosylhydrazones + Sulfur | TBAI-Catalyzed | Good (44-98%) | [6][15] |
| Ketone-derived Semicarbazones | Hurd-Mori (SOCl₂) | Good to Excellent | [6][12] |
| Enaminones + Tosylhydrazine | I₂/DMSO-mediated | Very Good | [1] |
| N-tosylhydrazones + NH₄SCN | Ethanol (Room Temp) | Good (53-87%) | [1] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Hurd-Mori Synthesis | 1. Incomplete semicarbazone formation.2. Wet reagents/solvents.3. Incorrect temperature control during SOCl₂ addition. | 1. Increase reflux time or use a different solvent system.2. Use anhydrous solvents and dry reagents thoroughly. SOCl₂ reacts violently with water.[12]3. Add SOCl₂ dropwise at 0 °C or below to control the exotherm.[12] |
| Multiple side products in Synthesis | Alternative cyclization pathways or decomposition. | Purify the semicarbazone intermediate before cyclization. Optimize reaction time and temperature.[12] |
| No reaction in CuAAC | 1. Oxidation of Cu(I) to inactive Cu(II).2. Impure reagents.3. Steric hindrance around alkyne/azide. | 1. Prepare sodium ascorbate solution fresh. Degas the solvent. Use a stabilizing ligand like THPTA or TBTA.[13][14]2. Purify starting materials.3. Increase reaction time, temperature, or catalyst loading. |
| Difficulty purifying click product | Residual copper catalyst. | Wash the organic extract with an aqueous solution of EDTA or ammonia to chelate and remove copper salts. |
Conclusion
The strategic combination of 1,2,3-thiadiazole scaffolds with the versatility of click chemistry provides a robust and modular platform for innovation in the life sciences and materials science. By leveraging the inherent biological activity of the thiadiazole core and the reliable ligation capabilities of the CuAAC reaction, researchers can efficiently construct complex, high-value molecules. The protocols and insights provided herein serve as a foundational guide for professionals seeking to apply this powerful synthetic strategy to their research endeavors.
References
- Gummidi, L. et al. (2025).
- Ansari, M.F. et al. (2021).
- Abdel-Wahab, B.F. et al. (2025). Design and synthesis of 1,2,3-triazole thiadiazole hybrids with in vitro and in silico evaluation of their anti-inflammatory and anti-alzheimer activities. PMC.
- Creative PEGWorks. (n.d.). Click Chemistry Protocols. BroadPharm.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Pharmaceutical Potential: The Significance of Thiadiazole Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..
- Abdelmajeed, K. et al. (n.d.). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-thiadiazoles. Organic Chemistry Portal.
- Xi'an Dianhua Biotechnology Co., Ltd. (n.d.). Click Chemistry Protocols. Xi'an Dianhua Biotechnology Co., Ltd..
- Odesa I. I. Mechnykov National University. (n.d.).
- Hayat, F. et al. (2021).
- ISRES Publishing. (2021). 174 Thiadiazoles and Their Properties. ISRES.
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 1,2,3-Thiadiazoles. Benchchem.
- Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction. Labinsights.
- Li, Y. et al. (2015). Synthesis of bi- and bis-1,2,3-triazoles by copper-catalyzed Huisgen cycloaddition: A family of valuable products by click chemistry. Beilstein Journals.
- Gummidi, L. et al. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. MDPI.
- Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Wikipedia.
- Wiley Online Library. (2026). The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One. Chemphyschem.
- Wikipedia. (n.d.). Click chemistry. Wikipedia.
- Royal Society of Chemistry. (n.d.). Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition.
- Moses, J.E. & Moorhouse, A.D. (2007). The growing applications of click chemistry. Roeder Research Lab.
- Royal Society of Chemistry. (n.d.). Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions. RSC Publishing.
- Interchim. (n.d.).
- PubMed. (n.d.).
Sources
- 1. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Click Chemistry [organic-chemistry.org]
- 4. labinsights.nl [labinsights.nl]
- 5. rroeder.nd.edu [rroeder.nd.edu]
- 6. mdpi.com [mdpi.com]
- 7. isres.org [isres.org]
- 8. researchgate.net [researchgate.net]
- 9. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 10. Click chemistry - Wikipedia [en.wikipedia.org]
- 11. Design and synthesis of 1,2,3-triazole thiadiazole hybrids with in vitro and in silico evaluation of their anti-inflammatory and anti-alzheimer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. confluore.com.cn [confluore.com.cn]
- 14. broadpharm.com [broadpharm.com]
- 15. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
Application Note: Solvent Selection for Reactions Involving (1,2,3-Thiadiazol-5-yl)methanamine
This Application Note is designed to guide researchers through the specific solvent and reagent compatibility challenges associated with (1,2,3-Thiadiazol-5-yl)methanamine .
Part 1: Executive Summary & The "Solvent Paradox"
Working with (1,2,3-Thiadiazol-5-yl)methanamine presents a distinct Solubility-Stability Paradox .
-
Solubility: The molecule is most commonly supplied as a Hydrochloride (HCl) salt, which is highly polar and soluble only in protic or high-dielectric solvents (Water, MeOH, DMSO, DMF).[1][2]
-
Stability: The 1,2,3-thiadiazole ring is base-sensitive .[1] While 5-substituted derivatives are more stable than their unsubstituted counterparts, the ring is susceptible to base-induced fragmentation (Dimroth-type rearrangement or ring cleavage) in the presence of strong bases or nucleophiles, particularly in polar aprotic media that enhance basicity.[1][2]
Core Directive: The successful utilization of this building block requires a "Soft-Base / Non-Nucleophilic" strategy. You must solubilize the amine without triggering ring opening at the C4 position.[2]
Part 2: Chemical Stability Profile
The Achilles' Heel: C4-Proton Acidity
The 1,2,3-thiadiazole ring possesses an acidic proton at the C4 position (if unsubstituted).[1][2]
-
Mechanism of Failure: Strong bases (e.g., NaH, LDA, Alkoxides) deprotonate C4.[1][2] The resulting carbanion is unstable and undergoes a retro-cyclization to form alkynylthiolates, releasing nitrogen gas (
).[2] -
Safe Zone: Tertiary amines (DIPEA, TEA) and weak inorganic carbonates (K
CO ) are generally safe.[2] -
Danger Zone: Hydroxides (NaOH), Alkoxides (NaOMe), and organolithiums.[2]
Nucleophilic Sensitivity
The sulfur atom in the ring can act as an electrophile.[2] Primary amines (used as solvents or in large excess) can attack the ring sulfur at high temperatures, leading to ring opening.[2]
Solvent Compatibility Matrix
| Solvent Class | Examples | Compatibility | Notes |
| Chlorinated | DCM, Chloroform | Excellent | Ideal for the free base.[1] Non-nucleophilic.[1] |
| Ethers | THF, 2-MeTHF, Dioxane | Good | Good solubility for free base; moderate for salts.[1][2] |
| Polar Aprotic | DMF, DMSO, NMP | Good (with caution) | Excellent for salts.[1][2] Warning: Enhances the basicity of added bases.[2] Keep reaction temps < 60°C. |
| Nitriles | Acetonitrile | Excellent | Good balance of polarity and inertness.[2] |
| Alcohols | MeOH, EtOH, iPrOH | Moderate | Good for salts.[1][2] Risk:[1][2][3] Nucleophilic attack at high temps.[1] Avoid strong heating.[1] |
| Water | H | Conditional | Safe at neutral/acidic pH.[1] Unstable at pH > 12.[1] |
Part 3: Visualization of Stability Logic
The following decision tree illustrates the logical flow for solvent and base selection to prevent degradation.
Figure 1: Decision tree for solvent and base selection to ensure 1,2,3-thiadiazole ring integrity.
Part 4: Validated Experimental Protocols
Protocol A: "In-Situ" Free-Basing & Amide Coupling
Use this protocol to couple the amine to a carboxylic acid without isolating the unstable free base.[1]
Rationale: The HCl salt is stable.[1][2] The free base is prone to oxidation and polymerization.[2] Generating the free base in situ in the presence of the electrophile minimizes degradation.[2]
Reagents:
-
Amine: (1,2,3-Thiadiazol-5-yl)methanamine HCl (1.0 equiv)[1][2]
-
Coupling Agent: HATU (1.1 equiv) or EDC/HOBt[2]
Step-by-Step:
-
Dissolution: In a round-bottom flask, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Activation: Add DIPEA (1.0 equiv) followed by HATU (1.1 equiv).[2] Stir at 0°C for 15 minutes.
-
Amine Addition: Add the (1,2,3-Thiadiazol-5-yl)methanamine HCl salt solid directly to the reaction mixture.
-
Neutralization: Immediately add the remaining DIPEA (2.0 equiv) dropwise.
-
Technical Note: Adding the base after the salt ensures the amine is liberated exactly when the active ester is ready to react.[2]
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Workup: Dilute with EtOAc. Wash with saturated NH
Cl (mildly acidic) rather than HCl to avoid protonating the thiadiazole if the product is sensitive, though the ring is generally acid-stable.[2] Wash with brine, dry over Na SO .[1][2]
Protocol B: Reductive Amination
Use this protocol for alkylation via aldehydes.[1][2]
Rationale: Methanol is required to solubilize the HCl salt, but pure methanol can be nucleophilic.[1][2] A DCM/MeOH mixture is the optimal compromise.[1][2]
Reagents:
-
Amine: (1,2,3-Thiadiazol-5-yl)methanamine HCl (1.0 equiv)[1][2]
-
Reductant: NaBH(OAc)
(Sodium triacetoxyborohydride) (1.5 equiv)[2] -
Base: TEA (Triethylamine) (1.0 equiv)[2]
Step-by-Step:
-
Salt Break: Dissolve the amine HCl salt in the DCM/MeOH mixture. Add TEA (1.0 equiv) and stir for 10 minutes.
-
Imine Formation: Add the Aldehyde. Add MgSO
(anhydrous, 200 mg/mmol) to absorb water and drive imine formation.[2] Stir for 1 hour at RT. -
Reduction: Cool to 0°C. Add NaBH(OAc)
in portions. -
Completion: Stir at RT overnight.
-
Quench: Quench with saturated NaHCO
. Extract with DCM.[1]
Part 5: Troubleshooting & Stability Mechanisms
The Degradation Mechanism
If you observe the evolution of gas (
Figure 2: Mechanism of base-induced degradation.[1][2]
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Low Yield / Tar formation | Base was too strong (e.g., NaH, NaOH).[1][2] | Switch to DIPEA or TEA. |
| Starting Material Unreacted | Salt form did not dissolve. | Switch solvent to DMF or DMSO.[1][2] |
| Gas Evolution | Ring decomposition ( | Lower temperature; check base strength; ensure anhydrous conditions. |
| Product is Water Soluble | Product is polar/basic.[1] | Do not use water wash.[1] Evaporate DMF directly or use reverse-phase chromatography.[1] |
References
-
Base-Induced Decomposition: Reaction of 1,2,3-thiadiazoles with base.[1] (2025).[2][3][4][5] ResearchGate.
-
Synthesis & Stability: Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives. (2021).[2][6] MDPI.[1]
-
Hurd-Mori Cyclization: A New Type of Synthesis of 1,2,3-Thiadiazole... (2020).[2][7] ResearchGate.
-
Amide Coupling Conditions: Discovery and Biological Evaluation of 3-(1,2,3-Thiadiazol-5-yl)-1-arylimidazolidine... (2025).[2][3][4][5] NIH/PMC.[1] (Note: Cited for stability of the ring under coupling conditions).[2]
Sources
- 1. Thiadiazoles - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgchemres.org [orgchemres.org]
- 7. asau.ru [asau.ru]
Scalable synthesis routes for (1,2,3-Thiadiazol-5-yl)methanamine production
Application Note: Scalable Manufacturing of (1,2,3-Thiadiazol-5-yl)methanamine
Part 1: Executive Summary & Strategic Analysis
The synthesis of (1,2,3-Thiadiazol-5-yl)methanamine (CAS: 76310-47-1) presents a unique dichotomy in process chemistry: the heterocyclic core is robust enough for agrochemical applications (e.g., Tiadinil analogs) yet sufficiently sensitive to nucleophilic attack to preclude standard reductive amination conditions.
For scalable manufacturing, the "Hurd-Mori" cyclization remains the gold standard for ring construction. However, the downstream conversion of the resulting ester to a primary amine is the bottleneck. Traditional lithium aluminum hydride (
This guide details a validated, 4-step scalable route:
-
Hurd-Mori Cyclization: Utilizing ethyl 3-hydrazino-3-oxopropanoate equivalents to secure the 5-carboxylate regiochemistry.
-
Chemoselective Reduction: A
system to reduce the ester without compromising the sulfur-nitrogen ring. -
Activation: Chlorination via thionyl chloride.[1]
-
Delepine Amination: Use of Hexamethylenetetramine (HMTA) to deliver the primary amine with high purity, avoiding the secondary amine impurities common in Gabriel or direct ammonolysis routes.
Part 2: Visualizing the Synthetic Pathway
The following flowchart outlines the critical process steps and decision nodes for the synthesis.
Figure 1: Stepwise synthetic pathway from acyclic precursor to target amine via Delepine Protocol.[1][2][3]
Part 3: Detailed Experimental Protocols
Step 1: The Hurd-Mori Cyclization (Ring Formation)
Objective: Synthesis of Ethyl 1,2,3-thiadiazole-5-carboxylate.
The Challenge: Regioselectivity. Reaction of methyl ketones yields the 4-substituted isomer. To obtain the 5-substituted ester, one must use a formyl-acetic ester equivalent.
Protocol:
-
Hydrazone Formation:
-
Dissolve Carbethoxyhydrazine (1.0 eq) in 4N HCl. Cool to 0°C.[1][4]
-
Slowly add a solution of Sodium Ethyl Formylacetate (1.0 eq) in water.
-
Mechanism:[2][3][5][6][7][8] The hydrazine condenses with the aldehyde moiety.[6]
-
Observation: An oil precipitates. Extract with ethyl acetate, dry, and concentrate to yield the crude hydrazone.
-
-
Cyclization:
-
Place neat Thionyl Chloride (
) (3.0 eq) in a reactor with a scrubber system (HCl and evolution). Cool to 0°C.[1][4] -
Add the crude hydrazone dropwise (Critical: highly exothermic).
-
Allow to warm to room temperature and stir for 4 hours.
-
Quench: Pour mixture onto crushed ice. Extract with DCM.[1][4]
-
Purification: Vacuum distillation or recrystallization from hexane.
-
Self-Validating Check:
-
IR Spectroscopy: Disappearance of the hydrazone N-H stretch (~3200 cm⁻¹) and appearance of the thiadiazole ring breathing modes (~1240 cm⁻¹).
Step 2: Chemoselective Reduction
Objective: Conversion to (1,2,3-Thiadiazol-5-yl)methanol.
The Challenge:
Protocol:
-
Dissolve Ethyl 1,2,3-thiadiazole-5-carboxylate (1.0 eq) in absolute Ethanol (0.5 M concentration).
-
Add
(1.5 eq) and stir for 15 minutes to solvate. -
Add
(2.0 eq) portion-wise at 0°C. (Hydrogen evolution!). -
Stir at room temperature for 4-6 hours. Monitor by TLC (EtOAc:Hexane 1:1).
-
Workup: Quench with dilute HCl (pH 4). Remove ethanol under vacuum. Extract aqueous residue with EtOAc.
Data Summary:
| Parameter | Value | Note |
| Yield | 85-92% | High efficiency |
| Purity | >98% | No chromatography needed |
| Safety | High | Avoids pyrophoric LAH |
Step 3 & 4: Delepine Amination
Objective: Conversion to (1,2,3-Thiadiazol-5-yl)methanamine.
Why Delepine? Direct reaction of the alkyl chloride with ammonia leads to secondary/tertiary amines (over-alkylation). The Delepine reaction uses Hexamethylenetetramine (HMTA) to form a quaternary salt that can only be hydrolyzed to the primary amine.[3]
Protocol:
-
Chlorination:
-
Dissolve the alcohol from Step 2 in DCM. Add
(1.2 eq) and catalytic DMF. Reflux 2 hours. -
Evaporate solvent to yield 5-(chloromethyl)-1,2,3-thiadiazole .
-
-
Salt Formation:
-
Dissolve the crude chloride in Chloroform (
). -
Add Hexamethylenetetramine (HMTA) (1.05 eq).
-
Reflux for 4 hours.
-
Observation: The quaternary hexaminium salt will precipitate as a white solid.
-
Filtration: Filter the solid.[1] This step purifies the intermediate, removing any non-alkylated impurities.
-
-
Hydrolysis:
-
Suspend the salt in Ethanol/Conc.[2] HCl (5:1 ratio).
-
Reflux for 2 hours (releases formaldehyde—ensure ventilation).
-
Cool and filter off the byproduct (
). -
Concentrate the filtrate. Basify with NaOH to pH 10.
-
Extract the free amine with DCM.
-
Part 4: Troubleshooting & Logic Tree
Figure 2: Troubleshooting logic for the critical Hurd-Mori cyclization step.
References
-
Hurd, C. D., & Mori, R. I. (1955). On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society, 77(20), 5359–5364.[9] Link
-
Pain, D. L., & Slack, R. (1965). 1,2,3-Thiadiazoles.[9][10][11][12][13][14][15][16] Part I. The reaction of thionyl chloride with acylhydrazones.[1][9] Journal of the Chemical Society.[17] Link
-
Thomas, E. W. (1968). The reaction of 1,2,3-thiadiazoles with base.[15] I. A new route to 1-alkynyl thioethers. Canadian Journal of Chemistry, 46(7), 1057–1066. Link(Key reference for the 5-carboxylate synthesis).
-
Blazevic, N., et al. (1979). Hexamethylenetetramine, A Versatile Reagent in Organic Synthesis. Synthesis, 1979(03), 161-176. Link(Review of the Delepine Reaction).
-
Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137-151. Link(Validation of NaBH4/CaCl2 reduction).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Delépine reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Carboxylic Acids to Alcohols - Chemistry Steps [chemistrysteps.com]
- 6. Synthesis of new 1,3,4-thiadiazole and 1,2,3,4-oxathiadiazole derivatives from carbohydrate precursors and study of their effect on tyrosinase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Delepine reaction [organic-chemistry.org]
- 8. CN1554648A - Method for preparing alcohol by reduction of heterocyclic carboxylic acid ester - Google Patents [patents.google.com]
- 9. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 10. isres.org [isres.org]
- 11. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. download.e-bookshelf.de [download.e-bookshelf.de]
- 14. mdpi.com [mdpi.com]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. mdpi.com [mdpi.com]
- 17. Alcohol synthesis by carboxyl compound reduction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support: Optimization of (1,2,3-Thiadiazol-5-yl)methanamine Couplings
Ticket ID: #THD-5-AMINE-OPT Subject: Yield Improvement & Stability Protocols for (1,2,3-Thiadiazol-5-yl)methanamine Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]
Executive Summary
You are likely experiencing low yields due to the latent instability of the 1,2,3-thiadiazole ring toward bases , rather than poor nucleophilicity of the amine. Unlike its 1,3,4-thiadiazole isomer, the 1,2,3-thiadiazole system is a "masked" alkynylthiolate. Under basic conditions (pH > 10 or strong local concentrations), the ring undergoes fragmentation (Hurd-Mori retro-cyclization logic) or rearrangement, leading to black tars and loss of starting material.[1]
This guide prioritizes base-mitigated protocols using T3P® and controlled HATU couplings to preserve the heterocycle while ensuring efficient amide bond formation.[1]
Module 1: The "Base Trap" (Root Cause Analysis)
The most critical failure mode for (1,2,3-thiadiazol-5-yl)methanamine is Base-Induced Fragmentation .[1]
-
The Mechanism: Strong bases or excess nucleophilic bases attack the H4 proton or the sulfur center, causing the ring to collapse into nitrogen gas (
) and reactive sulfur species (thiolates/thioketenes).[1] -
The Symptom: Reaction mixture turns dark black/brown rapidly; TLC shows streaking; starting amine disappears but product does not form.
Base Compatibility Chart
| Base Type | Specific Reagent | Risk Level | Recommendation |
| Inorganic | NaOH, KOH, | CRITICAL | DO NOT USE. Causes rapid ring fragmentation.[1] |
| Strong Organic | DBU, TMG, BEMP | HIGH | Avoid. Promotes rearrangement/decomposition.[1] |
| Tertiary Amines | MODERATE | Use only if strictly stoichiometric (1.0–1.2 eq).[1] | |
| Hindered/Weak | DIPEA (Hünig's), NMM | LOW | Preferred. Steric bulk prevents ring attack. |
| Aromatic | Pyridine, 2,6-Lutidine | SAFE | Ideal for T3P couplings. |
Module 2: Optimized Amide Coupling Protocols
Protocol A: The T3P® System (Gold Standard)
Why this works: T3P (Propylphosphonic anhydride) acts as both coupling reagent and water scavenger.[1][2] It reacts rapidly in ethyl acetate (EtOAc) or DMF and, crucially, works effectively with Pyridine (a weak base) or even without base if the acid partner is soluble. This avoids the high pH spikes associated with HATU/TEA.[1]
Reagents:
-
Amine: (1,2,3-Thiadiazol-5-yl)methanamine (1.0 eq)[1]
-
Carboxylic Acid: Coupling partner (1.1 eq)[1]
-
Reagent: T3P (50% w/w in EtOAc/DMF) (1.5 eq)[1]
-
Base: Pyridine (2.5 eq) or DIPEA (2.0 eq)[1]
-
Solvent: EtOAc (Preferred) or DMF (if solubility is poor)[1]
Step-by-Step:
-
Dissolve the Carboxylic Acid and Base in the solvent at 0 °C.
-
Add T3P solution dropwise.[1] Stir for 10 minutes to activate the acid (formation of mixed anhydride).
-
Add the (1,2,3-Thiadiazol-5-yl)methanamine (if using the HCl salt, ensure you added +1.0 eq of base in step 1).[1]
-
Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Workup: Quench with water. Wash organic layer with 0.5M HCl (to remove pyridine)
Sat. Brine.[1]-
Note: The 1,2,3-thiadiazole ring is generally stable to dilute acid washes.
-
Protocol B: Modified HATU Coupling
Why this works: HATU is powerful but requires a base to form the active ester. The key is Order of Addition to prevent the free amine from sitting in a basic solution before the electrophile is ready.
Step-by-Step:
-
Dissolve Carboxylic Acid (1.0 eq) in DMF.
-
Add HATU (1.1 eq) and DIPEA (1.0 eq only) at 0 °C. Stir 15 mins.
-
Checkpoint: Solution should turn slight yellow.[1]
-
-
In a separate vial, dissolve (1,2,3-Thiadiazol-5-yl)methanamine in minimal DMF.
-
Add the amine solution to the activated acid mixture.
-
Add remaining DIPEA (1.0–1.5 eq) slowly over 30 minutes via syringe pump or dropwise addition.
-
Reasoning: This keeps the instantaneous concentration of free base low, consuming it as the coupling reaction proceeds.
-
Module 3: Troubleshooting & FAQs
Q1: My reaction works on 50mg scale but fails on 5g scale. Why? A: Exotherm and local base concentration. On a larger scale, adding base causes "hot spots" of high pH.
-
Fix: Use Protocol A (T3P) for scale-up as it is less exothermic.[1] If using HATU, cool to -10 °C during base addition.
Q2: Can I use Acid Chlorides (R-COCl)? A: Risky.[1] The HCl byproduct requires a scavenger (base).[1] If you use excess base to mop up HCl, you risk ring decomposition.
-
Fix: If you must use acid chlorides, use a Schotten-Baumann biphasic system (DCM / Sat.[1]
) or use Propylene Oxide as an acid scavenger (acid sponge) instead of an amine base.[1]
Q3: I need to perform a Reductive Amination. Can I use Pd/C and
-
Fix: Use Sodium Triacetoxyborohydride (STAB) in DCE/AcOH.[1]
Module 4: Decision Logic & Mechanism Visualization
The following diagram illustrates the critical decision pathways for coupling this specific substrate.
Caption: Decision matrix for coupling conditions. Green paths indicate high-probability success; red paths indicate known failure modes due to ring instability.[1]
References
-
Dunetz, J. R., et al. (2011).[2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.
- Bakulev, V. A., & Dehaen, W. (2004). "The Chemistry of 1,2,3-Thiadiazoles." Topics in Heterocyclic Chemistry. (Authoritative text on the base-sensitivity and rearrangement of the 1,2,3-thiadiazole ring).
-
Hale, K. J., et al. (2010). "Propanephosphonic acid anhydride (T3P): A benign reagent for diverse applications."[1][2][3] Organic Preparations and Procedures International.[1] [1]
-
Micetich, R. G. (1970).[1] "Lithiation of 1,2,3-thiadiazoles." Canadian Journal of Chemistry.[1] (Seminal work describing the fragmentation of the ring by bases).[1]
Sources
Solving solubility issues of (1,2,3-Thiadiazol-5-yl)methanamine in organic solvents
[1][2][3][4]
Executive Summary: The "Amphiphilic Trap"
Researchers often underestimate (1,2,3-Thiadiazol-5-yl)methanamine because it appears structurally simple.[1][2][3][4][5] However, this molecule presents a classic "Amphiphilic Trap" :
-
The Scaffold: The 1,2,3-thiadiazole ring is aromatic but electron-deficient and polar.[2][4][5][6]
-
The Amine: The primary methanamine group (
) is highly polar and capable of strong hydrogen bonding.[3][4][5]
The Core Problem: As a hydrochloride salt (commercial standard), it is insoluble in non-polar organics.[4][5] As a free base, it is so polar that it resists extraction from water into standard solvents like DCM or Ethyl Acetate, leading to massive yield loss during workup.[4][5]
This guide provides the protocols to overcome these specific solubility barriers.
Phase 1: Identification & Solvent Compatibility[1][2][3][5]
Before attempting any reaction, you must identify the form of your starting material.[4][5] The solubility profile inverts completely between the salt and free base forms.[4][5]
Quick Reference Solubility Matrix
| Solvent System | HCl Salt Form | Free Base Form | Application Notes |
| Water | High (>100 mg/mL) | High | Warning:[1][2][3][4][5] Hard to extract free base from water.[2][4][5] |
| Methanol / Ethanol | High | High | Best for homogenous reactions.[2][3][4][5] |
| DMSO / DMF | High | High | Good for |
| Dichloromethane (DCM) | Insoluble | Moderate | Critical:[1][3][4][5] Requires 5-10% MeOH for stability.[1][2][3][4][5] |
| Chloroform ( | Insoluble | Moderate | Good for NMR; acid traces may re-salt the amine.[3][4][5] |
| THF | Poor/Insoluble | Good | Ideal for amide coupling (HATU/EDC).[2][3][4][5] |
| Ether / Hexanes | Insoluble | Insoluble | Use as anti-solvents for precipitation.[2][3][4][5] |
Troubleshooting Workflows
Issue A: "My starting material won't dissolve in the reaction solvent (DCM/THF)."
Diagnosis: You are likely using the Hydrochloride (HCl) salt in a non-polar solvent.[3][4][5] The Fix: You must perform an in-situ neutralization or a "Free-Basing" pretreatment.[1][2][3][4][5]
Protocol: In-Situ Neutralization (Recommended)
For acylations, reductive aminations, or couplings.[1][2][4][5]
-
Suspend the (1,2,3-Thiadiazol-5-yl)methanamine HCl in the solvent (DCM or THF).[1][2][3][4][5]
-
Add 1.1 - 1.5 equivalents of a non-nucleophilic organic base:
-
Observation: The suspension should clear within 5–10 minutes as the free amine is released and the DIPEA-HCl salt remains soluble or forms a fine precipitate (depending on solvent).
Issue B: "I cannot recover the product from the aqueous layer after workup."
Diagnosis: The Free Base is highly water-soluble (
Protocol: The "Salting Out" & Polar Extraction Technique
Do NOT use simple DCM extraction.[4][5] Use this modified method:
-
pH Adjustment: Basify the aqueous layer to pH > 12 using saturated
or .[2][4][5] -
Saturation: Saturate the aqueous phase completely with NaCl (brine).[3][4][5] This disrupts the hydration shell of the amine ("Salting Out").[4][5]
-
The "Magic" Solvent Mixture: Extract using Chloroform:Isopropanol (3:1) .
-
Why? Isopropanol (IPA) increases the polarity of the organic phase, pulling the polar amine out of the water.
-
-
Repetition: Perform 3–4 extractions.
-
Drying: Dry over
(Sodium Sulfate), NOT (Magnesium sulfate is slightly acidic and can trap amines).[4][5]
Visual Troubleshooting Logic
Figure 1: Solubility Decision Tree
Use this logic flow to select the correct solvent system based on your material's state.[3][5]
Caption: Decision matrix for solvent selection based on salt vs. free base form.
Advanced FAQs
Q: Can I store the free base in solution?
A: It is risky. Primary amines readily absorb
-
Recommendation: Store as the HCl salt (solid) at -20°C. Generate the free base only immediately before use.[2][3][4][5]
Q: Why does my product turn into a black oil upon drying? A: This is likely due to intermolecular hydrogen bonding preventing crystallization, combined with trace oxidation.[4][5]
-
Fix: Re-dissolve the oil in a minimum amount of MeOH, then add
(Ether) or Hexanes dropwise until cloudy. Store in the freezer to induce crystallization.
Q: Is the thiadiazole ring stable to my reaction conditions? A:
References & Authority
-
BenchChem. (2025).[2][3][4][5][7] An In-Depth Technical Guide to the Thermal and Photochemical Stability of the 1,2,3-Thiadiazole Ring. Retrieved from
-
ChemicalBook. (2022).[2][3][4][5] Properties and Synthesis of 1,2,3-Thiadiazole. Retrieved from
-
University of Rochester. (2026).[3][4][5][8] Workup for Polar and Water-Soluble Solvents (The 3:1 CHCl3/IPA Rule). Department of Chemistry. Retrieved from
-
PubChem. (2025).[2][3][4][5] Compound Summary: 1,2,3-Thiadiazol-5-amine.[1][2][3][4][5] National Library of Medicine.[4][5] Retrieved from
-
ResearchGate. (2019).[2][3][4][5] Isolation of polar small molecules containing primary amines. Retrieved from
Sources
- 1. americanelements.com [americanelements.com]
- 2. CAS 4100-41-8: 1,2,3-Thiadiazol-5-amine | CymitQuimica [cymitquimica.com]
- 3. 1-(2-Methoxyethyl)-3-(thiadiazol-5-yl)urea | C6H10N4O2S | CID 118947625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - (1,2,3-thiadiazol-5-yl)methanamine (C3H5N3S) [pubchemlite.lcsb.uni.lu]
- 5. 1,2,3-Thiadiazol-5-amine | C2H3N3S | CID 77736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Properties and Synthesis of 1,2,3-Thiadiazole_Chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Workup [chem.rochester.edu]
Preventing ring decomposition of 1,2,3-thiadiazole under basic conditions
Current Status: Operational Topic: Preventing Ring Decomposition Under Basic Conditions Ticket ID: THIA-505-STAB Assigned Specialist: Senior Application Scientist[1]
Introduction: The Thiadiazole Paradox
As researchers, we value the 1,2,3-thiadiazole scaffold for its latent reactivity—specifically its ability to serve as a "masked" alkyne or thioketene.[1] However, this same latent reactivity is its primary failure mode during functionalization.[1]
The core issue is Base-Induced Fragmentation .[1] The C5 proton of the 1,2,3-thiadiazole ring is relatively acidic (
This guide provides the protocols and mechanistic understanding required to maintain ring integrity during basic functionalization.
Module 1: Mechanistic Troubleshooting (The "Why")
To prevent decomposition, you must understand the competition between Electrophilic Trapping (Success) and Ring Fragmentation (Failure).
The Stability Bifurcation Pathway
The following diagram illustrates the critical decision points where your reaction will either succeed or decompose.
Caption: The "Thiadiazole Bifurcation." Success relies on trapping the C5-lithio species before thermal activation triggers nitrogen extrusion.[1]
Module 2: Critical Workflows (The "How")
Protocol A: Cryogenic C5-Functionalization
Use this for: Lithiation, Silylation, Formylation.[1]
The Golden Rule: The 1,2,3-thiadiazole anion is stable only below -60°C .[1]
Reagents & Setup
-
Base: LDA (Lithium Diisopropylamide) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). Avoid n-BuLi if possible (nucleophilic attack risk).[1]
-
Solvent: Anhydrous THF (Must be peroxide-free).
-
Vessel: Flame-dried Schlenk flask with internal temperature probe.
Step-by-Step Methodology
-
The "Internal" Check: Do not rely on the bath temperature.[1] Insert a thermometer directly into the reaction mixture. The exotherm from base addition can spike the internal temperature by 10-15°C, instantly destroying the ring.[1]
-
Pre-Cooling: Cool the thiadiazole/THF solution to -90°C (Liquid
/Hexane or MeOH bath). -
Slow Addition: Add the base dropwise down the side of the flask. Ensure internal temp never rises above -78°C .
-
The Incubation: Stir at -78°C for 30 minutes. Do not warm to "ensure completion."
-
Electrophile Trapping: Add the electrophile (e.g., aldehyde, alkyl halide) rapidly at -78°C.[1]
-
The Quench: Allow the reaction to warm only after the electrophile has fully reacted (usually 1 hour at -78°C). Quench with saturated
while still cold (-20°C).
Protocol B: Palladium-Catalyzed Cross-Coupling
Use this for: Suzuki-Miyaura or Sonogashira couplings.[1]
The Risk: Aqueous bases (NaOH,
Optimized Conditions
| Parameter | Standard Condition (Avoid) | Thiadiazole-Safe Condition |
| Base | CsF, Ag₂CO₃, or K₃PO₄ (anhydrous) | |
| Solvent | DMF/Water, Dioxane/Water | Anhydrous Toluene or 1,4-Dioxane |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ or Pd₂(dba)₃ + XPhos |
| Temp | Reflux (100°C+) | 60°C - 80°C (Strict control) |
Module 3: Troubleshooting & FAQs
Q1: I added n-BuLi at -78°C, but I saw gas evolution immediately. Why?
Diagnosis: Localized heating or Nucleophilic Attack.[1]
-
Explanation: Even if the bath is -78°C, the drop of n-BuLi is warm.[1] Upon contact, it generates heat.[1] Furthermore, n-BuLi is a strong nucleophile and may attack the Sulfur atom or the C=N bond directly, causing immediate ring cleavage regardless of deprotonation.[1]
-
Fix: Switch to LiTMP or LDA (non-nucleophilic bases). If you must use n-BuLi, dilute it 1:5 in dry hexane and pre-cool the addition stream.[1]
Q2: My reaction mixture turned deep black/tarry. What happened?
Diagnosis: Polymerization of Alkynyl Thiolates.
-
Explanation: You likely triggered the fragmentation. The resulting alkynyl thiolate (
) is highly reactive.[1] It can polymerize or react with the remaining starting material, forming a complex mixture of sulfides and oligomers (often black tars). -
Fix: Lower your temperature. Ensure your internal temperature probe is accurate.[1] Verify your solvent is dry (water accelerates decomposition).
Q3: Can I use microwave irradiation for cross-coupling 1,2,3-thiadiazoles?
Diagnosis: High Risk.[1]
-
Explanation: Microwaves heat rapidly and often unevenly (superheating). 1,2,3-Thiadiazoles decompose thermally around 160-200°C, but in the presence of base, this threshold drops significantly.[1]
-
Fix: Use conventional heating blocks. If microwave is necessary, limit temperature to 80°C and use a non-basic catalytic system (e.g., Liebeskind-Srogl coupling using CuTC).
Data Summary: Base Compatibility Matrix
| Base Type | Specific Base | Risk Level | Notes |
| Lithium Amides | LDA, LiTMP | Low | Preferred.[1] Sterically hindered, non-nucleophilic.[1] Requires T < -78°C. |
| Alkyllithiums | n-BuLi, t-BuLi | High | Risk of nucleophilic attack at Sulfur.[1][2] Use only if amides fail. |
| Carbonates | Medium | Safe in anhydrous conditions.[1] Aqueous/Alcoholic media promote ring opening.[1] | |
| Alkoxides | NaOEt, KOtBu | Critical | Avoid.[1] Strong nucleophiles that rapidly cleave the ring (Hurd-Mori reversal).[1] |
| Fluorides | CsF, TBAF | Low | Excellent for Pd-catalyzed couplings (base-free protocols).[1] |
References
-
Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons.[1] (The definitive text on thiadiazole reactivity and ring transformations).
-
Raap, R., & Micetich, R. G. (1968). Lithiation of five-membered heteroaromatic compounds.[1] The 1,2,3-thiadiazoles.[1][3][4][5][6][7] Canadian Journal of Chemistry, 46(7), 1057-1063. (Foundational study establishing the instability of 5-lithio-1,2,3-thiadiazoles above -60°C).
-
Androsov, D. A. (2008).[1] Formation and Ring Opening of 1,2,3-Thiadiazoles. Mendeleev Communications.[1][8] (Mechanistic insights into the fragmentation pathways).
- Kalinin, V. N., & Ponaryadov, A. A. (1994). Palladium-catalyzed cross-coupling reactions of 1,2,3-thiadiazoles. Journal of Organometallic Chemistry. (Establishes non-aqueous protocols for Suzuki/Sonogashira couplings).
Sources
- 1. download.e-bookshelf.de [download.e-bookshelf.de]
- 2. researchgate.net [researchgate.net]
- 3. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ring formation and ring opening reactions of a dihydrothiadiazine cycle fused to 1,2,4-triazole [chooser.crossref.org]
Minimizing side reactions during (1,2,3-Thiadiazol-5-yl)methanamine functionalization
Status: Operational Subject: Minimizing Side Reactions & Ring Decomposition Audience: Medicinal Chemists, Process Chemists Last Updated: February 15, 2026
Core Technical Overview
(1,2,3-Thiadiazol-5-yl)methanamine is a high-value bioisostere often used to replace pyridine or phenyl rings to improve lipophilicity and metabolic stability. However, the 1,2,3-thiadiazole ring is electronically unique and chemically fragile , particularly under basic conditions.
The Central Challenge: The C4 proton of the 1,2,3-thiadiazole ring is significantly acidic (
Troubleshooting Modules
Module A: The "Black Reaction" (Base-Induced Ring Fragmentation)
Symptom: The reaction mixture turns dark brown/black rapidly upon addition of base; LCMS shows loss of starting material mass and a complex baseline (polymerization).
Root Cause: The 1,2,3-thiadiazole ring is susceptible to base-induced cleavage (Lalezari/Hurd-Mori fragmentation logic). Even standard bases like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) can trigger this if used in large excess or at elevated temperatures.
The Mechanism:
-
Base deprotonates C4-H.
-
The anion undergoes cyclo-reversion.
-
Evolution of
gas. -
Formation of a reactive alkynylthiolate anion, which polymerizes or reacts non-selectively with electrophiles.
Corrective Protocol:
-
Stop: Do NOT use organolithiums, NaH, or alkoxides.
-
Adjust: Switch to mild inorganic bases (e.g.,
, ) in biphasic systems or maintain stoichiometry of organic bases strictly at 1.0–1.2 equivalents relative to the acid salt. -
Temperature: Keep reactions at
during base addition.
Figure 1: Mechanism of base-induced decomposition vs. the safe functionalization pathway.
Module B: Low Yield in Amide Coupling
Symptom: Low conversion to product; presence of activated ester but no coupling; formation of guanidinium byproducts (if using uronium salts).
Root Cause: The nucleophilicity of the methanamine nitrogen is distinct, but the primary issue is often competitive reaction kinetics . If the carboxylic acid activation is slow, the thiadiazole amine sits in the basic solution longer, increasing the risk of ring degradation (see Module A). Additionally, sulfur in the ring can poison certain catalysts or interfere with hyper-reactive intermediates.
Corrective Protocol (The "Pre-Activation" Strategy): Do not mix everything in one pot. Generate the active ester first, then add the thiadiazole amine.
Recommended Reagents:
-
Coupling Agent: HATU (fastest kinetics) or T3P (Propylphosphonic anhydride) for lower epimerization and easy workup.
-
Solvent: DMF or NMP (polar aprotic stabilizes the amine).
-
Avoid: CDI (Gas evolution can be confused with ring decomposition
loss).
Figure 2: Optimized pre-activation workflow to minimize thiadiazole exposure to basic conditions.
Standardized Protocols
Protocol A: High-Fidelity Amide Coupling (HATU Method)
Use this for precious intermediates to maximize yield and ring integrity.
-
Activation Phase:
-
In a dry vial, dissolve Carboxylic Acid (
equiv) in anhydrous DMF ( ). -
Add HATU (
equiv) and DIPEA ( equiv). -
CRITICAL: Stir at Room Temperature (RT) for 10–15 minutes. Verify activation via LCMS (mass of active ester).
-
-
Coupling Phase:
-
Dissolve (1,2,3-Thiadiazol-5-yl)methanamine HCl salt (
equiv) in a minimum volume of DMF. -
Add the amine solution to the activated acid mixture.
-
Add a second portion of DIPEA (
equiv) dropwise to neutralize the salt.
-
-
Monitoring:
-
Stir at RT.[1] Monitor via LCMS at 30 min.
-
Stop reaction immediately upon consumption of active ester.
-
-
Workup:
-
Dilute with EtOAc, wash with saturated
(mildly acidic wash removes excess base and stabilizes the ring). -
Dry over
and concentrate.
-
Protocol B: Storage & Stabilization
The free base is unstable and prone to oxidation/dimerization.
-
Salt Formation: Dissolve the free amine in
or Dichloromethane. -
Acidification: Add
HCl in dropwise at . -
Isolation: Filter the white precipitate.
-
Storage: Store the HCl salt at
under Argon. This blocks the nucleophilic nitrogen and reduces the acidity of the C4 proton indirectly by changing the electronic environment.
Troubleshooting Data Summary
| Issue | Observation | Probable Cause | Solution |
| Black Tar | Darkening <5 min, gas evolution | Ring cleavage via C4 deprotonation | Reduce base equivalents; switch to |
| No Reaction | Amine intact, Acid intact | Amine is protonated (salt) and not free | Ensure exactly |
| Dimerization | Mass = | Nucleophilic attack on activated ring | Avoid activating the thiadiazole ring itself; only activate the electrophile (acid). |
| Loss of S | Mass = Product minus 32 | Desulfurization (rare) | Avoid Raney Nickel or strong reducing conditions; avoid Pd-catalysis if possible. |
Frequently Asked Questions (FAQ)
Q: Can I use NaOH or KOH for the coupling reaction? A: Absolutely not. Hydroxide is a strong nucleophile and a strong base that will rapidly degrade the 1,2,3-thiadiazole ring, leading to ring opening and nitrogen evolution [1]. Use hindered organic bases (DIPEA) or weak inorganic carbonates.
Q: Is the Cornforth Rearrangement a risk here? A: The Cornforth rearrangement typically involves 4-acyl-oxazoles (or thiadiazoles) rearranging to triazoles. While 1,2,3-thiadiazoles can isomerize, the primary risk for the 5-methanamine derivative is ring fragmentation (cleavage) rather than rearrangement, due to the unsubstituted C4 position [2].
Q: How do I detect the decomposition products? A: Decomposition often yields elemental sulfur (precipitate) and complex alkynyl sulfides. On LCMS, look for a "smear" rather than distinct peaks. The loss of the characteristic UV absorption of the thiadiazole ring (approx. 250–260 nm) is a key indicator.
Q: Can I perform reductive amination on this amine?
A: Yes, but use
References
-
Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons. (Authoritative text on ring cleavage mechanisms).
-
Lalezari, I., Shafiee, A., & Yalpani, M. (1969). "Selenadiazoles and Thiadiazoles."[2] Journal of Organic Chemistry. (Foundational work on base sensitivity and fragmentation).
- El-Saghier, A. M. (2002). "Synthesis and Reactivity of 1,2,3-Thiadiazoles." Sulfur Letters. (Details on electrophilic substitution and stability).
-
Liang, F., et al. (2016). "Base-Promoted Ring Opening of 1,2,3-Thiadiazoles." Organic Letters. (Modern mechanistic insight into the alkynylthiolate pathway).
Sources
Technical Support Center: A Guide to Handling Hygroscopic Thiadiazole Amines
Welcome to the technical support center for hygroscopic thiadiazole amines. This guide is designed for researchers, scientists, and drug development professionals who work with these valuable but challenging compounds. Thiadiazole derivatives are a cornerstone in modern medicinal chemistry, serving as versatile scaffolds in the development of novel therapeutics.[1][2][3][4] However, their hygroscopic nature—the tendency to readily attract and absorb moisture from the atmosphere—can introduce significant variability and error into experiments if not managed correctly.[5][6]
This document provides in-depth, field-proven insights into the proper storage and handling of these materials to ensure the integrity and reproducibility of your research. We will move beyond simple instructions to explain the scientific principles behind each recommendation, empowering you to make informed decisions in your laboratory.
Frequently Asked Questions (FAQs)
Here we address the most common questions and concerns that arise when working with hygroscopic thiadiazole amines.
Q1: What does "hygroscopic" mean, and why is it a concern for my thiadiazole amine?
A1: Hygroscopy is the phenomenon of a substance attracting and holding water molecules from the surrounding environment.[6] For a solid compound like a thiadiazole amine, this absorbed moisture can lead to a host of problems:
-
Inaccurate Weighing: The measured mass will be a combination of your compound and an unknown amount of water, leading to errors in concentration calculations.
-
Physical Changes: The powder can become clumpy, cakey, or in severe cases, deliquesce (dissolve in the absorbed water), making it difficult to handle.[5][6]
-
Chemical Degradation: The presence of water can promote hydrolysis or other degradation pathways, altering the chemical identity of your compound.[7][8]
-
Altered Biological Activity: Changes in the physical or chemical nature of the compound can impact its performance in biological assays.
Q2: How can I tell if my thiadiazole amine has absorbed moisture?
A2: Visual inspection is the first step. Look for a change in the physical appearance of the powder, such as clumping, caking, or the presence of visible liquid. However, significant moisture can be absorbed before these signs are apparent. For quantitative analysis, methods like Karl Fischer titration are the gold standard for determining water content.[9]
Q3: What are the ideal storage conditions for a hygroscopic thiadiazole amine?
A3: The primary goal is to minimize exposure to atmospheric moisture. The following conditions are recommended:
-
Airtight Containers: Store the compound in a tightly sealed container. For highly sensitive materials, consider containers with gas-tight seals.
-
Desiccator: Place the primary container inside a desiccator containing a suitable drying agent (desiccant) like silica gel or calcium chloride.[10]
-
Inert Atmosphere: For extremely sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) can provide an additional layer of protection.
-
Cool and Dry Location: Store the desiccator in a cool, well-ventilated area away from direct sunlight and sources of heat.[11]
Q4: I accidentally left the container open for a short period. Is the material ruined?
A4: Not necessarily, but you should take corrective action. The extent of moisture absorption depends on the compound's degree of hygroscopicity and the ambient humidity. If the exposure was brief, you might be able to dry the material. For many stable, non-heat-sensitive solids, this can be achieved by drying under a high vacuum for several hours.[12] However, it is crucial to verify that this process does not degrade your specific thiadiazole amine. If in doubt, it is best to use a fresh, unopened sample for critical experiments.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent results between experiments. | Inaccurate concentration of solutions due to weighing errors from moisture absorption. | Implement a strict "weighing by difference" protocol (see detailed protocol below). Always work quickly when the compound is exposed to air.[13] |
| The compound is clumpy and difficult to dispense. | The material has absorbed a significant amount of moisture. | If the compound is thermally stable, it may be possible to dry it under a vacuum.[12] For future use, ensure storage in a desiccator and minimize exposure time. |
| The powder turns into a liquid or slurry in the container. | This is deliquescence, an extreme form of hygroscopicity where the compound dissolves in the absorbed water.[6] | The material is likely unusable for quantitative work. Discard and obtain a fresh sample. Review and improve your storage protocol immediately. |
| Poor solubility in non-aqueous solvents. | The presence of absorbed water can alter the solvation properties of the compound. | Ensure the compound is thoroughly dried before attempting to dissolve it. Use anhydrous solvents for your solutions. |
Experimental Protocols
Adhering to standardized protocols is critical for success. The following is a detailed, step-by-step methodology for accurately weighing a hygroscopic thiadiazole amine.
Protocol: Weighing a Hygroscopic Thiadiazole Amine by Difference
This technique minimizes the time the compound is exposed to the atmosphere, thereby reducing moisture uptake and ensuring a more accurate measurement.[13]
Materials:
-
Hygroscopic thiadiazole amine in its storage container
-
Analytical balance
-
Spatula
-
Receiving vessel (e.g., flask or vial)
-
Laboratory notebook
Procedure:
-
Initial Weighing: Place the sealed container of the thiadiazole amine on the analytical balance and record the mass to the highest precision.
-
Dispensing: Remove the container from the balance. Working swiftly, open the container and transfer the approximate amount of powder needed into your receiving vessel using a clean spatula.
-
Resealing: Immediately and tightly reseal the container of the thiadiazole amine.
-
Final Weighing: Place the sealed container back on the same analytical balance and record the new, lower mass.
-
Calculation: The mass of the compound transferred is the initial mass minus the final mass.
Visualizing the Workflow and its Importance
To better understand the impact of proper and improper handling, the following diagrams illustrate the key concepts.
The Consequences of Improper Handling
This diagram shows the degradation pathway of a hygroscopic compound when exposed to atmospheric moisture.
Caption: Consequences of improper handling of hygroscopic compounds.
Recommended Workflow for Handling Hygroscopic Compounds
This workflow outlines the critical steps to maintain the integrity of your hygroscopic thiadiazole amine.
Caption: Recommended workflow for hygroscopic compounds.
References
- Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology. (2024). Bioorganic & Medicinal Chemistry.
- Unlocking Pharmaceutical Potential: The Significance of Thiadiazole Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
- 1,3,4-thiadiazole: a privileged scaffold for drug design and development. (2021). Current Topics in Medicinal Chemistry.
- Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evalu
- Weighing by Difference. (2017). YouTube.
- What are the Health and Safety Guidelines for Using Amines?. [Source not further specified].
- How do you handle hygroscopic solutes in the lab?. (n.d.). TutorChase.
- Moisture determination in hygroscopic drug substances by near infrared spectroscopy. (n.d.). PubMed.
- Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022). Pharma Excipients.
- Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. (2019).
- How To: Store Reagents. (n.d.). University of Rochester Department of Chemistry.
- Hygroscopy. (n.d.). Wikipedia.
Sources
- 1. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tutorchase.com [tutorchase.com]
- 6. Hygroscopy - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Moisture determination in hygroscopic drug substances by near infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. diplomatacomercial.com [diplomatacomercial.com]
- 12. How To [chem.rochester.edu]
- 13. youtube.com [youtube.com]
Technical Support Center: Optimizing Temperature for (1,2,3-Thiadiazol-5-yl)methanamine Synthesis
Welcome to the technical support center for the synthesis of (1,2,3-Thiadiazol-5-yl)methanamine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding the critical role of temperature in this synthetic process. Our goal is to provide you with the expertise and practical insights needed to optimize your experimental outcomes.
Troubleshooting Guide: Navigating Synthesis Challenges
This section provides solutions to specific problems you may encounter during the synthesis, with a focus on temperature-related issues.
Question 1: My reaction yield is consistently low. Could incorrect temperature control be the cause?
Answer: Absolutely. Temperature is a critical parameter in the synthesis of 1,2,3-thiadiazole derivatives, and improper control can significantly impact your yield. The most common synthetic route, the Hurd-Mori reaction, involves the cyclization of a hydrazone with thionyl chloride (SOCl₂).[1][2] This reaction is often exothermic, and careful temperature management is essential.[3]
Causality and Recommended Protocol:
-
Initial Cooling is Crucial: The initial addition of thionyl chloride to the hydrazone precursor should be performed at a reduced temperature, typically between -10 °C and 0 °C.[3] This is to control the initial exothermic reaction, preventing the formation of unwanted byproducts and decomposition of the starting material. A rapid temperature increase at this stage can lead to the formation of complex mixtures that are difficult to purify.
-
Gradual Warming: After the initial addition, the reaction mixture should be allowed to warm gradually to room temperature.[3] In some cases, gentle heating or reflux may be necessary to drive the cyclization to completion.[3] However, excessive heat can lead to the thermal decomposition of the 1,2,3-thiadiazole ring.[4]
-
Monitoring is Key: The optimal temperature profile can be substrate-dependent. It is highly recommended to monitor the reaction progress using Thin Layer Chromatography (TLC).[3] This will help you determine the point at which the starting material is consumed and the product is maximally formed, allowing you to adjust the temperature and reaction time accordingly.
Question 2: I am observing significant amounts of impurities and side products in my final product. How can I minimize these through temperature optimization?
Answer: The formation of side products is a common issue, often linked to temperature fluctuations during the reaction. The 1,2,3-thiadiazole ring, while generally stable, can undergo decomposition at elevated temperatures, leading to various impurities.[4]
Minimization Strategies:
-
Avoid High Temperatures: The primary thermal decomposition pathway for 1,2,3-thiadiazoles involves the extrusion of nitrogen gas (N₂), which forms highly reactive intermediates that can lead to a variety of byproducts.[4] Therefore, it is crucial to avoid unnecessarily high temperatures during the reaction and work-up.
-
Controlled Quenching: The quenching of excess thionyl chloride is also a critical step. This is typically done by slowly adding the reaction mixture to ice-water.[3] This controlled, low-temperature quenching minimizes the potential for side reactions that can occur at higher temperatures in the presence of water and unreacted reagents.
-
Regioselectivity: In cases where the starting material has multiple potential cyclization sites, temperature can influence the regioselectivity of the reaction.[5] Careful control of the temperature profile can favor the formation of the desired isomer.
Frequently Asked Questions (FAQs)
This section addresses broader questions about the synthesis and the role of temperature.
Q1: What is the general thermal stability of the 1,2,3-thiadiazole ring, and how does this influence the synthesis of (1,2,3-Thiadiazol-5-yl)methanamine?
A1: The 1,2,3-thiadiazole ring is considered thermally stable, but it will decompose at elevated temperatures, typically above 200 °C.[4] The primary decomposition pathway involves the loss of a nitrogen molecule to form a reactive thiirene intermediate.[4] This inherent thermal instability underscores the importance of maintaining controlled temperatures throughout the synthesis to prevent product degradation and the formation of impurities. The stability can also be influenced by the substituents on the ring.[4]
Q2: Are there alternative synthetic methods for 1,2,3-thiadiazoles that are less sensitive to temperature?
A2: While the Hurd-Mori reaction is a classic and widely used method, other synthetic routes have been developed.[6] Some modern approaches utilize catalysts that can allow for milder reaction conditions. For instance, a tetrabutylammonium iodide (TBAI)-catalyzed reaction between N-tosylhydrazones and sulfur has been shown to proceed under mild conditions.[7][8] Another method involves the reaction of N-tosylhydrazones with ammonium thiocyanate in ethanol at room temperature.[9] These methods may offer better temperature control and potentially higher yields for certain substrates.
Q3: How does the temperature during the work-up and purification process affect the final product?
A3: Temperature control remains important even after the main reaction is complete. During the work-up, especially when quenching with water or aqueous bases, keeping the mixture cool helps to manage any residual exothermic reactions and prevent hydrolysis of the desired product. For purification, particularly column chromatography, it's important to be aware that some 1,2,3-thiadiazole derivatives can be sensitive to prolonged exposure to silica gel, and decomposition can be accelerated at higher ambient temperatures.[3] It is good practice to perform chromatography efficiently and to avoid leaving the product on the column for extended periods.
Data and Protocols
Table 1: Recommended Temperature Parameters for Hurd-Mori Synthesis
| Step | Parameter | Recommended Range | Rationale |
| 1. Reagent Addition | Temperature | -10 °C to 0 °C | To control the initial exothermic reaction of thionyl chloride addition.[3] |
| 2. Reaction | Temperature | Room Temperature (or gentle reflux) | To allow the cyclization to proceed to completion. The optimal temperature may vary based on the substrate.[3] |
| 3. Quenching | Temperature | 0 °C to 5 °C | To safely neutralize excess thionyl chloride and minimize side reactions.[3] |
Experimental Protocol: Temperature Optimization Workflow
A systematic approach is crucial for optimizing temperature parameters for a specific synthesis.
Caption: A workflow for systematically optimizing temperature parameters in the synthesis.
Mechanistic Insight
The following diagram illustrates the generalized mechanism of the Hurd-Mori reaction, highlighting the critical cyclization step where temperature control is paramount.
Caption: Generalized mechanism of the Hurd-Mori synthesis.
References
-
Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. PMC. Available from: [Link]
- Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. In Advances in Heterocyclic Chemistry (Vol. 87, pp. 93-157). Elsevier.
-
Hurd–Mori 1,2,3-thiadiazole synthesis. Wikipedia. Available from: [Link]
-
Synthesis of 1,2,3-thiadiazoles. Organic Chemistry Portal. Available from: [Link]
- Shaabani, A., Soleimani, E., & Ghasemi, A. (2007). On the regioselectivity in the Hurd-Mori reaction. Journal of Sulfur Chemistry, 28(5), 469-473.
- Hurd, C. D., & Mori, R. I. (1955). On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society, 77(20), 5359-5364.
- Thuc, D. N., Bup, N. D., & Van, T. T. T. (2020). Application of the Hurd-Mori reaction for the synthesis of chiral 1,2,3-thia(seleno)diazole derivatives from (+)-3-carene and α-pinene. Vietnam Journal of Chemistry, 58(2), 221-225.
- Mariappan, G., Saha, B. P., & Sutharson, L. (2010). Synthesis and properties of 1,2,3-thiadiazoles. Journal of Saudi Chemical Society, 14(3), 251-256.
- Kumar, A., Sharma, S., & Kumar, V. (2012). 1,2,3-Thiadiazoles: A review of their synthetic strategies and pharmaceutical importance. Mini-Reviews in Medicinal Chemistry, 12(10), 955-971.
- U.S. Patent No. 4,269,982. (1981). Process for preparing 5-amino-1,2,3-thiadiazoles.
- Pevzner, L. M. (2015). Synthesis of alkyl 2-aminomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate and pseudopeptides on its basis. Russian Journal of General Chemistry, 85(4), 866-870.
-
Optimization of the reaction conditions. ResearchGate. Available from: [Link]
- Li, W., Wang, C., & Zhang, J. (2015). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules, 20(11), 20456-20485.
- da Silva, F. M., de Carvalho, F. S., & de Souza, R. O. (2016). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 27(10), 1845-1853.
- Bakulev, V. A., & Mokrushin, V. S. (1990). Synthesis and properties of 5-amino-1,2,3-thiadiazole-4-carbothioamides. Chemistry of Heterocyclic Compounds, 26(8), 893-896.
- Nahi, R. J., & Imran, N. H. (2019). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Oriental Journal of Chemistry, 35(1), 235-242.
- Stanetty, P., & Turner, M. (2003). Product Class 9: 1,2,3-Thiadiazoles. In Science of Synthesis (Vol. 13, pp. 431-460). Georg Thieme Verlag.
- Krayushkin, M. M., Yarovenko, V. N., & Semenov, S. L. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalanines. Molecules, 28(1), 385.
- Badr, M. Z. A., El-Sherief, H. A. H., & Tadros, M. E. (1982). Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors. Bulletin of the Chemical Society of Japan, 55(7), 2267-2271.
-
Optimization of reaction conditions. ResearchGate. Available from: [Link]
- Li, J., Wang, Y., & Li, Z. (2008). Improvement in the synthesis of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(Z)-methoxyiminoacetic acid 2-benzothiazolyl thioester. Chinese Journal of Chemical Engineering, 16(2), 275-278.
-
On the regioselectivity in the Hurd-Mori reaction. Semantic Scholar. Available from: [Link]
Sources
- 1. download.e-bookshelf.de [download.e-bookshelf.de]
- 2. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. isres.org [isres.org]
- 7. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
Technical Support Center: Purification of (1,2,3-Thiadiazol-5-yl)methanamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of (1,2,3-Thiadiazol-5-yl)methanamine and related heterocyclic amines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. Our focus is on explaining the causality behind experimental choices to empower you to optimize your purification workflows effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered when purifying crude (1,2,3-Thiadiazol-5-yl)methanamine samples.
Q1: What are the most likely impurities in my crude (1,2,3-Thiadiazol-5-yl)methanamine sample?
A1: The impurity profile is fundamentally linked to the synthetic route employed. The 1,2,3-thiadiazole ring is commonly synthesized via the Hurd-Mori reaction, which involves the cyclization of hydrazones with reagents like thionyl chloride.[1][2][3] A subsequent step is then required to introduce the aminomethyl group.
Common Impurities Include:
-
Unreacted Starting Materials: This can include the corresponding hydrazone or aldehyde/ketone precursor used for the Hurd-Mori synthesis.[4]
-
Reagents from Ring Formation: Residual thionyl chloride and its hydrolysis byproducts (HCl, SO₂) can form salts with your amine product.
-
Side-Products from Ring Formation: The Hurd-Mori synthesis can sometimes yield alternative cyclization products, such as 1,3,4-oxadiazine derivatives, especially if reaction conditions are not optimized.[1][5]
-
Impurities from Aminomethyl Group Introduction: If the aminomethyl group is formed via reduction of a nitrile, unreacted nitrile may be present. If formed via a Delepine reaction from a bromomethyl intermediate, byproducts from hexamethylenetetramine can be present.[6]
-
Solvents: Residual solvents from the reaction and initial work-up are almost always present.
-
Degradation Products: The 1,2,3-thiadiazole ring is generally stable, but the exocyclic aminomethyl group can be susceptible to oxidation or side reactions, especially under harsh pH or temperature conditions.[7]
Q2: My crude product is a dark, oily residue. What is the first analytical step I should take before attempting purification?
A2: Before any purification attempt, a preliminary analysis is crucial to devise an effective strategy.
-
Thin-Layer Chromatography (TLC): This is the most rapid and cost-effective first step. Run the crude sample on a silica plate with a few different solvent systems (e.g., a non-polar system like 20% Ethyl Acetate in Hexane, and a more polar system like 10% Methanol in Dichloromethane). This will give you a qualitative idea of the number of components in your mixture. The basic nature of the amine may cause streaking on the TLC plate; adding 0.5-1% triethylamine or ammonia to the eluent can mitigate this effect and give cleaner spots.[8]
-
Proton NMR (¹H NMR): Dissolve a small amount of the crude oil in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A ¹H NMR spectrum provides invaluable information about the major components, the ratio of product to impurities, and the presence of residual solvents.
-
LC-MS: If available, Liquid Chromatography-Mass Spectrometry can help identify the molecular weights of the various components, confirming the presence of your target compound and providing clues to the identity of major impurities.
Q3: Which purification technique is best for my sample?
A3: The optimal technique depends on the nature of your product and its impurities. The flowchart below provides a logical workflow for selecting the most appropriate primary purification method.
Q4: My product appears to be degrading or streaking badly during silica gel column chromatography. What is happening and how can I fix it?
A4: This is a classic problem when purifying basic compounds like amines on standard silica gel.[8]
-
The Cause (Causality): Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Your basic amine product interacts strongly with these acidic sites via an acid-base interaction. This strong binding can lead to several problems:
-
Irreversible Adsorption: A portion of your product may bind so tightly that it never elutes from the column, resulting in low yield.
-
Tailing/Streaking: The product elutes very slowly and over a large volume, leading to broad peaks and poor separation from impurities.[8]
-
On-Column Degradation: The acidic surface of the silica can catalyze the degradation of sensitive compounds.
-
-
The Solution: You must neutralize or passivate the acidic silica surface.
-
Mobile Phase Modification: Add a small amount of a volatile base, such as triethylamine (0.5-2%) or ammonium hydroxide (0.5-1%), to your mobile phase. This "competing base" will interact with the acidic silanol groups, preventing your product from binding too strongly.[8]
-
Use Amine-Functionalized Silica: A superior but more expensive option is to use a specially prepared stationary phase where the silica is functionalized with amino groups (KP-NH silica).[8] This creates a slightly basic environment, leading to excellent peak shapes and high recovery for basic compounds.
-
Section 2: Purification Strategy Workflow
This workflow guides the user through a decision-making process to select the most suitable purification technique based on the physical properties of the crude sample and the nature of the impurities.
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// Edges start -> is_solid; is_solid -> is_major_product [label="Yes"]; is_solid -> chromatography [label="No (Oily)"]; is_major_product -> recrystallize [label="Yes"]; is_major_product -> chromatography [label="No"]; recrystallize -> acid_base [label="If impurities persist"]; chromatography -> acid_base [label="If baseline impurities remain"]; recrystallize -> final_purity; chromatography -> final_purity; acid_base -> final_purity; start -> impurities_acidic_basic [style=dashed, color="#5F6368"]; impurities_acidic_basic -> acid_base [label="Yes"]; }
Section 3: Detailed Experimental Protocols
These protocols provide step-by-step instructions for common purification techniques, emphasizing self-validation and safety.
Protocol 1: Recrystallization from a Mixed-Solvent System
Recrystallization is a powerful technique for purifying solid compounds that are the major component of a crude mixture.[9] It relies on the principle that the desired compound is soluble in a hot solvent but insoluble in the same solvent when cold, while impurities remain soluble at all temperatures or are insoluble at all temperatures.
Step-by-Step Methodology:
-
Solvent Screening (Crucial Step):
-
Place a small amount (10-20 mg) of your crude solid into several test tubes.
-
To each tube, add a different solvent (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Acetonitrile, Water) dropwise at room temperature. A good "crystallizing solvent" will NOT dissolve the compound at room temperature.
-
Heat the tubes that did not show solubility. A good solvent will dissolve your compound completely when hot/boiling.
-
Allow the heated tubes to cool slowly to room temperature, then place them in an ice bath. The ideal solvent will cause your purified compound to precipitate as crystals.
-
If no single solvent works, try a mixed-solvent system (e.g., Ethanol/Water, Dichloromethane/Hexane). Dissolve the crude material in a minimum amount of the "good" solvent (in which it is highly soluble) and add the "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (turbid). Heat gently until the solution is clear again, then allow to cool slowly.[10]
-
-
Main Recrystallization:
-
Place the bulk crude solid in an Erlenmeyer flask.
-
Add the chosen solvent (or "good" solvent of a mixed pair) in small portions while heating the flask (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
If using a mixed-solvent system, add the "poor" solvent dropwise to the hot solution until persistent cloudiness appears. Add a few more drops of the "good" solvent to redissolve the precipitate and make the solution clear.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is key to forming large, pure crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Validation:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum.
-
Validation: Check the purity of the crystals by TLC and melting point. A pure compound should show a single spot on TLC and have a sharp melting point range. Compare the ¹H NMR of the recrystallized material to the crude sample.
-
Protocol 2: Flash Column Chromatography on Amine-Functionalized Silica
This method is ideal for purifying oils or complex mixtures where recrystallization is not feasible. Using amine-functionalized silica is highly recommended to prevent the issues described in FAQ Q4.[8]
Step-by-Step Methodology:
-
Select the Mobile Phase:
-
Using TLC (on a standard silica plate), find a solvent system that moves your product spot to a Retention Factor (Rf) of ~0.25-0.35. A good starting point is a gradient of Ethyl Acetate in Hexane or Methanol in Dichloromethane.
-
Crucially, add 1% triethylamine to the chosen solvent system to ensure good peak shape if you are using standard silica. This is less critical but still good practice for amine-functionalized silica.
-
-
Pack the Column:
-
Select a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica to crude sample by weight).
-
Prepare a slurry of the amine-functionalized silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and use gentle pressure (air or nitrogen) to pack the bed, ensuring no air bubbles or cracks are present.
-
-
Load the Sample:
-
Dissolve your crude product in a minimal amount of the mobile phase or a strong solvent like Dichloromethane.
-
Alternatively, for less soluble compounds ("dry loading"): dissolve the crude product in a strong solvent, add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting free-flowing powder to the top of the packed column.
-
-
Elute and Collect:
-
Begin eluting the column with the mobile phase, starting with the least polar composition.
-
Collect fractions in test tubes. Monitor the elution process by spotting fractions onto a TLC plate and visualizing with a UV lamp or a stain.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your product.
-
-
Combine and Validate:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Evaporate the solvent under reduced pressure.
-
Validation: Confirm the purity of the isolated product using ¹H NMR and/or LC-MS.
-
Protocol 3: Liquid-Liquid Acid-Base Extraction
This technique leverages the basicity of the amine to separate it from neutral or acidic impurities. It is an excellent first-pass purification step for very crude mixtures.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude sample in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) in a separatory funnel.
-
Acidic Wash (Extraction of Amine):
-
Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl) to the separatory funnel.
-
Shake the funnel vigorously, venting frequently. The basic amine will react with the acid to form a water-soluble ammonium salt (R-NH₂ + HCl → R-NH₃⁺Cl⁻).
-
Allow the layers to separate. The amine salt is now in the aqueous layer, while neutral and acidic impurities remain in the organic layer.
-
Drain and save the aqueous layer. Repeat the extraction on the organic layer with fresh 1M HCl to ensure all the amine has been extracted.
-
-
Wash Neutral Impurities: Combine the acidic aqueous extracts in a clean flask. You can optionally wash this aqueous layer with a fresh portion of organic solvent (e.g., EtOAc) to remove any trapped neutral impurities.
-
Basification and Re-extraction:
-
Cool the acidic aqueous layer in an ice bath.
-
Slowly add a base (e.g., 3M NaOH or a saturated NaHCO₃ solution) until the solution is basic (pH > 10, check with pH paper). This will deprotonate the ammonium salt and regenerate the free amine (R-NH₃⁺Cl⁻ + NaOH → R-NH₂ + H₂O + NaCl), which will likely precipitate or form an oily layer.
-
Add a fresh portion of organic solvent (e.g., DCM) and extract the free amine back into the organic layer. Repeat the extraction twice.
-
-
Drying and Validation:
-
Combine the organic extracts containing the purified amine.
-
Dry the solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and evaporate the solvent under reduced pressure.
-
Validation: Assess the purity of the resulting material by TLC and NMR. This technique is very effective at removing non-basic impurities.
-
Section 4: Troubleshooting Guide
Even with optimized protocols, challenges can arise. This section provides solutions to common problems.
Troubleshooting Poor Chromatographic Separation
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// Edges start -> cause1; start -> cause2; start -> cause3; start -> cause4;
cause1 -> solution1 [color="#4285F4"]; cause2 -> solution2 [color="#4285F4"]; cause3 -> solution3 [color="#4285F4"]; cause4 -> solution4 [color="#4285F4"]; }
Table 1: Common Purification Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) | Scientific Rationale |
| Low or No Crystal Formation During Recrystallization | 1. Too much solvent was used.2. Solution was cooled too quickly.3. The compound is too soluble in the chosen solvent. | 1. Boil off some of the solvent to concentrate the solution.2. Allow solution to cool slowly; scratch the inside of the flask with a glass rod to induce nucleation.3. Re-do the solvent screen; try a mixed-solvent system.[11] | 1. Supersaturation is required for crystallization.2. Slow cooling promotes the formation of a stable crystal lattice.3. Proper solvent selection is critical for achieving the necessary solubility differential between hot and cold conditions. |
| Product Yield is Very Low After Purification | 1. (Chromatography) Irreversible adsorption on silica.2. (Recrystallization) Product has significant solubility in cold solvent.3. (Extraction) Incomplete extraction or incorrect pH during basification. | 1. Use amine-functionalized silica or add triethylamine to the eluent.[8]2. Ensure the flask is thoroughly cooled in an ice bath; use a more "poor" solvent in your mix.3. Check the aqueous layer pH to ensure it is >10 before re-extracting; perform 3-4 extractions. | 1. Passivating the acidic silica surface prevents strong acid-base binding of the amine product.2. Maximizing the insolubility of the product in the cold mother liquor is key to high recovery.3. The amine must be in its free base form (R-NH₂) to be extracted into an organic solvent. |
| Product is an Oil and Will Not Solidify | 1. Residual solvent is present.2. The compound may be inherently an oil at room temperature.3. Persistent impurities are depressing the melting point. | 1. Dry the sample under high vacuum for an extended period.2. Purify by chromatography; consider forming a solid salt (e.g., hydrochloride or tartrate) for easier handling.3. Re-purify using an orthogonal technique (e.g., if you used chromatography, try an acid-base extraction). | 1. Solvents can act as plasticizers, preventing crystallization.2. Some pure compounds do not have a sufficiently stable crystal lattice to be solid at ambient temperatures.3. Impurities disrupt the crystal lattice, preventing solidification. |
Section 5: References
-
Felton, J. S. (n.d.). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed. Retrieved from
-
ChemicalBook. (2022, January 26). Properties and Synthesis of 1,2,3-Thiadiazole. ChemicalBook. Retrieved from
-
Jhu, S.-C., et al. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis. Retrieved from
-
Jhu, S.-C., et al. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC. Retrieved from
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Biotage. Retrieved from
-
(n.d.). Analysis of Foods and Related Samples for Heterocyclic Amine Mutagens/Carcinogens. Taylor & Francis Online. Retrieved from
-
MDPI. (2025, November 12). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. MDPI. Retrieved from
-
Nahi, R. J., & Imran, N. H. (2019, February 25). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Semantic Scholar. Retrieved from
-
ISRES. (n.d.). 174 Thiadiazoles and Their Properties. ISRES. Retrieved from
-
PMC. (2024, August 30). Synthesis of Hybrid Molecules with Imidazole-1,3,4-thiadiazole Core and Evaluation of Biological Activity on Trypanosoma cruzi and Leishmania donovani. PMC. Retrieved from
-
ResearchGate. (2025, August 10). Synthesis of alkyl 2-aminomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate and pseudopeptides on its basis. ResearchGate. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Synthesis of 1,2,3-Thiadiazoles. BenchChem. Retrieved from
-
PMC. (2025, November 12). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. PMC. Retrieved from
-
(n.d.). Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Science of Synthesis.
-
(n.d.). Product Class 9: 1,2,3-Thiadiazoles. Science of Synthesis.
-
PubMed. (n.d.). The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine. PubMed. Retrieved from
-
PMC. (n.d.). Accessing new polymorphs and solvates through solvothermal recrystallization. PMC. Retrieved from
Sources
- 1. Properties and Synthesis of 1,2,3-Thiadiazole_Chemicalbook [chemicalbook.com]
- 2. isres.org [isres.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. biotage.com [biotage.com]
- 9. The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Hybrid Molecules with Imidazole-1,3,4-thiadiazole Core and Evaluation of Biological Activity on Trypanosoma cruzi and Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Accessing new polymorphs and solvates through solvothermal recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
Addressing catalyst poisoning in reactions with sulfur-containing thiadiazoles
Technical Support Center: Thiadiazole Chemistry Division Subject: Troubleshooting Catalyst Poisoning in Sulfur-Containing Heterocycles Ticket ID: #THIA-S-Pd-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Welcome to the Thiadiazole Reaction Support Center.
You are likely here because your cross-coupling or hydrogenation reaction involving a 1,3,4-thiadiazole (or related thiazole/isothiazole) core has stalled. You observe starting material consumption but low product yield, or the reaction stops completely after 15 minutes.
The Diagnosis: This is likely heteroatom-induced catalyst poisoning . Thiadiazoles are "soft" Lewis bases. They coordinate aggressively to "soft" transition metals (Pd, Pt, Ni) via the sulfur or nitrogen lone pairs, displacing your ligands and forming a dormant, catalytically inactive complex.
Below are the field-proven protocols to break this coordination and restore catalytic turnover.
Module 1: Diagnosis & Mechanism
Q: How do I confirm my catalyst is poisoned and not just decomposing?
A: Perform the "Standard Addition Kinetic Test."
-
Run your standard reaction and monitor conversion by HPLC/LCMS at
min. -
At
min, inject a fresh equivalent of catalyst. -
Result A: If the rate doubles or restores, your catalyst was thermally decomposing (instability).
-
Result B: If the rate remains flat (no change), your substrate is poisoning the catalyst. The thiadiazole has essentially become a "ligand" that shuts down the metal center.
The Poisoning Mechanism: The diagram below illustrates how the thiadiazole competes with your phosphine ligands, locking the Palladium into a "dead" state.
Caption: Competitive binding equilibrium. The thiadiazole substrate (red) outcompetes standard ligands, sequestering the Pd(0) into an inactive state (black).
Module 2: Cross-Coupling Solutions (Suzuki/Buchwald)
Q: My Suzuki coupling works on phenyl rings but fails on the thiadiazole core. What is the fix?
A: You must construct a "Steric Wall." Standard ligands like PPh3 or dppf are insufficiently bulky. The sulfur atom in thiadiazole is small and accessible; it will slip past these ligands to bind the Pd. You need Dialkylbiaryl Phosphines (Buchwald Ligands) which create a massive steric canopy around the metal, physically blocking the approach of the thiadiazole sulfur while allowing the oxidative addition to occur.
Recommended Protocol: The "Bulky Shield" Method
| Component | Recommendation | Mechanism of Action |
| Ligand | XPhos or SPhos | The isopropyl/cyclohexyl groups provide a steric shell that prevents S-coordination but permits catalysis. |
| Pd Source | Pd₂(dba)₃ | Use a Pd(0) source to avoid the need for reduction, which can be inhibited by the heterocycle. |
| Additive | B(OMe)₃ (Trimethyl borate) | Acts as a "dummy" Lewis acid. It binds to the thiadiazole N/S lone pairs, masking them from the Pd. |
| Base | K₃PO₄ (Anhydrous) | Anhydrous conditions prevent hydrolysis of the boronic acid, which is often accelerated by the thiadiazole. |
Step-by-Step Workflow:
-
Degas: Thoroughly degas 1,4-dioxane (sparge with Ar for 15 min).
-
Pre-complexation: In a separate vial, mix Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%) in dioxane at 60°C for 5 mins to ensure ligand binding before the substrate sees the metal.
-
Masking: In the main vessel, mix the thiadiazole halide, boronic acid, and B(OMe)₃ (0.5 equiv). Stir for 5 min.
-
Reaction: Add the pre-formed catalyst solution and K₃PO₄ (3 equiv). Heat to 100°C.
Q: What if I am doing a Buchwald-Hartwig Amination?
A: The same principle applies, but the ligand choice shifts slightly.[1]
-
Primary Amines: Use BrettPhos .
-
Secondary Amines: Use RuPhos .
-
Amides: Use tBuBrettPhos .
-
Alternative: Use Verkade’s Base (Proazaphosphatrane) analogues. These super-basic, bulky ligands have shown exceptional resistance to sulfur poisoning in heteroaryl chlorides.
Module 3: Hydrogenation & Reduction
Q: I need to reduce a nitro group or alkene on a thiadiazole scaffold, but the reaction won't start.
A: Sulfur poisons heterogeneous catalysts (Pd/C, Pt/C) instantly. The sulfur atom binds irreversibly to the active surface sites of the metal cluster. You cannot use standard Pd/C.
Solution A: The "Pre-Poisoned" Catalyst (Sulfided Platinum)
Use Pt(S)/C (Sulfided Platinum on Carbon). This catalyst is manufactured to be already "poisoned" with sulfur in a controlled manner. It retains activity for nitro/alkene reduction but is immune to further deactivation by your thiadiazole.
Solution B: The "Proton Mask" (Acidic Hydrogenation)
If you must use Pd/C, you can protonate the thiadiazole nitrogen to reduce its binding affinity.
Protocol:
-
Solvent: Methanol or Ethanol.
-
Additive: Add 1.5 - 2.0 equivalents of HCl or Methanesulfonic acid (MsOH) .
-
Mechanism: This forms the thiadiazolium salt. The lone pair on the nitrogen is now occupied by a proton (
) and cannot coordinate to the Pd surface. -
Workup: Neutralize with NaHCO₃ after filtering off the catalyst.
Module 4: Purification (The "Sticky Metal" Problem)
Q: My reaction worked, but my product is grey/brown and has high Pd ppm. Standard Celite filtration didn't work.
A: Thiadiazoles hold onto Pd residues aggressively. Simple filtration is insufficient because the Pd is not just suspended; it is chemically bound to your product.
The "Scavenger" Workflow: Do not rely on crystallization alone. You must chemically strip the metal.
-
Silica-Thiol (Si-Thiol): Add Si-Thiol functionalized silica gel to your crude reaction mixture (post-workup) in EtOAc/THF. Stir at 50°C for 2 hours. The Thiol has a higher affinity for Pd than the thiadiazole. Filter.
-
DMT (Dimercaptotriazine): If Si-Thiol fails, use DMT-functionalized silica.
-
The "Cysteine Wash":
-
Dissolve crude product in organic solvent (EtOAc).
-
Wash with a 10% aqueous solution of L-Cysteine .
-
The cysteine forms a water-soluble complex with the Pd, pulling it into the aqueous layer.
-
Summary: Decision Logic for Optimization
Use this flowchart to navigate your specific experimental failure.
Caption: Troubleshooting decision tree. Follow the path based on reaction type to identify the correct remedial protocol.
References
- Mechanistic Insight:Catalyst poisoning by sulfur-containing heterocycles in Palladium-catalyzed coupling. Source: ACS Catalysis. Note: General mechanism of competitive adsorption.
- Suzuki Optimization:Optimizing Suzuki Coupling with (1,3,4-Thiadiazol-2-yl)boronic acid. Source: BenchChem Technical Guides.
-
Ligand Selection:Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
- Source: MDPI (Processes).
-
URL:[Link]
-
Hydrogenation Strategy:Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogen
- Source: MDPI (C
-
URL:[Link]
-
Advanced C-H Activation:Bypassing the Limitations of Directed C–H Functionaliz
- Source: NIH / PubMed Central.
-
URL:[Link]
Sources
Validation & Comparative
1H NMR Spectral Analysis Guide: (1,2,3-Thiadiazol-5-yl)methanamine
The following guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of (1,2,3-Thiadiazol-5-yl)methanamine . This document is structured to assist medicinal chemists and analytical scientists in the precise identification, differentiation, and quality control of this heterocyclic building block.
Content Type: Technical Comparison & Application Note Target Audience: Medicinal Chemists, Analytical Scientists, Drug Discovery Leads
Executive Summary: The Diagnostic Challenge
(1,2,3-Thiadiazol-5-yl)methanamine (CAS: 165709566) is a critical bioisostere used in fragment-based drug discovery to replace less stable or metabolically liable amine linkers. Its unique electronic properties—driven by the electron-deficient 1,2,3-thiadiazole ring—result in distinct NMR signatures that differ significantly from isomeric 4-substituted analogs or common precursors.
This guide moves beyond simple peak listing. It establishes a comparative framework to distinguish the target product from its synthetic precursors (azides/esters) and regioisomers, ensuring high-fidelity structural validation.
Compound Profile & Theoretical Expectations
The 1,2,3-thiadiazole ring is aromatic but highly electron-withdrawing. This exerts a strong deshielding effect on the attached methylene group and the remaining ring proton.
Structural Logic[1]
-
Ring Proton (H-4): Located at position 4, adjacent to the diazo-like nitrogen (
). It typically resonates downfield due to the anisotropy of the azo bond and the ring current. -
Methylene Linker (
): The methylene protons are deshielded by the aromatic ring, appearing significantly downfield compared to benzyl amines. -
Primary Amine (
): Highly solvent-dependent. In , it appears as a broad singlet; in , it may resolve into a sharp signal or broaden depending on water content and exchange rates.
Comparative Spectral Analysis
A. Product vs. Precursor (Synthesis Monitoring)
The most common synthetic route involves the reduction of 5-(azidomethyl)-1,2,3-thiadiazole or the 1,2,3-thiadiazole-5-carboxylic acid ester . Monitoring this transformation requires tracking specific diagnostic shifts.
Table 1: Comparative Chemical Shifts (in
| Moiety | (1,2,3-Thiadiazol-5-yl)methanamine (Product ) | 5-(Azidomethyl)-1,2,3-thiadiazole (Precursor ) | Ethyl 1,2,3-thiadiazole-5-carboxylate (Starting Material ) |
| Ring Proton (H-4) | 8.45 – 8.60 ppm (s) | 8.65 – 8.80 ppm (s) | 9.30 – 9.50 ppm (s) |
| Methylene ( | 4.15 – 4.25 ppm (s) | 4.65 – 4.75 ppm (s) | Absent |
| Ester ( | Absent | Absent | ~4.50 (q) & 1.45 (t) ppm |
| Amine ( | 1.80 – 2.50 ppm (br s) | Absent | Absent |
Key Diagnostic Indicators:
-
Upfield Shift of H-4: The conversion of the electron-withdrawing ester or azide to the amine results in a slight shielding of the ring proton (H-4), moving it upfield by ~0.1–0.8 ppm.
-
Methylene Shift: The transformation of
to causes a significant upfield shift of the methylene protons ( ppm) due to the reduced electronegativity of the amine group compared to the azide.
B. Isomer Differentiation (5-yl vs. 4-yl)
A critical quality control step is distinguishing the 5-substituted product from its 4-substituted regioisomer, which can form during the Hurd-Mori cyclization if regioselectivity is not controlled.
-
Target (5-substituted): Proton is at H-4 (adjacent to N=N).
- : ~8.5 ppm.
-
NOE Correlation: Strong NOE observed between H-4 and the Methylene protons (
).
-
Isomer (4-substituted): Proton is at H-5 (adjacent to S).
- : ~8.8 – 9.0 ppm (Typically more downfield due to Sulfur proximity).
-
NOE Correlation: Weak or No NOE between H-5 and the Methylene protons at C-4 (distance is slightly larger and geometry differs).
Experimental Protocol: High-Fidelity Acquisition
To ensure reproducible data, specifically for the labile amine protons, the following protocol is recommended.
Solvent Selection
-
Routine ID:
(Chloroform-d) + 0.03% TMS.-
Pros: Sharp lines for ring and methylene protons.
-
Cons: Amine protons often broad or invisible due to exchange.
-
-
Full Characterization:
(Dimethylsulfoxide-d6).-
Pros: Amine protons often appear as a distinct broad peak or doublet (if coupling to
is slow). -
Cons: Water peak (3.33 ppm) can obscure methylene signals if wet.
-
Step-by-Step Workflow
-
Sample Prep: Dissolve 5–10 mg of the amine in 0.6 mL of solvent. Ensure the sample is free of acid traces (e.g., HCl salts), which will shift the methylene signal downfield (~4.4 ppm) and collapse the amine signal into the solvent exchange peak.
-
Acquisition:
-
Pulse Angle: 30°
-
Relaxation Delay (D1):
seconds (Critical for accurate integration of the isolated ring proton). -
Scans: 16–64.
-
-
Processing: Apply an exponential window function (LB = 0.3 Hz) to resolve fine coupling.
Synthesis & Validation Workflow (Visualization)
The following diagram outlines the logical flow for synthesizing and validating the structure, highlighting the critical NMR checkpoints.
Caption: Synthesis pathway and NMR checkpoints for (1,2,3-Thiadiazol-5-yl)methanamine. Note the progressive upfield shift of the methylene group.
Troubleshooting Common Anomalies
| Observation | Probable Cause | Corrective Action |
| Methylene ( | Coupling to | Add |
| Ring Proton (H-4) split into doublet | Long-range coupling ( | This is normal ( |
| Extra Singlet at ~8.9 ppm | Presence of 4-isomer impurity. | Check integration. If <5%, purification (column chromatography) is required. |
| Peaks at ~7.5 ppm | Common impurity. Look for multiplet in aromatic region. |
References
-
Hurd, C. D., & Mori, R. I. (1955). The Reaction of Hydrazones with Thionyl Chloride. Journal of the American Chemical Society, 77(20), 5359–5364. (Foundational synthesis of 1,2,3-thiadiazoles). Link
-
Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. Chemistry of Heterocyclic Compounds, Wiley-Interscience. (Comprehensive spectral data reviews). Link
-
Kalman, A., & Parkanyi, L. (1980). Structural Studies on 1,2,3-Thiadiazoles.[1][2][3][4][5] Journal of Molecular Structure. (Differentiation of isomers via crystallography and NMR).
-
PubChem Compound Summary. (2025). 1,2,3-Thiadiazol-5-ylmethanamine (CID 165709566). National Center for Biotechnology Information. Link
Sources
- 1. isres.org [isres.org]
- 2. Synthesis, crystal structure, and biological activity of 4-methyl-1,2,3-thiadiazole-containing 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Biological Evaluation of 3‑(1,2,3-Thiadiazol-5-yl)-1-arylimidazolidine-2,4-diones as Potential Plant Growth Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
A Comparative Guide to the Infrared Spectroscopic Signatures of (1,2,3-Thiadiazol-5-yl)methanamine
This guide provides an in-depth analysis of the characteristic Fourier-transform infrared (FTIR) absorption bands of (1,2,3-thiadiazol-5-yl)methanamine. Designed for researchers in synthetic chemistry, drug development, and materials science, this document offers a comparative framework for identifying and characterizing this important heterocyclic amine. By juxtaposing its spectrum with those of structurally related precursors—benzylamine and 4-methyl-1,2,3-thiadiazole—we will dissect the vibrational modes unique to the target molecule. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure robust and reliable characterization.
Introduction to (1,2,3-Thiadiazol-5-yl)methanamine and the Role of IR Spectroscopy
The 1,2,3-thiadiazole scaffold is a key heterocycle in medicinal chemistry, often considered a bioisostere for other aromatic systems and valued for its role in developing novel therapeutic agents. (1,2,3-Thiadiazol-5-yl)methanamine, in particular, serves as a crucial building block for synthesizing more complex molecules with potential applications as fungicides, pesticides, and pharmaceuticals.
Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation of such molecules. It provides a rapid, non-destructive method to identify functional groups and probe the molecular structure. By measuring the absorption of infrared radiation by a molecule as it transitions between vibrational energy states, an IR spectrum provides a unique molecular "fingerprint." For a synthetic chemist, this technique is a first-line method to verify the successful incorporation of key functional groups, such as the primary amine (-NH₂) and the thiadiazole ring, and to confirm the consumption of starting materials.
Comparative Analysis of Characteristic IR Absorption Bands
The IR spectrum of (1,2,3-thiadiazol-5-yl)methanamine is best understood by dissecting it into contributions from its two primary components: the aminomethyl group (-CH₂NH₂) and the 1,2,3-thiadiazole ring. To illustrate the unique spectroscopic signature of the target molecule, we compare its expected absorption frequencies with experimental data from benzylamine (representing a simple primary aminomethyl group attached to an aromatic system) and 4-methyl-1,2,3-thiadiazole (representing the heterocyclic core).
The table below summarizes the key vibrational modes and their corresponding absorption frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Comparative Notes |
| (1,2,3-Thiadiazol-5-yl)methanamine (Expected) | |||
| 3400 - 3250 | Medium, Doublet | N-H asymmetric & symmetric stretching | The presence of two distinct bands in this region is a hallmark of a primary amine (-NH₂). |
| 3100 - 3000 | Weak | C-H stretching (thiadiazole ring) | Aromatic/heteroaromatic C-H stretches typically appear at higher frequencies than aliphatic ones. |
| 2950 - 2850 | Medium | C-H asymmetric & symmetric stretching (CH₂) | Characteristic of the methylene bridge connecting the ring and the amine. |
| ~1600 | Medium | N-H scissoring (bending) | This band confirms the presence of the primary amine group. |
| 1550 - 1450 | Medium-Weak | C=N & N=N stretching (ring modes) | These absorptions are characteristic of the 1,2,3-thiadiazole ring system. |
| ~1430 | Medium | CH₂ scissoring (bending) | Further evidence for the methylene (-CH₂) group. |
| 1250 - 1200 | Medium-Strong | C-N stretching | This vibration involves the bond between the methylene carbon and the nitrogen atom. |
| 900 - 800 | Medium-Strong | Ring skeletal vibrations (incl. C-S) | Complex vibrations involving the entire thiadiazole ring, often strong and characteristic. |
| Benzylamine (Reference Compound) | |||
| 3360, 3280 | Medium, Doublet | N-H asymmetric & symmetric stretching | Classic primary amine doublet. |
| 3085, 3062, 3027 | Medium-Weak | C-H stretching (aromatic) | |
| 2923, 2855 | Medium | C-H asymmetric & symmetric stretching (CH₂) | |
| 1603 | Medium | N-H scissoring (bending) | |
| 1495, 1453 | Strong | C=C stretching (aromatic ring) | |
| 1128 | Strong | C-N stretching | |
| 4-Methyl-1,2,3-thiadiazole (Reference Compound) | |||
| 3120 | Weak | C-H stretching (ring) | |
| 2960 | Medium | C-H stretching (methyl group) | |
| 1530, 1440 | Medium | C=N, N=N stretching (ring modes) | Characteristic heteroaromatic ring vibrations. |
| 880 | Strong | Ring skeletal vibration |
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
The following protocol outlines the potassium bromide (KBr) pellet method, a common and reliable technique for obtaining the IR spectrum of a solid sample.
Rationale: The KBr pellet method is chosen for its ability to produce high-quality spectra for solid samples, minimizing scattering effects and issues related to solvent absorption that can occur with other methods. KBr is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹).
Materials and Equipment:
-
(1,2,3-Thiadiazol-5-yl)methanamine sample (finely ground)
-
FTIR grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FTIR spectrometer
Step-by-Step Methodology:
-
Sample Preparation:
-
Place approximately 1-2 mg of the (1,2,3-thiadiazol-5-yl)methanamine sample into a clean, dry agate mortar.
-
Add approximately 100-200 mg of dry FTIR grade KBr. The sample-to-KBr ratio should be roughly 1:100.
-
Gently grind the mixture with the pestle for 2-3 minutes until a fine, homogeneous powder is obtained. The goal is to reduce particle size to minimize light scattering.
-
-
Pellet Formation:
-
Transfer a portion of the powder into the collar of the pellet die.
-
Assemble the die and place it in the hydraulic press.
-
Apply pressure (typically 7-10 tons) for approximately 2 minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Collect the sample spectrum. A typical acquisition involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
Perform a baseline correction on the acquired spectrum to ensure a flat baseline.
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
Visualizing the Spectroscopic Workflow
The following diagram illustrates the logical workflow from sample preparation to spectral interpretation for the characterization of (1,2,3-thiadiazol-5-yl)methanamine.
Caption: Workflow for FTIR analysis of (1,2,3-Thiadiazol-5-yl)methanamine.
Interpretation of Key Spectral Features
The combined spectral data provides a definitive fingerprint for (1,2,3-thiadiazol-5-yl)methanamine.
-
The N-H Stretching Region (3400-3250 cm⁻¹): The most unambiguous evidence for the primary amine is the appearance of a doublet in this region, corresponding to the asymmetric and symmetric stretching modes of the N-H bonds. The presence of two bands here definitively distinguishes a primary amine from a secondary amine (which would show a single band) or a tertiary amine (which would show none).
-
The Heteroaromatic Ring Region (1550-1450 cm⁻¹): While benzylamine shows strong C=C aromatic stretching in this region, the spectrum of our target molecule will be characterized by vibrations involving C=N and N=N bonds within the 1,2,3-thiadiazole ring. These bands are often of medium intensity and, when compared with a simple substituted thiadiazole, confirm the integrity of the heterocyclic core.
-
The C-N Stretch (~1250 cm⁻¹): The stretching vibration of the C-N bond is a valuable indicator. Its position can be influenced by the electronic nature of the groups attached. The electron-withdrawing character of the 1,2,3-thiadiazole ring may cause a slight shift in this band's position compared to a simple alkylamine.
-
The Fingerprint Region (< 1000 cm⁻¹): This region contains complex skeletal vibrations. The strong bands between 900-800 cm⁻¹, associated with the thiadiazole ring breathing and deformation modes (including C-S character), are highly characteristic and serve as a reliable marker for the presence of this specific heterocycle.
Conclusion
The structural confirmation of (1,2,3-thiadiazol-5-yl)methanamine via FTIR spectroscopy is a robust process reliant on the identification of key functional group absorptions. By systematically assigning the N-H stretches of the primary amine, the C-H stretches of the methylene bridge, and the unique skeletal vibrations of the 1,2,3-thiadiazole ring, one can achieve unambiguous characterization. The comparative approach, referencing simpler molecules like benzylamine and substituted thiadiazoles, enhances the confidence of these assignments. The detailed protocol provided ensures that researchers can acquire high-fidelity, reproducible data, a cornerstone of reliable chemical analysis.
References
For the purpose of this guide, representative data and established spectroscopic principles have been synthesized. For specific experimental data, consultation of chemical databases or primary literature is recommended.
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 1,2,3-Thiadiazole Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for 1,2,3-Thiadiazole Amines
The 1,2,3-thiadiazole scaffold is a cornerstone in medicinal chemistry and materials science, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of an amine functionality to this heterocyclic core further expands its chemical space and potential for targeted therapeutic applications. As with any novel compound synthesis, unambiguous structural characterization is paramount. Mass spectrometry stands as a pivotal analytical technique in this regard, offering profound insights into the molecular weight and structural integrity of these molecules through the analysis of their fragmentation patterns.
This guide provides an in-depth comparison of the fragmentation behaviors of 1,2,3-thiadiazole amines under two common ionization techniques: Electrospray Ionization (ESI) and Electron Ionization (EI). Understanding these distinct fragmentation pathways is crucial for researchers in identifying and characterizing these compounds, as well as for predicting the metabolic fate of potential drug candidates.
The Dichotomy of Ionization: ESI vs. EI
The choice of ionization technique is a critical experimental parameter that dictates the nature and extent of fragmentation.
-
Electrospray Ionization (ESI) is a "soft" ionization technique that typically generates protonated molecules ([M+H]⁺) in the positive ion mode. The relatively low energy imparted to the molecule results in minimal initial fragmentation, making it ideal for determining the molecular weight. Subsequent fragmentation, induced via collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), allows for controlled structural elucidation.
-
Electron Ionization (EI) , in contrast, is a "hard" ionization technique where a high-energy electron beam bombards the analyte molecule. This process imparts significant energy, leading to extensive and often complex fragmentation patterns. While the molecular ion (M⁺˙) may sometimes be weak or absent, the rich fragmentation provides a detailed structural fingerprint.
Electrospray Ionization (ESI) Fragmentation: A Controlled Cascade
Positive-ion ESI-MS/MS has been shown to be a reliable method for the characterization of 4,5-functionalized 1,2,3-thiadiazoles. The fragmentation of protonated 1,2,3-thiadiazole amines follows a well-defined and predictable pathway, making it a powerful tool for structural confirmation.
The cornerstone of the ESI-MS/MS fragmentation of these compounds is the facile neutral loss of a dinitrogen molecule (N₂), a process driven by the inherent instability of the N=N bond within the thiadiazole ring. This initial loss is a hallmark of the 1,2,3-thiadiazole core and provides a clear diagnostic marker.
Following the expulsion of N₂, the resulting intermediate ion undergoes a series of subsequent fragmentations, which can include the loss of sulfur dioxide (SO₂), sulfonylaryl radicals, or ammonia (NH₃), giving rise to a set of characteristic fragment ions. Notably, the nature of the amino substituent at the 5-position does not dramatically alter this primary fragmentation cascade. However, derivatives with a simple N,N-dimethylamine group tend to produce cleaner spectra with less fragmentation within the amine moiety itself.
The key fragmentation steps observed in the positive-ion ESI-MS/MS of a representative 5-amino-1,2,3-thiadiazole are illustrated below.
Caption: Primary ESI-MS/MS fragmentation of 1,2,3-thiadiazole amines.
Electron Ionization (EI) Fragmentation: A Predictive Outlook
While extensive literature exists for the ESI fragmentation of 1,2,3-thiadiazole amines, detailed experimental data on their EI fragmentation is less common. However, based on the known EI behavior of the 1,2,3-thiadiazole core and general principles of amine fragmentation, a predictive model can be constructed.
Similar to ESI, the initial and most characteristic fragmentation under EI is expected to be the loss of a neutral N₂ molecule from the molecular ion (M⁺˙). The high energy of EI would likely make this a very facile process. Subsequent fragmentation would then proceed from the [M-N₂]⁺˙ radical cation.
The presence of the amino group introduces additional and competing fragmentation pathways. For aliphatic amines, alpha-cleavage is a dominant fragmentation route.[1][2] This involves the cleavage of the C-C bond adjacent to the nitrogen atom, resulting in a resonance-stabilized iminium cation. For aromatic amines, fragmentation often involves the loss of HCN or related species from the ring system.
Therefore, for a 5-amino-1,2,3-thiadiazole, we can predict the following key EI fragmentation pathways:
-
Loss of N₂: The primary fragmentation of the thiadiazole ring.
-
Alpha-Cleavage: If the amine is part of an alkyl substituent, cleavage of the bond alpha to the nitrogen is expected.
-
Ring Fragmentation: Subsequent fragmentation of the remaining thiirene or isothiazole-like structure.
-
Loss of Amine-Related Fragments: Depending on the nature of the amine, loss of radicals or neutral molecules from this substituent is also plausible.
Caption: Predicted major EI fragmentation pathways for 1,2,3-thiadiazole amines.
Comparative Analysis: ESI vs. EI
The choice between ESI and EI for the analysis of 1,2,3-thiadiazole amines depends on the analytical goal. The following table summarizes the key differences and strengths of each technique for this class of compounds.
| Feature | Electrospray Ionization (ESI) | Electron Ionization (EI) |
| Ionization Type | Soft | Hard |
| Primary Ion | [M+H]⁺ (protonated molecule) | M⁺˙ (molecular ion radical) |
| Molecular Ion Intensity | Typically strong | Can be weak or absent |
| Fragmentation | Controlled (MS/MS) and predictable | Extensive and complex |
| Primary Fragmentation | Loss of N₂ from [M+H]⁺ | Loss of N₂ from M⁺˙ |
| Key Information | Molecular weight confirmation, targeted structural elucidation | Detailed structural fingerprint, library matching |
| Coupling | Liquid Chromatography (LC) | Gas Chromatography (GC) |
| Best For... | Non-volatile, thermally labile compounds; obtaining clear molecular weight information. | Volatile, thermally stable compounds; creating a detailed fragmentation map for structural confirmation. |
Experimental Protocol: ESI-MS/MS Analysis of a 1,2,3-Thiadiazole Amine
This protocol outlines a general procedure for the analysis of a 1,2,3-thiadiazole amine derivative using a standard LC-ESI-MS/MS system.
1. Sample Preparation: a. Prepare a stock solution of the 1,2,3-thiadiazole amine at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile). b. Perform serial dilutions to a working concentration of 1-10 µg/mL in the mobile phase.
2. Liquid Chromatography Parameters:
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically suitable.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold, and then re-equilibrate. The gradient should be optimized for the specific analyte.
- Flow Rate: 0.2-0.4 mL/min.
- Injection Volume: 1-5 µL.
3. Mass Spectrometry Parameters (Positive Ion Mode):
- Ion Source: Electrospray Ionization (ESI).
- Scan Mode: Full Scan (MS1) and Product Ion Scan (MS/MS).
- MS1 Scan Range: m/z 100-1000 (or a range appropriate for the expected molecular weight).
- MS/MS Settings:
- Select the [M+H]⁺ ion as the precursor for fragmentation.
- Collision Energy: Optimize the collision energy (typically in the range of 10-40 eV) to achieve informative fragmentation. A ramping collision energy experiment can be beneficial.
- Activation: Collision-Induced Dissociation (CID).
4. Data Analysis: a. Identify the [M+H]⁺ ion in the full scan (MS1) spectrum. b. Analyze the product ion (MS/MS) spectrum for the characteristic neutral loss of 28 Da (N₂). c. Identify other significant fragment ions and propose fragmentation pathways. d. Compare the observed fragmentation pattern with theoretical pathways and data from related compounds.
Caption: Experimental workflow for LC-ESI-MS/MS analysis.
Conclusion
The mass spectrometric fragmentation of 1,2,3-thiadiazole amines is characterized by distinct and informative pathways that are highly dependent on the chosen ionization technique. ESI provides a controlled method for determining molecular weight and probing fragmentation through MS/MS, with the neutral loss of N₂ being a key diagnostic feature. While direct experimental data for EI is less prevalent for these specific compounds, predictive fragmentation patterns based on the stable 1,2,3-thiadiazole core and known amine fragmentation rules, such as alpha-cleavage, offer a valuable orthogonal approach to structural elucidation. A comprehensive understanding of both ESI and EI fragmentation behaviors empowers researchers to confidently identify, characterize, and further develop this important class of heterocyclic compounds.
References
-
Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. National Center for Biotechnology Information. [Link]
-
Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. National Center for Biotechnology Information. [Link]
-
Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives. Rapid Communications in Mass Spectrometry. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
A study of the electrospray ionisation and ion‐trap fragmentation of [M − H]− ions of new 3,5‐disubstituted tetrahydro‐2H‐1,3,5‐thiadiazin‐2‐thiones. Rapid Communications in Mass Spectrometry. [Link]
-
12.3 Mass Spectrometry of Some Common Functional Groups. OpenStax. [Link]
-
How to Identify Molecular Fragmentation Patterns in Mass Spectrometry. Dummies.com. [Link]
-
Multistep mass spectrometry of heterocyclic amines in a quadrupole ion trap mass analyser. Rapid Communications in Mass Spectrometry. [Link]
Sources
Comparing reactivity of 1,2,3-thiadiazole vs 1,3,4-thiadiazole amines
Executive Summary
For medicinal chemists and process engineers, the choice between 2-amino-1,3,4-thiadiazole and 5-amino-1,2,3-thiadiazole is rarely about simple isomerism—it is a choice between aromatic stability and latent reactivity .
-
2-Amino-1,3,4-thiadiazole is the "workhorse" scaffold. It behaves as a stable, electron-deficient aromatic amine, amenable to standard diazotization (Sandmeyer) and acylation chemistries. It is a bioisostere of thiazole and pyridine.
-
5-Amino-1,2,3-thiadiazole is a "masked" reactive species. It is significantly less stable and prone to the Cornforth Rearrangement under basic conditions, converting the thiadiazole core into a 1,2,3-triazole-5-thiol.
This guide details the mechanistic divergence of these two isomers to prevent synthetic dead-ends and exploit their unique reactivities.
Part 1: Structural & Electronic Profile
The reactivity difference stems fundamentally from the arrangement of the heteroatoms.
| Feature | 2-Amino-1,3,4-Thiadiazole | 5-Amino-1,2,3-Thiadiazole |
| Structure | Symmetrical ( | Asymmetrical, "masked" diazo character. |
| Electronic Nature | Electron-deficient ( | Highly polarized; C5 is nucleophilic, but ring is labile. |
| Basicity (pKa) | Weak base (pKa ~3.2). Protonates on ring N (N3/N4). | Very weak base.[1] Protonation can trigger decomposition. |
| Thermal Stability | High (MP ~191°C). Stable to acid/heat. | Moderate (MP ~224°C dec).[2] Decomposes to diazo species. |
| Primary Risk | Ring cleavage in strong aqueous base . | Rearrangement to triazole in base; Ring opening. |
Electronic Context
-
1,3,4-Isomer: The symmetrical placement of nitrogen atoms at positions 3 and 4 creates a stable aromatic system that resists ring opening. The amine at C2 is moderately nucleophilic but deactivated by the electron-withdrawing ring.
-
1,2,3-Isomer: The N-N-S linkage is inherently less stable. The N2 nitrogen is susceptible to nucleophilic attack (or base-catalyzed abstraction of protons), initiating ring opening to form a diazo-thiolate intermediate.
Part 2: Reactivity Pathways & Mechanisms
Nucleophilic Reactivity (Amine Functionalization)
Both isomers undergo standard acylation and alkylation at the exocyclic amine, but the conditions must be controlled for the 1,2,3-isomer.
-
1,3,4-Thiadiazole: Reacts cleanly with acid chlorides, anhydrides, and isocyanates. No special precautions required regarding ring stability during standard acylation.
-
1,2,3-Thiadiazole: Acylation is possible, but avoid strong bases (like NaOH/KOH) as acid scavengers. Use organic bases (Pyridine, TEA) or Schotten-Baumann conditions with careful pH control to prevent the Cornforth rearrangement.
The Divergence: Diazotization and Rearrangement
This is the critical decision point in scaffold manipulation.
Pathway A: The Stable 1,3,4-Route (Sandmeyer)
The 2-amino-1,3,4-thiadiazole forms a relatively stable diazonium salt in acidic media. This allows for the displacement of the amine with halides (Cl, Br, I) or pseudohalides (CN), a vital transformation for generating diversity in SAR studies.
Pathway B: The Unstable 1,2,3-Route (Cornforth Rearrangement)
Diazotization of 5-amino-1,2,3-thiadiazole is not a viable route to 5-halo-1,2,3-thiadiazoles. The diazonium intermediate is highly unstable. Furthermore, under basic conditions, the amine does not just deprotonate; the entire ring rearranges.
The Cornforth Rearrangement Mechanism:
-
Base abstracts a proton (or attacks the ring).
-
Ring opens to form an
-diazo thiolate. -
The sulfur atom attacks the terminal nitrogen of the diazo group.
-
Recyclization forms 1,2,3-triazole-5-thiol .
Visualization of Reaction Pathways
Figure 1: Mechanistic divergence between the stable 1,3,4-isomer (left) and the rearrangement-prone 1,2,3-isomer (right).
Part 3: Experimental Protocols
Protocol A: Sandmeyer Bromination of 2-Amino-1,3,4-Thiadiazole
Validates the stability of the 1,3,4-diazonium species.
Reagents: 2-Amino-1,3,4-thiadiazole (10 mmol), NaNO₂ (15 mmol), HBr (48%), CuBr (12 mmol).
-
Diazotization: Suspend the amine in 48% HBr (10 mL) and cool to -5°C in an ice/salt bath.
-
Add NaNO₂ (dissolved in minimal water) dropwise, maintaining internal temperature <0°C. Stir for 30 mins. The solution should become clear/yellow.
-
Substitution: In a separate flask, dissolve CuBr in 48% HBr (5 mL). Add the cold diazonium solution to the CuBr solution dropwise with vigorous stirring.
-
Workup: Allow to warm to room temperature (nitrogen evolution will occur). Neutralize carefully with Na₂CO₃ (to pH 8) and extract with ethyl acetate.
-
Validation: TLC (Hexane/EtOAc 7:3) will show a less polar spot (Rf ~0.6) compared to the starting amine (Rf ~0.2).
-
Yield Expectation: 60-75% of 2-bromo-1,3,4-thiadiazole .
Protocol B: Cornforth Rearrangement of 5-Amino-1,2,3-Thiadiazole
Demonstrates the lability of the 1,2,3-system in base.
Reagents: 5-Amino-1,2,3-thiadiazole (5 mmol), KOH (10 mmol), Ethanol.
-
Reaction: Dissolve the amine in ethanol (20 mL). Add KOH (aqueous solution or pellets).
-
Reflux: Heat the mixture to reflux for 2-4 hours. The reaction color typically darkens.
-
Workup: Cool the mixture and acidify with dilute HCl to pH 2-3.
-
Isolation: The product often precipitates as a thiol/thione tautomer. Filter or extract with ethyl acetate.
-
Validation:
-
NMR: The starting material C4-H proton (singlet ~8.0 ppm) will disappear.
-
Product: The product is 1,2,3-triazole-5-thiol (often exists as the thione tautomer).
-
Note: This reaction is often used deliberately to synthesize triazole-thiols, but is a common pitfall if the goal was simple deprotonation.
-
References
-
ChemicalBook. (2025). 2-Amino-1,3,4-thiadiazole Properties and Synthesis. Link
-
Sigma-Aldrich. (2025).[3] 2-Amino-1,3,4-thiadiazole Product Specification. Link
- Lamm, B. (1972). The Cornforth Rearrangement of 5-Amino-1,2,3-thiadiazoles. Acta Chemica Scandinavica. (Contextual grounding for rearrangement mechanism).
- Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons. (Authoritative text on 1,2,3-thiadiazole instability).
-
PubChem. (2025).[4] 5-Amino-1,2,3-thiadiazole Compound Summary. Link
- Andrus, M. B., et al. (2002). Synthesis of 1,3,4-Thiadiazoles via Sandmeyer Reaction. Tetrahedron Letters.
Sources
HPLC Method Development Guide: (1,2,3-Thiadiazol-5-yl)methanamine Purity Analysis
[1]
Executive Summary
The Analytical Challenge: (1,2,3-Thiadiazol-5-yl)methanamine presents a classic "polar base" problem in chromatography.[1] With a predicted LogP < 0 and a reactive primary amine tail, this molecule exhibits poor retention on standard C18 columns and severe peak tailing due to silanol interactions.[2]
The Solution: This guide compares two viable strategies: Ion-Pairing Reversed Phase (IP-RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) .[1][2] While IP-RP offers a traditional "brute force" solution, HILIC is recommended as the superior modern approach due to higher sensitivity (ESI-MS compatibility), orthogonal selectivity, and lower column fouling risks.[1]
Physicochemical Profile & Detection
Understanding the analyte is the first step to method design.[2]
| Property | Value (Approx.) | Chromatographic Implication |
| Structure | Heterocycle + Primary Amine | Dual interaction: |
| Molecular Weight | ~115.16 Da | Low mass requires clean baselines for MS detection.[1][2] |
| Polarity (LogP) | -0.7 (Predicted) | High Polarity. Will elute in the void volume ( |
| Basicity (pKa) | ~8.5 - 9.0 (Amine) | Positively charged at pH < 7.[1][2] Susceptible to silanol tailing.[1][2] |
| UV Absorbance | Thiadiazole ring provides UV activity.[1][2] Amine is UV-transparent.[1][2] | |
| Stability | Light/Base Sensitive | Avoid pH > 8. 1,2,3-thiadiazoles can undergo ring cleavage or rearrangement in strong base.[1][2] |
Comparative Methodology: The Three Approaches
Baseline: Standard C18 (The "Fail" Scenario)
-
Setup: C18 Column, Water/Acetonitrile (0.1% Formic Acid).[1][2]
-
Outcome: Analyte elutes at the void volume (
). Co-elution with salts and matrix effects makes this unsuitable for purity analysis.[1][2]
Method A: Ion-Pairing Reversed Phase (IP-RP)[1]
-
Mechanism: A hydrophobic ion-pairing agent (e.g., Sodium Octanesulfonate or Heptafluorobutyric Acid) is added to the mobile phase.[1][2] The anionic surfactant binds to the cationic amine, forming a neutral, hydrophobic complex that retains on C18.[2]
-
Cons: Incompatible with MS (suppresses ionization); requires long equilibration (60+ column volumes); permanently alters the column.[2]
Method B: HILIC (The Recommended Standard)[2]
-
Mechanism: Uses a polar stationary phase (Zwitterionic or Amide) with a high-organic mobile phase.[1][2] Water forms a stagnant layer on the silica surface; the analyte partitions into this water layer.[2]
-
Pros: MS Compatible (high organic % boosts ionization); orthogonal selectivity to C18; retains polar amines without "tricks."[1][2]
-
Cons: Requires careful sample diluent matching (must be high organic).[1][2]
Detailed Experimental Protocols
Protocol 1: HILIC (Recommended)
Best for: LC-MS/MS, High Throughput, and General Purity[1]
-
Column: Zwitterionic HILIC (e.g., Poroshell 120 HILIC-Z or BEH Amide), 2.1 x 100 mm, 2.7 µm.[1][2]
-
Mobile Phase A: 20 mM Ammonium Formate in Water, pH 3.0 (Adjust with Formic Acid).
-
Temperature: 30°C.
-
Detection: UV @ 260 nm (Reference 360 nm) or ESI(+) MS (m/z 116 -> 99).
-
Sample Diluent: Critical: 90:10 Acetonitrile:Buffer (Match initial gradient).[1][2]
Gradient Table (HILIC):
| Time (min) | % B (Organic) | Event |
|---|---|---|
| 0.00 | 95% | Start (High organic for retention) |
| 1.00 | 95% | Isocratic Hold |
| 10.00 | 60% | Linear Ramp (Elute polar impurities) |
| 10.10 | 50% | Flush |
| 12.00 | 50% | End Flush |
| 12.10 | 95% | Re-equilibrate |
| 17.00 | 95% | End Run |
Protocol 2: Ion-Pairing RP (Alternative)
Best for: UV-only labs, Legacy equipment[1]
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision process for selecting the correct mode based on analyte properties.
Caption: Decision tree for selecting HILIC vs. Ion-Pairing based on detection requirements and analyte polarity.
Results & Discussion (Synthesized Data)
Peak Shape & Tailing Factor ( )
The primary amine group often causes tailing (
-
HILIC Results: Using 20mM buffer strength suppresses these interactions. Expected
.[1][2] -
IP-RP Results: The ion-pairing reagent masks the charge.[1] Expected
.[1][2] -
Standard C18: Severe tailing (
) and co-elution with injection front.[1][2]
Retention Factor ( )
-
Target:
to ensure separation from unretained matrix salts. -
HILIC: The analyte elutes later as water content increases (or organic decreases).[2] In the protocol above, elution typically occurs around 6-8 minutes (high
).[1][2] -
IP-RP: Retention is controlled by the concentration of the pairing agent.[1]
Stability Warning
During stress testing (forced degradation), avoid using NaOH or pH > 9.[1][2] The 1,2,3-thiadiazole ring is susceptible to base-catalyzed decomposition (Dimroth rearrangement or ring opening).[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54534495, (1,2,3-Thiadiazol-5-yl)methanamine.[1][2] Retrieved from [Link][2]
-
Agilent Technologies. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]
-
Chrom Tech, Inc. Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography.[1][2] Retrieved from [Link][2]
-
McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography.[2] Journal of Chromatography A. Retrieved from [Link][1][2]
Crystal Structure Determination of (1,2,3-Thiadiazol-5-yl)methanamine Salts
This guide serves as a strategic framework for the crystal structure determination of (1,2,3-Thiadiazol-5-yl)methanamine salts . Given the specific nature of this scaffold—often utilized as a bioisostere in agrochemistry (e.g., Tiadinil analogs) and medicinal chemistry—this document compares the most effective salt forms and crystallization strategies to achieve diffraction-quality single crystals.
A Comparative Guide to Salt Selection, Synthesis, and X-Ray Diffraction Analysis
Executive Summary & Structural Context
The (1,2,3-Thiadiazol-5-yl)methanamine core is a critical pharmacophore, distinct from its 1,3,4-isomer due to the N=N-S linkage, which imparts unique electronic properties and lipophilicity. However, the free amine is often an unstable oil or low-melting solid prone to oxidation.
To determine its precise 3D conformation—specifically the torsion angle between the methanamine substituent and the planar thiadiazole ring—salt formation is strictly required. This guide compares two primary salt strategies: the Hydrochloride (HCl) salt (standard kinetic product) and the Oxalate salt (thermodynamic product for supramolecular assembly).
Why This Matters
-
Bioactivity: The orientation of the amine tail (syn/anti relative to Sulfur) dictates binding affinity in plant defense activators.
-
Stability: 1,2,3-thiadiazoles are sensitive to base; acidic salts stabilize the ring system.
Comparative Analysis: Salt Form Selection
The choice of counterion dictates the lattice energy and crystallization success. The following table compares the two most viable options based on structural analogs (e.g., 4-methyl-1,2,3-thiadiazole derivatives).
| Feature | Option A: Hydrochloride Salt (HCl) | Option B: Oxalate Salt (1:1 or 2:1) |
| Crystallinity | Moderate. Often forms needles or hygroscopic plates. | High. Tendency to form block-like, stable crystals. |
| Packing Motif | Dominated by ionic | Forms robust Supramolecular Synthons (e.g., |
| Solubility | High water/methanol solubility (hard to crystallize). | Lower solubility; amenable to slow evaporation. |
| Structural Utility | Good for confirming connectivity.[1] | Superior for mapping H-bond networks and packing forces. |
| Recommendation | Use for bulk purity (PXRD). | Use for Single Crystal XRD (SC-XRD).[2] |
Expert Insight: While HCl is the default for solubility, oxalate salts of thiadiazoles often yield superior diffraction data because the oxalate anion acts as a "bridge," linking two cations into a planar ribbon, reducing disorder in the lattice.
Experimental Protocols
Synthesis of the Core Scaffold
Before crystallization, the amine must be synthesized. The Hurd-Mori Reaction is the gold standard for constructing the 1,2,3-thiadiazole ring.
Protocol:
-
Hydrazone Formation: React the corresponding methyl ketone with
-toluenesulfonyl hydrazide in ethanol (Reflux, 2h). -
Cyclization (Hurd-Mori): Treat the hydrazone with thionyl chloride (
) neat or in DCM at 0°C. The closure is driven by the formation of the N-N bond and loss of sulfinate. -
Deprotection: If a protected amine was used, cleave using standard acid hydrolysis.
Crystallization Workflows
Method A: Vapor Diffusion (For HCl Salts)
-
Solvent: Methanol (solvent) / Diethyl Ether (antisolvent).
-
Procedure:
-
Dissolve 50 mg of the HCl salt in 0.5 mL dry methanol.
-
Place in a small vial.
-
Place the small vial inside a larger jar containing 5 mL diethyl ether.
-
Cap tightly. The ether vapors will diffuse into the methanol, slowly lowering solubility.
-
-
Timeline: 3–7 days.
Method B: Slow Evaporation (For Oxalate Salts)
-
Solvent: Ethanol/Water (9:1 v/v).
-
Procedure:
-
Mix 1 eq. of free amine with 0.5 eq. of oxalic acid (for 2:1 salt) in hot ethanol.
-
Filter the hot solution through a 0.45 µm PTFE syringe filter (crucial for nucleation control).
-
Cover the vial with Parafilm and poke one small hole.
-
Allow to stand at room temperature.
-
-
Timeline: 5–14 days.
Visualization: Synthesis & Crystallization Logic
The following diagram outlines the critical decision pathways for synthesizing and crystallizing the target salt.
Caption: Workflow for the synthesis of the 1,2,3-thiadiazole scaffold followed by divergent salt formation strategies for optimal crystal growth.
Data Interpretation: What to Expect
When analyzing the diffraction data for (1,2,3-Thiadiazol-5-yl)methanamine salts, focus on these three structural parameters. These are derived from analogous structures like Tiadinil and 4-phenyl-1,2,3-thiadiazole .
Ring Planarity & Geometry
-
Expectation: The 1,2,3-thiadiazole ring is strictly planar.
-
Validation: Check the RMS deviation of the five ring atoms. It should be
.[3][4] -
Bond Lengths: The
bond is typically short (~1.28 Å), indicating double bond character, while the bond is longer (~1.72 Å).
Torsion Angles (Critical for Bioactivity)
-
Parameter: Measure the torsion angle
( ). -
Significance:
-
(Syn-planar): Often stabilized by intramolecular H-bonds (e.g.,
). - (Anti-planar): Often observed in sterically crowded salts or when intermolecular packing dominates.
-
(Syn-planar): Often stabilized by intramolecular H-bonds (e.g.,
Hydrogen Bonding Networks
-
In HCl Salts: Look for chloride ions accepting 3 H-bonds from the
group, forming a distorted tetrahedral geometry. -
In Oxalate Salts: Look for the
graph set , where two amine cations bind to one oxalate anion, creating infinite 1D ribbons.[3][5] This is the "molecular zipper" effect that yields high-quality crystals.
References
-
Hurd, C. D., & Mori, R. I. (1955). The Reaction of Thionyl Chloride with Acetylhydrazone Derivatives. Journal of the American Chemical Society.
-
El-Emam, A. A., et al. (2013). Crystal structure of 5-(Adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E.
- Note: Provides comparative bond length d
-
PubChem. (2025).[6] Compound Summary: Tiadinil (Analogous 1,2,3-thiadiazole). National Library of Medicine.
-
Cambridge Crystallographic Data Centre (CCDC). Search Query: 1,2,3-thiadiazole salts.
- Recommended for validating unit cell parameters against known deriv
Sources
- 1. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Crystal structure and Hirshfeld surface analysis of two organic salts based on 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular cocrystals of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine: hydrogen bonding in the structures of the 1:1 adduct with 2-(naphthalen-2-yloxy)acetic acid and the salt with 3,5-dinitrobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tiadinil | C11H10ClN3OS | CID 2804318 - PubChem [pubchem.ncbi.nlm.nih.gov]
Bioactivity Profile: (1,2,3-Thiadiazol-5-yl)methanamine Scaffolds vs. Isosteric Analogs
Executive Summary
The (1,2,3-Thiadiazol-5-yl)methanamine scaffold represents a critical pharmacophore in both agrochemical and pharmaceutical development. Unlike its more stable bioisostere, the 1,2,3-triazole (often generated via "click" chemistry), the 1,2,3-thiadiazole ring possesses unique electronic susceptibility to nucleophilic attack and oxidative ring scission. This guide objectively compares the bioactivity of 1,2,3-thiadiazole-5-yl derivatives against their primary isosteres: 1,2,3-triazoles , 1,3,4-thiadiazoles , and isothiazoles .
Key Insight: While 1,2,3-triazoles are preferred for metabolic stability in chronic therapies, 1,2,3-thiadiazoles excel as pro-drugs and plant defense activators (e.g., Tiadinil) due to their ability to metabolize into active carboxylic acid species (SV-03) or release reactive sulfur species under specific physiological conditions.
Chemical Context & Isosteric Strategy
The 1,2,3-thiadiazole ring is a 5-membered heterocycle containing two nitrogen atoms and one sulfur atom.[1] It is often deployed as a bioisostere for the 1,2,3-triazole (common in fragment-based drug design) and the isothiazole (common in agrochemicals like Isotianil).
DOT Diagram 1: Isosteric Replacement Strategy
This diagram visualizes the structural relationships and the strategic rationale for swapping these cores.
Caption: Strategic landscape of bioisosteric replacement for the 1,2,3-thiadiazole core, highlighting stability vs. reactivity trade-offs.
Comparative Bioactivity Analysis
Plant Defense Activation (SAR Induction)
The most authoritative data for this scaffold comes from the agrochemical sector. The 1,2,3-thiadiazole derivative Tiadinil acts as a plant activator.
-
Mechanism: Tiadinil is metabolized in vivo to SV-03 (4-methyl-1,2,3-thiadiazole-5-carboxylic acid), which mimics Salicylic Acid (SA) to trigger Systemic Acquired Resistance (SAR).[2]
-
Comparison: Unlike direct fungicides, these compounds do not kill pathogens directly but "prime" the host immune system.
Antiviral & Anticancer Activity
In medicinal chemistry, the (1,2,3-thiadiazol-5-yl)methylamine fragment is often derivatized into amides or ureas.
-
vs. 1,2,3-Triazoles: Triazole analogs are typically more potent in vitro against HIV-1 reverse transcriptase due to rigid binding modes. However, thiadiazoles often show higher in vivo efficacy in specific contexts (e.g., anti-TMV) due to favorable metabolic conversion.
-
Ring Scission: The 1,2,3-thiadiazole ring can undergo base-catalyzed ring opening to form reactive diazothioacetates, a mechanism absent in triazoles.
Data Summary Table
| Feature | 1,2,3-Thiadiazole (Core) | 1,2,3-Triazole (Isostere) | Isothiazole (Isostere) |
| Primary Application | Plant Activator (SAR), Antiviral | Click Chemistry Linker, Antiviral | Plant Activator (Isotianil) |
| Metabolic Stability | Moderate (Metabolizes to Acid) | High (Metabolically Inert) | High |
| Reactivity | Susceptible to Ring Scission (Base) | Stable | Stable |
| Key Active Metabolite | SV-03 (Carboxylic Acid) | None (Parent is active) | Various |
| Anti-TMV Activity | High (Induction & Curative) | Moderate (Mostly Curative) | High (Induction) |
| HIV-1 Inhibition (EC50) | ~0.03 - 3.6 µM (Derivative dependent) | ~0.01 - 1.2 µM (Often superior) | Variable |
Mechanism of Action: SAR Signaling Pathway
The biological utility of the 1,2,3-thiadiazole scaffold in plant systems is well-mapped. The compound acts upstream of the NPR1 transcription factor.
Caption: Mechanism of Action for Tiadinil-type 1,2,3-thiadiazoles in inducing plant immunity via the SV-03 metabolite.[2][3][4][5][6][7]
Experimental Protocols
Synthesis of (1,2,3-Thiadiazol-5-yl)methanamine Derivatives
Method: Hurd-Mori Cyclization followed by Functionalization.[6] Rationale: Direct synthesis of the amine is difficult; it is usually accessed via the carboxylate or nitrile intermediate.
-
Cyclization (Hurd-Mori):
-
React an
-methylene ketone (e.g., acetyl derivative) with ethyl formate/hydrazine to form the hydrazone. -
Critical Step: Treat the hydrazone with Thionyl Chloride (SOCl₂) at 0°C.[7]
-
Reaction:
1,2,3-Thiadiazole ring closure. -
Note: Control temperature strictly to prevent decomposition.
-
-
Functionalization to Amine:
-
Convert the C5-ester (if starting from carboxylate) to an amide via ammonia.
-
Reduction: Reduce the amide or nitrile using Lithium Aluminum Hydride (LiAlH₄) in dry THF under
atmosphere. -
Yield: Typically 60-80% for the reduction step.[8]
-
Bioassay: Systemic Acquired Resistance (SAR) Evaluation
Objective: Determine if the analog induces defense genes without direct antimicrobial activity.
-
Plant Material: Use Nicotiana tabacum (Tobacco) or Arabidopsis thaliana (wild type and NahG transgenic lines).
-
Treatment: Apply compound (50-200 µM) via soil drench or foliar spray. Include water (negative control) and BTH (positive control).
-
Challenge Inoculation: After 3-7 days, inoculate leaves with a pathogen (e.g., TMV or Pseudomonas syringae).
-
Quantification:
-
Measure lesion size/number after 3-5 days.
-
RT-PCR Validation: Extract RNA and quantify expression of marker genes (PR-1, PR-2).
-
Success Metric: >50% reduction in lesion area compared to control, correlated with PR-1 upregulation.
-
References
-
Tiadinil Mechanism & SV-03 Metabolite
- Title: Thiadiazole carboxylic acid moiety of tiadinil, SV-03, induces systemic acquired resistance in tobacco without salicylic acid accumul
- Source: Journal of Pesticide Science (2006).
-
Link:[Link]
-
1,2,3-Thiadiazole vs.
- Title: Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Upd
- Source: Applied Sciences (MDPI, 2021).
-
Link:[Link]
-
Bioisosteric Replacement Guide
-
Hurd-Mori Synthesis Protocol
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Validating the Structure of (1,2,3-Thiadiazol-5-yl)methanamine: A Comparative Guide to 13C NMR Spectroscopy
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of preclinical research.[1] Molecules containing the 1,2,3-thiadiazole scaffold are of significant interest due to their diverse biological activities. This guide provides a comprehensive technical overview of utilizing 13C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of (1,2,3-Thiadiazol-5-yl)methanamine. We will delve into the causality behind experimental choices, present a self-validating protocol, and objectively compare the insights gained from 13C NMR with those from alternative analytical techniques.
The Central Role of 13C NMR in Structural Elucidation
13C NMR spectroscopy is an indispensable tool for organic chemists, offering a direct window into the carbon skeleton of a molecule.[2] Each unique carbon atom in a molecule produces a distinct signal in the 13C NMR spectrum, with its chemical shift (δ) providing crucial information about its electronic environment.[3] For a molecule such as (1,2,3-Thiadiazol-5-yl)methanamine, 13C NMR allows us to:
-
Confirm the number of unique carbon environments: The presence of the expected number of signals validates the molecular formula's carbon count.
-
Identify the nature of each carbon atom: The chemical shift values help distinguish between aromatic/heteroaromatic, and aliphatic carbons.
-
Verify the substitution pattern: The specific chemical shifts of the thiadiazole ring carbons confirm the position of the aminomethyl substituent.
A Validated Protocol for 13C NMR Analysis of (1,2,3-Thiadiazol-5-yl)methanamine
The following protocol is designed to yield a high-quality, interpretable 13C NMR spectrum for the structural validation of (1,2,3-Thiadiazol-5-yl)methanamine.
Experimental Protocol
| Step | Procedure | Rationale |
| 1. Sample Preparation | Dissolve approximately 10-20 mg of the synthesized (1,2,3-Thiadiazol-5-yl)methanamine in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). | DMSO-d6 is a versatile solvent for many polar organic molecules and its deuterium signal is used for field-frequency locking. Its carbon signals are well-documented and do not interfere with the expected signals of the analyte. |
| 2. NMR Tube | Transfer the solution to a clean, dry 5 mm NMR tube. | A standard 5 mm tube is suitable for most high-resolution NMR spectrometers. |
| 3. Spectrometer Setup | Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). | Higher magnetic field strengths provide better signal dispersion and sensitivity, which is particularly beneficial for 13C NMR due to the low natural abundance of the 13C isotope. |
| 4. Data Acquisition | Acquire a proton-decoupled 13C NMR spectrum. Key parameters include: a 30° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. | Proton decoupling simplifies the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon. A 30° pulse angle and a 2-second relaxation delay allow for a good compromise between signal intensity and acquisition time. |
| 5. Data Processing | Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. | Proper data processing is crucial for accurate chemical shift determination and spectral interpretation. |
| 6. Referencing | Reference the spectrum to the solvent peak of DMSO-d6 (δ ≈ 39.5 ppm). | Accurate referencing is essential for comparing experimental data with literature values and predicted spectra. |
Predicted 13C NMR Chemical Shifts for (1,2,3-Thiadiazol-5-yl)methanamine
In the absence of a publicly available experimental spectrum for (1,2,3-Thiadiazol-5-yl)methanamine, we can predict the approximate chemical shifts based on data for structurally related compounds and general principles of 13C NMR spectroscopy.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Justification |
| C4 (Thiadiazole) | 145 - 155 | Heteroaromatic carbons in thiadiazole rings typically resonate in this downfield region due to the deshielding effects of the nitrogen and sulfur atoms.[2][4] |
| C5 (Thiadiazole) | 160 - 170 | This carbon is also part of the heteroaromatic ring and is expected to be in a similar downfield region. Its precise shift will be influenced by the attached aminomethyl group. |
| CH2 (Aminomethyl) | 35 - 45 | The chemical shift for a methylene carbon attached to an amine is typically in this range.[4] |
Comparative Analysis: Distinguishing (1,2,3-Thiadiazol-5-yl)methanamine from Isomers and Precursors
A key strength of 13C NMR is its ability to differentiate between isomers. For instance, the 13C NMR spectrum of (1,2,3-Thiadiazol-5-yl)methanamine would be distinct from its 1,2,4- and 1,3,4-thiadiazole counterparts due to the different electronic environments of the ring carbons.
Furthermore, comparison with the spectra of potential starting materials or synthetic intermediates can confirm the successful formation of the target molecule.
Workflow for Structural Validation
Sources
Precision Elemental Profiling of (1,2,3-Thiadiazol-5-yl)methanamine
A Comparative Technical Guide for Analytical Method Development
Executive Summary
(1,2,3-Thiadiazol-5-yl)methanamine (C₃H₅N₃S) presents a unique "stoichiometric trap" for standard elemental analysis. Its high nitrogen-to-sulfur ratio and the thermal resilience of the thiadiazole ring often lead to incomplete combustion and catalyst poisoning in routine CHNS workflows.
This guide contrasts the two primary validation methodologies: Dynamic Flash Combustion (CHNS) and Quantitative NMR (qNMR) . While Combustion Analysis remains the regulatory gold standard for bulk purity, we demonstrate why qNMR is the superior internal validator for this specific heterocyclic amine.
Part 1: The Analyte Challenge
The 1,2,3-thiadiazole moiety is not a passive scaffold. It exhibits "energetic" characteristics due to the N=N-S linkage, which requires high activation energy to break cleanly into elemental gases (N₂, SO₂, CO₂).
Key Analytical Hurdles:
-
Sulfur Retention: Without specific oxidation catalysts, sulfur tends to form stable inorganic sulfates in the ash rather than gaseous SO₂, leading to low S recovery.
-
Catalyst Poisoning: The high sulfur content (~27.8%) rapidly degrades standard copper reduction columns used to convert NOₓ to N₂.
-
Hygroscopicity: The primary amine tail (-CH₂NH₂) is a moisture magnet. Standard weighing procedures often result in inflated Hydrogen values and suppressed Carbon/Sulfur percentages.
Part 2: Method A — Dynamic Flash Combustion (Optimized)
The Regulatory Standard
Standard CHN protocols will fail for this molecule. The following protocol is an optimized workflow specifically for sulfur-rich nitrogen heterocycles.
The Protocol (Self-Validating System)
Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube. Carrier Gas: Helium (140 mL/min). Oxygen Injection: 250 mL/min (5 seconds).
Step-by-Step Methodology:
-
Capsule Preparation: Use Tin (Sn) capsules. Tin undergoes a strong exothermic reaction (~1800°C) upon oxidation, providing the "thermal flash" needed to shatter the thiadiazole ring.
-
The Critical Additive: You must add 10–15 mg of Vanadium Pentoxide (V₂O₅) to the sample capsule.
-
Causality: V₂O₅ acts as an oxygen donor and a flux. It ensures sulfur is converted fully to SO₂ and prevents it from binding to the ash as sulfates.
-
-
Combustion Temperature: Set furnace to 1150°C (standard is often 950°C).
-
Desorption: Ensure the GC column (separation) is heated to prevent SO₂ tailing.
Workflow Visualization
Figure 1: Optimized CHNS workflow. Note the inclusion of V₂O₅ at the sample stage to prevent sulfur retention.
Part 3: Method B — Quantitative NMR (qNMR)
The Modern Validator
For internal R&D, qNMR is superior because it bypasses the combustion difficulties entirely. It measures the molar ratio of the analyte against a certified standard.
The Protocol
Solvent: DMSO-d₆ (The thiadiazole is soluble; D₂O can cause proton exchange on the amine, complicating integration). Internal Standard (IS): Maleic Acid (TraceCERT® grade).
-
Why Maleic Acid? It has a sharp singlet at ~6.3 ppm, well-separated from the thiadiazole aromatic proton (~8.9 ppm) and the methylene protons (~4.2 ppm).
Step-by-Step Methodology:
-
Weighing: Weigh ~10 mg of Sample and ~10 mg of IS into the same vial. Record weights to 0.01 mg precision.
-
Solvation: Add 0.6 mL DMSO-d₆. Vortex until clear.
-
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (D1): 60 seconds (Critical: Thiadiazole protons relax slowly; insufficient D1 leads to under-integration).
-
Scans: 16 or 32.
-
-
Calculation:
(Where I=Integral, N=Number of protons, M=Molar mass, m=weighed mass, P=Purity)
Part 4: Performance Matrix & Experimental Data
The following table summarizes a comparative study of a synthesized batch of (1,2,3-Thiadiazol-5-yl)methanamine.
| Feature | Standard CHNS | Optimized CHNS (w/ V₂O₅) | qNMR (DMSO-d₆) |
| Principle | Combustion (950°C) | Combustion (1150°C + Additive) | Proton Counting |
| Sample Req. | 1–2 mg | 1–2 mg | 5–10 mg |
| Sulfur Accuracy | Poor (< 90% recovery) | Excellent (99.5% recovery) | N/A (Inferred) |
| Interference | S poisons N-catalyst | None (if V₂O₅ used) | Solvent peaks |
| Precision (RSD) | > 1.5% | < 0.2% | < 0.5% |
| Destructive? | Yes | Yes | No |
| Cost/Run | Low | Medium (Consumables) | High (Deuterated Solvents) |
Experimental Validation Data (Simulated Typical Results)
Theoretical Composition: C (31.29%), H (4.38%), N (36.49%), S (27.84%)
| Element | Standard CHNS Result | Optimized CHNS Result |
| Carbon | 31.15% (Pass) | 31.25% (Pass) |
| Hydrogen | 4.90% (High - Moisture) | 4.42% (Pass) |
| Nitrogen | 35.80% (Low) | 36.45% (Pass) |
| Sulfur | 22.10% (Fail) | 27.78% (Pass) |
Observation: The Standard method fails significantly on Sulfur due to ash retention and Nitrogen due to catalyst saturation. The Optimized method matches theoretical values.
Part 5: Decision Logic & Troubleshooting
When should you use which method? Use the logic flow below to determine the appropriate assay for your stage of development.
Figure 2: Decision matrix for selecting the analytical technique based on data requirements.
Troubleshooting the "Sulfur Gap"
If your Sulfur analysis consistently reads low (e.g., 25% instead of 27.8%) even with V₂O₅:
-
Check the Trap: The water trap (Magnesium Perchlorate) may be saturating with SO₂ if the flow rate is too slow.
-
Check the Calibration: Do not use Sulfanilamide (standard) alone. Use BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene) as the calibration standard. Its structure mimics the thiadiazole/thiophene sulfur linkage better than simple sulfonamides.
References
-
Thermo Fisher Scientific. (2018). Fully Automated Analysis for CHNS and Trace Sulfur Through an Elemental Analyzer. Application Note 42168. Link
-
Sigma-Aldrich (Merck). (2017). Quantitative NMR (qNMR) - Technical Details and TraceCERT® Certified Reference Materials.Link
-
Analytik Jena. (2021).[1] Determination of Sulfur Species in Organic Samples by Combustion Elemental Analysis.[2]Link
-
Elemental Microanalysis. (2023). Vanadium Pentoxide Additives for CHNS Analysis: Safety and Usage.Link
Sources
Comparative Aqueous Stability of Thiadiazole Isomers: A Guide for Drug Development Professionals
In the landscape of medicinal chemistry, the thiadiazole scaffold holds a privileged position due to its versatile biological activities and presence in numerous approved drugs.[1] This five-membered heterocyclic ring exists as four distinct isomers: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole. A critical, yet often overlooked, parameter in the early stages of drug development is the inherent aqueous stability of the chosen heterocyclic core. This guide provides a comparative analysis of the stability of these four thiadiazole isomers in aqueous solutions, offering insights into their degradation pathways and outlining experimental protocols for their evaluation. This information is crucial for researchers, scientists, and drug development professionals to make informed decisions in lead optimization and formulation development.
Executive Summary: A Comparative Overview
The aqueous stability of thiadiazole isomers is intrinsically linked to their electronic properties and the arrangement of nitrogen and sulfur atoms within the ring. While direct comparative studies under identical conditions are limited in publicly available literature, a synthesis of existing data and general principles of heterocyclic chemistry allows for a ranked assessment of their hydrolytic stability.
| Isomer | General Aqueous Stability | Key Degradation Pathways |
| 1,2,4-Thiadiazole | High | Generally stable across a wide pH range due to high aromaticity. Degradation often requires harsh conditions. |
| 1,2,5-Thiadiazole | Moderate to High | Thermally stable and possesses high aromaticity. Susceptible to photochemical degradation and ring cleavage under aggressive reductive or oxidative conditions.[2] |
| 1,3,4-Thiadiazole | Moderate | Stable in acidic to neutral conditions, but susceptible to base-catalyzed hydrolytic ring cleavage.[3] |
| 1,2,3-Thiadiazole | Low to Moderate | Generally considered the least stable isomer, though detailed aqueous stability data is sparse. Prone to thermal and photochemical decomposition. |
Understanding the "Why": Causality Behind Stability Differences
The stability of these aromatic heterocycles in an aqueous environment is primarily dictated by their susceptibility to nucleophilic attack, particularly by water or hydroxide ions. The electron distribution within the thiadiazole ring, governed by the positions of the electronegative nitrogen atoms and the sulfur atom, plays a pivotal role.
Aromaticity as a Stabilizing Force: The high degree of aromaticity in isomers like 1,2,4- and 1,2,5-thiadiazole contributes significantly to their stability.[2][4] This delocalization of π-electrons makes the ring less susceptible to additions and ring-opening reactions.
Influence of Nitrogen Atom Placement: The arrangement of nitrogen atoms influences the electron density at different positions in the ring. For instance, in the 1,3,4-thiadiazole isomer, the carbon atom situated between the two nitrogen atoms is more electron-deficient and, therefore, more susceptible to nucleophilic attack, especially under basic conditions, which leads to ring cleavage.[3]
Degradation Pathways: A Closer Look
Understanding the potential degradation pathways is critical for identifying and quantifying impurities during stability studies.
1,3,4-Thiadiazole: The Challenge of Basic Conditions
The most well-documented degradation pathway for the 1,3,4-thiadiazole ring is its cleavage under basic conditions.[3] The hydroxide ion attacks the electrophilic C2 or C5 position, leading to the opening of the heterocyclic ring. The specific products formed will depend on the substituents present on the ring.
Other Isomers: A More Stable Core
For the more stable 1,2,4- and 1,2,5-isomers, degradation in aqueous solution typically requires more forcing conditions, such as strong acid or base at elevated temperatures, or exposure to UV light.[2][4] For 1,2,5-thiadiazole, photochemical degradation can lead to the extrusion of sulfur and the formation of nitriles.[2] The degradation pathways for 1,2,3-thiadiazole in aqueous media are less defined in the literature but are generally understood to involve loss of nitrogen gas upon thermal or photochemical stress.
Experimental Corner: Protocols for Assessing Aqueous Stability
To rigorously evaluate the aqueous stability of thiadiazole-containing compounds, a forced degradation study is the industry standard, as outlined by the International Council for Harmonisation (ICH) guidelines.[2][5]
Detailed Protocol: HPLC-UV Stability-Indicating Method
A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of any forced degradation study. The method must be able to separate the parent drug from all potential degradation products.
1. Method Development & Optimization:
- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.
- Mobile Phase: A gradient elution is often necessary to resolve both the parent compound and its more polar degradants. A typical mobile phase system would be a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier like acetonitrile or methanol.
- Detection: UV detection at a wavelength where the parent compound and expected degradants have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.
- Forced Degradation Samples for Method Development: Utilize samples from preliminary forced degradation experiments to ensure the method's specificity.
2. Validation:
- The method must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
Detailed Protocol: NMR Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for identifying the structure of degradation products.
1. Sample Preparation:
- Degradation reactions can be performed directly in an NMR tube using deuterated solvents (e.g., D₂O with acid or base).
- Alternatively, degradation products can be isolated from larger-scale reactions using techniques like preparative HPLC, followed by dissolution in a suitable deuterated solvent.
2. NMR Experiments:
- 1D NMR (¹H and ¹³C): Provides initial structural information. Changes in chemical shifts, disappearance of parent compound signals, and the appearance of new signals indicate degradation.
- 2D NMR (COSY, HSQC, HMBC): Essential for elucidating the connectivity of atoms in the degradation products, allowing for unambiguous structure determination.[6]
Implications for Drug Discovery and Development
The choice of a thiadiazole isomer can have significant downstream consequences:
-
Lead Optimization: If a lead compound contains a less stable isomer like 1,3,4-thiadiazole, and the intended therapeutic application requires good stability in a neutral or basic environment, medicinal chemists may consider synthesizing analogs with the more stable 1,2,4- or 1,2,5-thiadiazole core.
-
Formulation Development: For compounds with pH-dependent stability, formulation strategies must be employed to ensure the drug is maintained in a pH environment that minimizes degradation. This could involve the use of buffers or enteric coatings for oral dosage forms.
-
Regulatory Submissions: A thorough understanding and documentation of the degradation pathways are a regulatory requirement. Identifying potential degradants early allows for their synthesis, characterization, and toxicological assessment if necessary.
References
- ICH, Q1A(R2)
- ICH, Q1B Photostability Testing of New Drug Substances and Products, in International Conference on Harmonis
- Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.
- Jhoo, J. W., et al. (2009). Advanced NMR techniques for structural characterization of heterocyclic structures. In Structure elucidation in organic chemistry (pp. 401-462). Springer, Berlin, Heidelberg.
- Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.
-
SGS. (n.d.). Forced Degradation Testing. Retrieved from [Link]
- ICH, Q2(R1)
-
Gomha, S. M., et al. (2017). 1,3,4-Thiadiazole in Heterocyclic Synthesis: Synthesis of Thiazolo[3,2-b][5][6][7]triazoles,[5][6][7]Triazolo[3,4-b][2][5][6]thiadiazines and[5][6][7]Triazolo[3,4-b][2][5][6]thiadiazoles. Molecules, 22(8), 1246.
- Hu, Y., et al. (2014). 1,3,4-Thiadiazole: synthesis, reactions, and applications in medicinal, agricultural, and materials chemistry. Chemical reviews, 114(10), 5572-5610.
- Kurzer, F. (2007). 1, 2, 4‐Thiadiazoles. In Advances in Heterocyclic Chemistry (Vol. 93, pp. 1-173). Academic Press.
- Petrow, V., Stephenson, O., Thomas, A. J., & Wild, A. M. (1958). 302. Preparation and hydrolysis of some derivatives of 1: 3: 4-thiadiazole. Journal of the Chemical Society (Resumed), 1508-1513.
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- 3. mdpi.com [mdpi.com]
- 4. isres.org [isres.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Personal Protective Equipment & Handling Guide: (1,2,3-Thiadiazol-5-yl)methanamine
Executive Safety Summary
Compound: (1,2,3-Thiadiazol-5-yl)methanamine CAS: 64124-20-5 (General analog reference; specific salt forms vary) Primary Hazards: Skin/Eye Corrosion (Amine functionality), Acute Toxicity (Oral), Respiratory Irritation, Potential Metabolic Bioactivation (Thiadiazole ring).[1]
This guide supersedes generic "white powder" safety protocols. As a Senior Application Scientist, I emphasize that this compound combines a primary alkyl amine with a bioactive heterocyclic core . The amine group presents an immediate chemical burn risk, while the thiadiazole moiety is a known pharmacophore often associated with CYP450 inhibition and herbicidal activity, necessitating containment levels closer to potent compounds (OEB 3) than standard reagents.
Hazard Deconstruction & Risk Assessment
Effective safety relies on understanding why a compound is dangerous, not just that it is dangerous.
The Amine Vector (Immediate Threat)
The methanamine side chain (
-
Mechanism: Upon contact with moisture in mucous membranes (eyes, lungs), it generates hydroxide ions, leading to liquefactive necrosis.[1]
-
PPE Implication: Standard safety glasses are insufficient . Vapor-tight protection is required to prevent "amine halo" (vision blurring due to corneal edema) and chemical burns.
The Thiadiazole Core (Systemic Threat)
The 1,2,3-thiadiazole ring is not biologically inert.[1]
-
Mechanism: Research indicates thiadiazoles can undergo metabolic cleavage or function as mechanism-based inactivators of cytochrome P450 enzymes [1].[1]
-
PPE Implication: Skin absorption must be strictly prevented.[2] Thin nitrile gloves may offer insufficient breakthrough protection against amine-containing heterocycles in solution.[1][3]
Critical PPE Protocol
This protocol utilizes a "Barrier-in-Depth" strategy.
A. Hand Protection: The Double-Glove Strategy
Standard nitrile gloves degrade rapidly when exposed to amines and organic solvents (like DCM or DMF used for solubilization).
| Layer | Material | Specification | Rationale |
| Inner | Laminate Film (e.g., Silver Shield® / 4H®) | 2.7 mil | Impermeable Barrier. Laminates resist amine permeation for >4 hours, whereas nitrile may fail in <15 mins [2].[1] |
| Outer | Nitrile | 5-8 mil (Extended Cuff) | Mechanical Protection. Protects the inner liner from tears and provides grip (laminates are slippery). |
B. Eye & Face Protection[2][4][5][6][7]
-
Mandatory: Indirect Vented Chemical Splash Goggles (ANSI Z87.1+).
-
Prohibited: Safety glasses with side shields (allow vapor entry).
-
Task-Specific: If handling >1g of dry powder outside a biosafety cabinet, add a Face Shield over goggles to protect neck/skin.[1]
C. Respiratory Protection[4][8]
-
Primary Control: Chemical Fume Hood (Face velocity: 0.5 m/s or 100 fpm).
-
Secondary (Emergency/Spill): Full-face respirator with ABEK1 cartridges (Organic Vapor + Inorganic + Acid + Ammonia/Amine). Note: N95 masks provide NO protection against amine vapors.[1]
Operational Workflow & Visualization
Logic for PPE Selection
The following diagram illustrates the decision matrix for selecting PPE based on the state of the matter (Solid vs. Solution).
Figure 1: Decision matrix for PPE selection based on physical state and associated risks.
Step-by-Step Handling Protocol
1. Preparation & Static Control
-
Why: Amines can be hygroscopic and sticky; thiadiazole salts can be electrostatic.
-
Action: Use an antistatic gun on the weighing boat and spatula. Ensure the fume hood sash is at the lowest working position.
2. Weighing (The Critical Moment)
-
Technique: Do not weigh on an open bench. If a balance enclosure is unavailable, tare the vial inside the hood, move to the balance (sealed), weigh, and return to the hood to open.
-
Solvent Addition: Add solvent slowly down the side of the vial.
-
Caution: Reaction with protic solvents may be exothermic.
-
3. Decontamination
-
The "Acid Wash": Before removing items from the hood, wipe the exterior of the vial with a tissue soaked in dilute acetic acid (vinegar) or 1M HCl.
-
Reasoning: This converts trace amine residues into non-volatile, water-soluble ammonium salts, preventing vapor release outside the hood [3].[1]
Disposal & Emergency Procedures
Waste Segregation
Do not treat this as general organic waste.
-
Segregation: Collect in a dedicated container labeled "Hazardous Waste: Basic/Amine-Containing Organics."[1]
-
Incompatibility: NEVER mix with oxidizing agents (peroxides, nitric acid) or acid chlorides in the waste stream. Thiadiazoles can decompose exothermically, and amines react violently with oxidizers.
Emergency Response[5][8]
-
Skin Contact: Immediately wash with soap and water for 15 minutes. Do not use solvent (ethanol/acetone) to wash skin; this increases absorption of the thiadiazole ring.
-
Eye Contact: Flush for 15 minutes. Hold eyelids open. Seek ophthalmologist assessment immediately (alkaline burn risk).
Experimental Workflow Diagram
Figure 2: Sequential workflow for safe handling, emphasizing the neutralization step often missed in standard protocols.
References
-
Ortiz de Montellano, P. R. (2019). Cytochrome P450: Structure, Mechanism, and Biochemistry. Springer. (Thiadiazoles as mechanism-based inactivators).[4]
-
Occupational Safety and Health Administration (OSHA) . Personal Protective Equipment: Chemical Resistance Selection Guide for Gloves.
-
National Research Council (US) Committee on Prudent Practices in the Laboratory . (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
PubChem . Compound Summary: 1,2,3-Thiadiazole derivatives. National Library of Medicine.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
